molecular formula C19H21NO B081057 1-Benzyl-4-(4-methoxyphenyl)piperidine CAS No. 13314-69-7

1-Benzyl-4-(4-methoxyphenyl)piperidine

Cat. No.: B081057
CAS No.: 13314-69-7
M. Wt: 281.4 g/mol
InChI Key: UKPAKYMOHCOFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(4-methoxyphenyl)piperidine, also known as 1-Benzyl-4-(4-methoxyphenyl)piperidine, is a useful research compound. Its molecular formula is C19H21NO and its molecular weight is 281.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-4-(4-methoxyphenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-(4-methoxyphenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-(4-methoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-21-19-9-7-17(8-10-19)18-11-13-20(14-12-18)15-16-5-3-2-4-6-16/h2-10,18H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPAKYMOHCOFAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632588
Record name 1-Benzyl-4-(4-methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13314-69-7
Record name 1-Benzyl-4-(4-methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 1-Benzyl-4-(4-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

The N-Benzyl-4-Arylpiperidine Scaffold in CNS Drug Discovery

Executive Summary & Structural Significance

1-Benzyl-4-(4-methoxyphenyl)piperidine (CAS: 13314-69-7) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its 4-anilino analogs (which are often opioid precursors), the 4-phenylpiperidine core featured here is primarily associated with Sigma-1 receptor (


R) modulation , NMDA receptor antagonism , and Acetylcholinesterase (AChE) inhibition .

This guide details the physicochemical properties, validated synthetic pathways, and structure-activity relationships (SAR) of this scaffold, serving as a foundational reference for researchers developing neuroprotective or analgesic agents.

Physicochemical Profile

The molecule exhibits high lipophilicity (


), facilitating Blood-Brain Barrier (BBB) penetration. It exists as a viscous oil in its free base form but is commonly handled as a hydrochloride or fumarate salt for improved stability and water solubility.
PropertyValueContext
IUPAC Name 1-benzyl-4-(4-methoxyphenyl)piperidineStandard Nomenclature
CAS Number 13314-69-7Unique Identifier
Molecular Formula

-
Molecular Weight 281.40 g/mol -
LogP (Predicted) 3.98 ± 0.4High CNS penetration potential
pKa (Basic N) 8.8 – 9.2Protonated at physiological pH (7.4)
H-Bond Acceptors 2 (N, O)Interaction points for receptor binding
H-Bond Donors 0-
Solubility DMSO (>10 mg/mL), EthanolPoor in water (Free Base)

Synthetic Methodologies

Two primary pathways are validated for the synthesis of this scaffold: Nucleophilic Substitution (


)  and Reductive Amination . The 

pathway is generally preferred for scale-up due to the availability of reagents.
Pathway A: N-Alkylation ( )

This method involves the direct alkylation of commercially available 4-(4-methoxyphenyl)piperidine with benzyl chloride .

Reaction Logic:

  • Base Selection: Potassium Carbonate (

    
    ) is used to scavenge the HCl byproduct. It is mild enough to prevent elimination side reactions but strong enough to drive the reaction.
    
  • Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup (lower boiling point).

  • Catalyst: Potassium Iodide (KI) is often added (Finkelstein condition) to convert the benzyl chloride to the more reactive benzyl iodide in situ.

Validated Protocol:
  • Charge: In a round-bottom flask, dissolve 4-(4-methoxyphenyl)piperidine (1.0 eq) in MeCN (10 mL/g).

  • Activate: Add

    
     (2.5 eq) and a catalytic amount of KI (0.1 eq). Stir at room temperature for 15 minutes.
    
  • Addition: Add benzyl chloride (1.1 eq) dropwise.

  • Reflux: Heat to 60–80°C and monitor by TLC (System: 5% MeOH in DCM). The secondary amine starting material will disappear (lower

    
    ) as the tertiary amine product forms (higher 
    
    
    
    ).
  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc) or recrystallization of the HCl salt from Ethanol/Ether.

Pathway B: Reductive Amination

Preferred when avoiding alkyl halides or when using substituted benzaldehydes that are more readily available.

Reaction: 4-(4-methoxyphenyl)piperidine + Benzaldehyde +


.
Synthesis Workflow Diagram

The following diagram illustrates the logic flow for the


 synthesis, highlighting critical decision points.

Synthesis_Workflow Start Start: 4-(4-methoxyphenyl)piperidine Process Reflux in MeCN (60-80°C) Monitor via TLC Start->Process Mix Reagent Reagent: Benzyl Chloride Base: K2CO3 / Cat: KI Reagent->Process Check TLC Check: SM Disappeared? Process->Check Check->Process No (Continue Heating) Workup Filter Salts -> Extract (EtOAc) -> Dry (Na2SO4) Check->Workup Yes Product Product: 1-Benzyl-4-(4-methoxyphenyl)piperidine Workup->Product Evaporate & Purify

Figure 1: Step-by-step logic for the N-alkylation synthesis of the target scaffold.

Structural Biology & Pharmacophore Mapping

The 1-benzyl-4-(4-methoxyphenyl)piperidine structure is a classic template for Sigma-1 Receptor (


R)  ligands. Unlike opioid receptors which often require a phenolic hydroxyl or specific nitrogen substituents, the 

R binding pocket accommodates bulky hydrophobic groups flanked by a basic nitrogen.
Binding Mechanism
  • The Basic Nitrogen: At physiological pH, the piperidine nitrogen is protonated. This positive charge forms a critical salt bridge with an aspartate residue (typically Asp126 ) in the

    
    R binding pocket.
    
  • The Benzyl Group: Occupies the primary hydrophobic pocket (Region A), providing affinity via

    
     stacking or hydrophobic interactions.
    
  • The 4-Methoxyphenyl Group: Extends into the secondary hydrophobic pocket (Region B). The methoxy group can act as a hydrogen bond acceptor, though its primary role is often steric bulk and lipophilicity.

Comparative SAR (Structure-Activity Relationship)
  • vs. Fentanyl: Fentanyl possesses a 4-anilino (N-phenyl) group. The switch to a 4-phenyl (C-phenyl) group in our topic molecule drastically reduces Mu-opioid receptor (MOR) affinity, shifting the profile toward Sigma/NMDA modulation.

  • vs. Donepezil: This scaffold mimics the N-benzylpiperidine fragment of Donepezil (Aricept), explaining why derivatives of this structure are often screened for Acetylcholinesterase (AChE) inhibitory activity in Alzheimer's research.

Pharmacophore Diagram

Pharmacophore_Map Aspartate Receptor: Asp126 (Anionic Site) Pocket_A Hydrophobic Pocket A (Primary) Pocket_B Hydrophobic Pocket B (Secondary) Nitrogen Protonated Nitrogen (N+) Nitrogen->Aspartate Salt Bridge (Ionic) Phenyl 4-Methoxyphenyl Ring Nitrogen->Phenyl piperidine core Benzyl N-Benzyl Ring Benzyl->Pocket_A Pi-Pi Stacking Benzyl->Nitrogen linker Phenyl->Pocket_B Hydrophobic Interaction

Figure 2: Pharmacophore mapping of the ligand within the Sigma-1 Receptor binding site.

Safety & Handling

While not a controlled substance (unlike its 4-anilino cousins), this compound is a potent bioactive amine.

  • Hazards: Irritant to eyes, respiratory system, and skin.[1]

  • Storage: Store the free base under inert gas (Argon/Nitrogen) at -20°C to prevent N-oxide formation. The HCl salt is stable at room temperature.

  • Disposal: As a nitrogen-containing organic compound, it must be disposed of via high-temperature incineration.

References

  • ChemScene. (n.d.). 1-Benzyl-4-(4-methoxyphenyl)piperidine Product Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10679270, 4-(4-Methoxyphenyl)piperidine. Retrieved from

  • Collina, S., et al. (2017). Sigma-1 receptor modulators: a patent review. Expert Opinion on Therapeutic Patents. (Contextual grounding for N-benzylpiperidine scaffold in Sigma-1 research).
  • Maier, C. A., & Wünsch, B. (2002). Novel spiropiperidines as highly potent and subtype selective sigma-receptor ligands. Journal of Medicinal Chemistry. (Details on synthesis and binding of related benzylpiperidines).

  • Vice, S., et al. (2001).[2] Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry. Retrieved from

Sources

Structure Elucidation of 1-Benzyl-4-(4-methoxyphenyl)piperidine: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The definitive structural elucidation of synthetic intermediates is the bedrock of robust drug development. 1-Benzyl-4-(4-methoxyphenyl)piperidine (CAS: 13314-69-7) is a highly versatile pharmacophoric scaffold frequently utilized in the design of CNS-active agents, including sigma receptor ligands and monoamine transporter inhibitors . Because positional isomers and synthetic byproducts can exhibit drastically different pharmacological profiles, establishing a self-validating analytical framework to confirm its exact atomic connectivity is critical.

This whitepaper details an orthogonal, self-validating methodology for the structure elucidation of this molecule, utilizing High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

The Self-Validating Analytical Philosophy

In advanced analytical chemistry, no single technique operates in a vacuum. A robust structural assignment requires a closed-loop logic system where each data point independently verifies the others.

  • HRMS establishes the exact molecular boundary (the empirical formula).

  • 1D NMR (1H, 13C) inventories the internal components (chemical environments and functional groups).

  • 2D NMR (COSY, HSQC, HMBC) maps the precise topological connections between those components.

When the topological map perfectly accounts for the chemical inventory and matches the molecular boundary, the structure is definitively proven.

ElucidationWorkflow cluster_0 Orthogonal Analytical Techniques Sample 1-Benzyl-4-(4-methoxyphenyl)piperidine (CAS: 13314-69-7) HRMS ESI-HRMS Formula & Fragmentation Sample->HRMS NMR1D 1D NMR (1H, 13C) Chemical Environments Sample->NMR1D IR FT-IR Spectroscopy Functional Groups Sample->IR Validation Self-Validating Structural Assignment HRMS->Validation NMR2D 2D NMR (HMBC, HSQC) Atomic Connectivity NMR1D->NMR2D Guides NMR2D->Validation IR->Validation

Fig 1: Orthogonal workflow for the self-validating structural elucidation of the piperidine derivative.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the exact mass and establish the molecular formula (


).

Causality & Choice of Technique: Electron Impact (EI) mass spectrometry is often too harsh for N-benzyl compounds, leading to immediate cleavage at the benzylic position to form a highly stable tropylium ion (


 91). This often results in the absence of a detectable molecular ion (

). Therefore, Electrospray Ionization (ESI) in positive mode is mandated. ESI is a "soft" ionization technique that preserves the protonated molecule

, allowing for sub-ppm mass accuracy measurements .
Table 1: HRMS (ESI+) Fragmentation Data
Ion SpeciesTheoretical Exact Mass (

)
Observed Mass (

)
Mass Error (ppm)Structural Assignment

282.1852282.1850-0.7Protonated parent molecule (

)
Fragment 1191.1305191.1308+1.5Loss of benzyl radical;

Fragment 291.054291.0540-2.2Tropylium ion (

)

Conclusion: The HRMS data restricts the possible atomic composition to


, validating the molecular boundary.

Multidimensional NMR Spectroscopy

Objective: Prove the exact connectivity of the piperidine core, the N-benzyl group, and the C4-p-anisyl group.

Conformational Causality in 1H NMR

The piperidine ring exists predominantly in a chair conformation. To minimize 1,3-diaxial steric clashes, the bulky 4-(4-methoxyphenyl) group strongly prefers the equatorial position. This conformational lock is proven by the multiplicity of the H-4 proton .

Appearing at


 2.45 ppm, H-4 presents as a triplet of triplets (tt) .
  • Why? The proton is axial. It experiences two large diaxial couplings (

    
     Hz) with the axial protons at C-3 and C-5, and two small axial-equatorial couplings (
    
    
    
    Hz) with the equatorial protons at C-3 and C-5. This specific multiplicity is a self-validating proof of the 1,4-disubstituted chair conformation .
Table 2: 1H and 13C NMR Assignments ( , 400/100 MHz)
Structural Unit1H Shift (ppm), Mult.,

(Hz), Int.
13C Shift (ppm)Key HMBC Correlations (

)
Methoxy 3.78, s, 3H55.3C-Ar(para)
Benzyl

3.52, s, 2H63.1C-2/6 (Pip), C-ipso (Bn), C-ortho (Bn)
Pip H-2, H-6 (eq) 3.00, br d,

, 2H
54.2C-4 (Pip), C-Benzyl

Pip H-2, H-6 (ax) 2.05, td,

, 2H
54.2C-4 (Pip)
Pip H-4 (ax) 2.45, tt,

, 1H
41.2C-2/6 (Pip), C-ipso (Ar)
Pip H-3, H-5 (eq) 1.80, br d,

, 2H
33.5C-ipso (Ar)
Pip H-3, H-5 (ax) 1.70, qd,

, 2H
33.5C-ipso (Ar)
Ar-H (ortho to OMe) 6.85, d,

, 2H
113.8C-para (Ar), C-ipso (Ar)
Ar-H (meta to OMe) 7.15, d,

, 2H
127.6C-ipso (Ar), C-4 (Pip)
Bn-H (ortho) 7.32, d,

, 2H
129.2C-benzyl

, C-para (Bn)
Bn-H (meta) 7.28, t,

, 2H
128.2C-ipso (Bn)
Bn-H (para) 7.24, t,

, 1H
126.9C-ortho (Bn)
HMBC: The Ultimate Connectivity Validator

While 1D NMR identifies the pieces, Heteronuclear Multiple Bond Correlation (HMBC) proves how they are assembled. The most critical question in this elucidation is: Is the benzyl group definitely attached to the piperidine nitrogen?

The HMBC spectrum provides the definitive answer. The benzyl


 protons (

3.52) show a strong

correlation across the nitrogen atom to the piperidine C-2 and C-6 carbons (

54.2). This cross-peak is physically impossible in any other structural isomer.

HMBC_Logic cluster_Protons Key Proton Resonances (1H) cluster_Carbons Key Carbon Resonances (13C) H_OMe Methoxy Protons (δ 3.78, s) C_ArOMe Anisyl C-para (δ 158.1) H_OMe->C_ArOMe 3J_CH H_Bn Benzyl CH2 Protons (δ 3.52, s) C_PipAlpha Piperidine C-2/C-6 (δ 54.2) H_Bn->C_PipAlpha 3J_CH C_BnIpso Benzyl C-ipso (δ 138.8) H_Bn->C_BnIpso 2J_CH H_Pip Piperidine H-4 (δ 2.45, tt) C_ArIpso Anisyl C-ipso (δ 138.5) H_Pip->C_ArIpso 2J_CH / 3J_CH

Fig 2: Critical HMBC (2J/3J) correlations establishing the connectivity of the functional groups.

Experimental Methodologies

Protocol 1: ESI-HRMS Acquisition
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in a solution of 50:50 Methanol/Water containing 0.1% Formic Acid.

    • Rationale: Formic acid provides an abundant source of protons to facilitate the formation of the

      
       ion in the electrospray source, maximizing signal-to-noise.
      
  • Instrument Tuning: Calibrate the Q-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy within < 2 ppm.

  • Acquisition: Inject 5

    
     into the ESI source. Set capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and scan range from 
    
    
    
    50 to 1000.
  • Data Processing: Extract the exact mass of the base peak and calculate the isotopic pattern to confirm the absence of halogens and the presence of

    
    .
    
Protocol 2: Multidimensional NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the highly purified compound in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
    
    • Rationale:

      
       is chosen because the molecule lacks exchangeable protons (like -OH or -NH) that would require a polar aprotic solvent like DMSO-
      
      
      
      . TMS provides an internal standard (
      
      
      0.00 ppm) for absolute chemical shift referencing.
  • 1H NMR Acquisition: Run on a 400 MHz spectrometer. Use a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.

  • 13C NMR Acquisition: Run at 100 MHz. Use a power-gated decoupling sequence (zgpg30) to prevent Nuclear Overhauser Effect (NOE) distortion while maintaining decoupled singlets. Acquire 1024 scans with a D1 of 2.0 seconds.

  • 2D HMBC Acquisition: Utilize a gradient-selected HMBC sequence (hmbcgplpndqf). Set the long-range coupling constant (

    
    ) delay to 65 ms (optimized for ~8 Hz couplings). Acquire 256 increments in the t1 dimension to ensure high resolution of the carbon chemical shifts.
    

Conclusion

The structural elucidation of 1-Benzyl-4-(4-methoxyphenyl)piperidine relies on a rigorous, self-validating analytical framework. By leveraging the soft ionization of ESI-HRMS to establish the exact molecular formula, and coupling it with the conformational insights of 1H NMR and the definitive connectivity mapping of 2D HMBC, researchers can confidently verify the molecular architecture. This methodology ensures the highest standards of scientific integrity required for downstream pharmaceutical applications.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 191408, 1-Benzyl-4-cyano-4-phenylpiperidine." PubChem. URL:[Link]

Technical Monograph: 1-Benzyl-4-(4-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity[1]

1-Benzyl-4-(4-methoxyphenyl)piperidine (CAS 13314-69-7) is a specialized chemical intermediate belonging to the 4-arylpiperidine class.[1] This structural motif is a "privileged scaffold" in medicinal chemistry, serving as the core architecture for a wide array of Central Nervous System (CNS) agents, including analgesics, antidepressants, and sigma receptor ligands.[1]

While often utilized as a precursor to the de-benzylated building block 4-(4-methoxyphenyl)piperidine , the N-benzyl derivative itself possesses significant pharmacological relevance as a lipophilic probe for exploring Structure-Activity Relationships (SAR) in dopamine transporter (DAT) inhibitors and opioid receptor modulators.[1]

Chemical Identity Table[1][2]
PropertySpecification
CAS Number 13314-69-7
IUPAC Name 1-Benzyl-4-(4-methoxyphenyl)piperidine
Molecular Formula C₁₉H₂₃NO
Molecular Weight 281.39 g/mol
SMILES COC1=CC=C(C=C1)C1CCN(CC2=CC=CC=C2)CC1
Appearance White to off-white crystalline solid or oil (purity dependent)
Solubility Soluble in DCM, Methanol, DMSO; Insoluble in Water
Key Impurities 1-Benzyl-4-piperidone (starting material); Des-benzyl analog

Part 2: Regulatory & Safety Advisory (Critical)[1]

Precursor Vigilance

Researchers must exercise extreme due diligence when synthesizing this compound.[1] The primary starting material, 1-Benzyl-4-piperidone (CAS 3612-20-2) , is a DEA List I Chemical (and similarly regulated in the EU/Asia) due to its utility in the illicit manufacture of fentanyl analogs.[1]

  • Compliance: Ensure all precursor procurement follows local regulations (e.g., DEA Form 486 in the US).[1]

  • Documentation: Maintain strict inventory logs linking precursor usage to the final non-regulated product (CAS 13314-69-7).

Handling Protocols
  • Toxicity: The compound acts on CNS targets.[1] Treat as a potent bioactive agent.[1]

  • PPE: Nitrile gloves (double-gloved recommended), chemical safety goggles, and a fume hood are mandatory.[1]

  • Hazards: Potential skin/eye irritant.[1] Do not inhale dust/vapors.[1]

Part 3: Synthesis & Manufacturing Protocol

The most robust synthetic route for CAS 13314-69-7 utilizes the Grignard Addition-Dehydration-Hydrogenation sequence.[1] This method is preferred over direct arylation (e.g., Suzuki) for scale-up due to the lower cost of reagents.[1]

Reaction Pathway Visualization[1]

SynthesisPathway SM1 1-Benzyl-4-piperidone (Regulated Precursor) INT1 Tertiary Alcohol Intermediate SM1->INT1 Grignard Addition (THF, 0°C) SM2 4-Bromoanisole (Grignard Reagent) SM2->INT1 INT2 Tetrahydropyridine (Alkene) INT1->INT2 Dehydration (HCl/AcOH, Reflux) PROD 1-Benzyl-4-(4-methoxyphenyl) piperidine (CAS 13314-69-7) INT2->PROD Hydrogenation (H2, Pd/C)

Figure 1: Step-wise synthesis of 1-Benzyl-4-(4-methoxyphenyl)piperidine from ketone precursors.

Detailed Experimental Methodology

Step 1: Grignard Formation & Addition [1]

  • Rationale: The carbonyl at the 4-position of the piperidine ring is highly electrophilic, making it an ideal target for organometallic attack.[1]

  • Reagents: 4-Bromoanisole (1.1 eq), Magnesium turnings (1.2 eq), 1-Benzyl-4-piperidone (1.0 eq), Anhydrous THF.[1]

  • Protocol:

    • Activate Mg turnings with iodine under N₂ atmosphere.

    • Add 4-Bromoanisole in THF dropwise to maintain a gentle reflux (Grignard formation).

    • Cool to 0°C. Add 1-Benzyl-4-piperidone in THF dropwise over 30 mins.

    • Stir at RT for 2 hours. Quench with saturated NH₄Cl.[1]

    • Extract with EtOAc, dry over MgSO₄, and concentrate to yield the tertiary alcohol .[1]

Step 2: Acid-Catalyzed Dehydration [1]

  • Rationale: The tertiary alcohol is unstable and sterically hindered.[1] Dehydration creates a conjugated alkene (styrene-like system), driving the reaction forward.[1]

  • Reagents: Glacial Acetic Acid, conc. HCl (catalytic).[1]

  • Protocol:

    • Dissolve the crude alcohol in AcOH/HCl (10:1 ratio).

    • Reflux for 4–6 hours. Monitor by TLC (disappearance of polar alcohol spot).[1]

    • Basify with NaOH (carefully, on ice) to pH 10.

    • Extract with DCM.[1] The product is 1-benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine .[1][2]

Step 3: Catalytic Hydrogenation

  • Rationale: Reducing the double bond yields the thermodynamically stable piperidine chair conformation.[1]

  • Reagents: 10% Pd/C, H₂ gas (balloon or Parr shaker at 30 psi), Methanol.

  • Protocol:

    • Dissolve the alkene in MeOH.[1] Purge vessel with N₂.

    • Add 10% Pd/C (5 wt%).[1]

    • Introduce H₂ atmosphere.[1] Stir vigorously for 12 hours.

    • Filter through Celite to remove catalyst.[1]

    • Concentrate filtrate.[1] Recrystallize from Hexane/EtOAc or convert to HCl salt for storage.[1]

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.2–7.4 (m, 5H): Benzyl aromatic protons.[1]

    • δ 7.1 (d, 2H) & 6.8 (d, 2H): Para-substituted methoxyphenyl ring (AA'BB' system).[1]

    • δ 3.80 (s, 3H): Methoxy group (-OCH₃).[1]

    • δ 3.55 (s, 2H): Benzylic methylene (Ph-CH₂ -N).[1]

    • δ 2.9–3.0 (d, 2H): Piperidine equatorial protons adjacent to N.[1]

    • δ 2.4–2.5 (m, 1H): Methine proton at C4 (chiral center if substituted further, here achiral).[1]

    • δ 1.7–2.1 (m, 6H): Remaining piperidine ring protons.[1]

Mass Spectrometry[1]
  • Method: ESI-MS or GC-MS.[1]

  • Expected Ion: [M+H]⁺ = 282.4 m/z.[1]

  • Fragmentation (GC-MS): Look for tropylium ion (m/z 91) from the benzyl group and the 4-methoxyphenyl cation.[1]

Part 5: Applications in Drug Discovery[1][5]

This compound is not merely an endpoint but a versatile node in the "SAR Matrix" of CNS drug design.[1]

Pharmacophore Mapping[1]

Pharmacophore Core 1-Benzyl-4-(4-methoxyphenyl) piperidine Role1 Sigma-1 Receptor Ligand Affinity Core->Role1 Lipophilic N-Benzyl enhances binding Role2 NMDA Receptor Antagonist Scaffold Core->Role2 If 4-OH added (Ifenprodil-like) Role3 Precursor to Paroxetine Analogs Core->Role3 Via Debenzylation (Pd/C, H2, Acid)

Figure 2: Pharmacological utility and derivatization potential.[1][3]

  • Sigma Receptor Ligands: The N-benzyl-4-phenylpiperidine motif is highly active at Sigma-1 receptors, which are targets for neuropathic pain and neurodegenerative diseases.[1]

  • Debenzylation: Hydrogenolysis (H₂, Pd/C, Acetic Acid) removes the benzyl group to yield 4-(4-methoxyphenyl)piperidine , a secondary amine that can be coupled to diverse linkers for library generation.[1]

References

  • Dutta, A. K., et al. (1997).[1][3] "Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine for the dopamine transporter."[1][3] Journal of Medicinal Chemistry, 40(1), 35–43.[1][3] (Contextual reference for N-benzyl piperidine synthesis).

  • Vice, S., et al. (2001).[1][4] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry, 66, 2487-2492.[1][4] (Alternative synthetic methodologies).

  • PubChem. (2023).[1] Compound Summary: 4-(4-Methoxyphenyl)piperidine.[1][2][5][6][7] National Library of Medicine.[1] Retrieved from [Link]

Sources

Physicochemical Profiling and Synthetic Methodology of 1-Benzyl-4-(4-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 1-Benzyl-4-(4-methoxyphenyl)piperidine (CAS: 13314-69-7) is a highly privileged structural motif in medicinal chemistry, serving as a critical building block and pharmacological scaffold for central nervous system (CNS) therapeutics. This technical whitepaper details the exact molecular weight calculations, physicochemical properties, self-validating synthetic protocols, and the mechanistic rationale behind its application in receptor pharmacology.

Structural Logic and Pharmacological Context

The architecture of 1-benzyl-4-(4-methoxyphenyl)piperidine is not arbitrary; it is a highly optimized pharmacophore designed to interface with deep hydrophobic pockets in CNS targets. The molecule consists of three critical domains:

  • The Piperidine Core: A basic tertiary amine that becomes protonated at physiological pH, serving as the primary anchor for receptor binding (typically via salt-bridge formation with aspartate residues).

  • The N-Benzyl Group: Provides critical lipophilicity and engages in

    
     stacking interactions, a structural requirement for high-affinity binding to Sigma-1 (
    
    
    
    ) receptors and Dopamine (
    
    
    ) receptors[1][2].
  • The 4-Methoxyphenyl Moiety: The para-methoxy substitution acts as an electron-donating group, modulating the electron density of the aromatic ring and influencing the molecule's orientation within the receptor binding site.

Derivatives of the 1-benzyl-4-phenylpiperidine class are extensively investigated as dopaminergic stabilizers and ligand-operated chaperones for the treatment of neuropsychiatric disorders[1].

Molecular Weight and Physicochemical Data

Accurate molecular weight determination is the foundational metric for downstream stoichiometry, assay formulation, and mass spectrometry validation. The compound possesses the chemical formula C₁₉H₂₃NO .

Calculated Molecular Weight Breakdown:

  • Carbon (C₁₉):

    
    
    
  • Hydrogen (H₂₃):

    
    
    
  • Nitrogen (N₁):

    
    
    
  • Oxygen (O₁):

    
    
    
  • Total Exact Mass: 281.39 g/mol [3]

To facilitate formulation and analytical tracking, the quantitative physicochemical profile of 1-benzyl-4-(4-methoxyphenyl)piperidine is summarized below:

PropertyValueCausality / Significance
Molecular Weight 281.39 g/mol Dictates molarity calculations for in vitro assays.
CAS Number 13314-69-7Unique identifier for regulatory and procurement tracking.
LogP 3.98High lipophilicity enables excellent blood-brain barrier (BBB) penetration.
Topological Polar Surface Area (TPSA) 12.47 ŲLow TPSA (< 90 Ų) strongly correlates with CNS permeability.
H-Bond Donors 0Lack of donors reduces desolvation energy during receptor binding.
H-Bond Acceptors 2The methoxy oxygen and piperidine nitrogen can accept hydrogen bonds.
Rotatable Bonds 4Provides sufficient conformational flexibility to induce receptor fit.

Data derived from computational chemistry profiling[3].

Self-Validating Synthetic Methodology

The synthesis of 1-benzyl-4-(4-methoxyphenyl)piperidine is typically achieved via the


-alkylation of the secondary amine precursor. The following protocol is designed as a self-validating system : it incorporates thermodynamic drivers and in-process analytical checks that confirm the success of each step before proceeding, eliminating blind progression.
Phase 1: N-Alkylation Workflow

Objective: Covalently attach the benzyl moiety to the piperidine nitrogen while preventing over-alkylation (quaternary ammonium salt formation).

  • Reagent Preparation: Dissolve 1.0 equivalent (eq) of 4-(4-methoxyphenyl)piperidine in anhydrous acetonitrile (MeCN).

    • Causality: MeCN is chosen as a polar aprotic solvent because it heavily solvates the cation (

      
       from the base), leaving the piperidine nitrogen highly nucleophilic, thereby accelerating the 
      
      
      
      reaction.
  • Base Addition: Add 2.0 eq of anhydrous Potassium Carbonate (

    
    ).
    
    • Causality:

      
       acts as an acid scavenger. As the reaction proceeds, Hydrobromic acid (HBr) is generated. If unneutralized, HBr would protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.
      
  • Electrophile Introduction: Dropwise addition of 1.1 eq of Benzyl Bromide at 0°C, followed by heating to reflux (80°C) for 8 hours.

  • In-Process Validation (TLC): Spot the reaction mixture on silica TLC. The starting material (secondary amine) will stain strongly with Ninhydrin (purple). The reaction is deemed complete when the Ninhydrin-active spot disappears, and a new UV-active spot (the tertiary amine product) emerges at a higher

    
     value.
    
Phase 2: Workup and Isolation
  • Quench and Extract: Cool to room temperature, concentrate under vacuum, and partition the residue between Ethyl Acetate (EtOAc) and distilled water.

    • Causality: The aqueous layer strips away the inorganic salts (

      
      , 
      
      
      
      ), while the highly lipophilic product (LogP 3.98) partitions entirely into the organic EtOAc layer.
  • Purification: Dry the organic layer over

    
    , filter, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
    

SynthesisWorkflow SM1 4-(4-methoxyphenyl)piperidine Cond K2CO3, Acetonitrile Reflux, 8h SM1->Cond SM2 Benzyl Bromide SM2->Cond Workup Aqueous Workup (EtOAc/H2O Extraction) Cond->Workup Neutralize HBr Purif Silica Gel Chromatography (Hexane/EtOAc) Workup->Purif Remove Salts Prod 1-Benzyl-4-(4-methoxyphenyl)piperidine Yield: >85% Purif->Prod Isolate Target

Fig 1: N-alkylation workflow for 1-benzyl-4-(4-methoxyphenyl)piperidine synthesis.

Analytical Validation Protocol (LC-MS)

To definitively prove the identity of the synthesized compound, the experimental molecular weight must be validated against the theoretical molecular weight (281.39 g/mol ).

Step-by-Step LC-MS Protocol:

  • Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of LC-MS grade Methanol.

  • Ionization Mode Selection: Configure the mass spectrometer for Positive Electrospray Ionization (ESI+).

    • Causality: The tertiary amine in the piperidine ring is highly basic. By utilizing a mobile phase containing 0.1% Formic Acid, the nitrogen is easily protonated (

      
      ), making ESI+ the most sensitive and logical ionization technique.
      
  • Mass Validation: Analyze the resulting mass spectrum. The theoretical exact mass is 281.39. In ESI+, the addition of a proton (

    
    , approx 1.008 amu) shifts the observed mass.
    
  • Validation Criteria: The protocol is considered successful and self-validated if a dominant, distinct peak is observed at m/z = 282.4 , confirming the precise molecular weight of the target compound.

Mechanistic Pathway: Receptor Engagement

Once synthesized and validated, 1-benzyl-4-(4-methoxyphenyl)piperidine serves as a template for engaging CNS receptors. The spatial arrangement of the benzyl and phenyl rings separated by the piperidine spacer perfectly mimics the pharmacophore required for Sigma-1 (


) receptor agonism[1].

When these derivatives bind to the


 receptor at the mitochondria-associated ER membrane (MAM), they trigger a specific biochemical cascade. The binding causes the dissociation of the chaperone protein BiP (GRP78), which subsequently stabilizes Inositol 1,4,5-trisphosphate receptors (

). This regulates calcium (

) efflux into the mitochondria, ultimately mitigating endoplasmic reticulum (ER) stress and providing profound neuroprotection[1].

SAR_Pathway Ligand 1-Benzyl-4-(4-methoxyphenyl)piperidine Receptor Sigma-1 (σ1) Receptor (MAM Localization) Ligand->Receptor High Affinity Binding BiP BiP/GRP78 Dissociation Receptor->BiP Agonist Activation IP3R IP3R Stabilization BiP->IP3R Chaperone Release Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Ion Channel Regulation Outcome Neuroprotection & ER Stress Mitigation Ca2->Outcome Cellular Homeostasis

Fig 2: Mechanistic pathway of Sigma-1 receptor activation by benzyl-piperidine derivatives.

References

  • Tsai, S. Y., et al. "Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders." Expert Review of Neurotherapeutics, PMC2701284. Available at:[Link]

  • Sonesson, C., et al. "Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D-2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine." ResearchGate. Available at: [Link]

Sources

Structural Pharmacology & Structure-Activity Relationship (SAR)

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Activity and Pharmacological Utility of 1-Benzyl-4-(4-methoxyphenyl)piperidine: A Technical Whitepaper

Executive Summary As a Senior Application Scientist, I approach 1-benzyl-4-(4-methoxyphenyl)piperidine (CAS: 13314-69-7) not merely as a chemical intermediate, but as a highly privileged, tunable pharmacophore[1]. This scaffold is foundational in neuropharmacology, serving as the structural backbone for high-affinity Sigma-1 (σ1) receptor ligands, monoamine transporter inhibitors, and dopamine D2 receptor stabilizers. This whitepaper deconstructs the structural biology, mechanistic pathways, and self-validating experimental workflows required to evaluate the biological activity of this compound and its derivatives.

The biological efficacy of 1-benzyl-4-(4-methoxyphenyl)piperidine is dictated by three distinct structural domains, each responsible for specific interactions within G-protein coupled receptors (GPCRs) and chaperone proteins:

  • The Piperidine Core (Basic Center): The nitrogen atom of the piperidine ring has a pKa of approximately 9.5, ensuring it is protonated at physiological pH. This cationic center is strictly required to form a critical salt bridge with highly conserved aspartate residues (e.g., Asp126 in the σ1 receptor and Asp79 in the D2 receptor).

  • The N-Benzyl Moiety (Lipophilic Anchor): The N-substituent chain length is the primary driver of receptor selectivity. SAR studies demonstrate that a one-carbon spacer (benzyl) between the basic nitrogen and the phenyl ring yields optimal affinity and extreme selectivity for the σ1 receptor over the σ2 receptor[2]. Extending this chain to four carbons (e.g., N-phenylbutyl) drastically reduces target affinity[2].

  • The 4-(4-Methoxyphenyl) Group (H-Bond Acceptor): The methoxy substitution on the para-position of the phenyl ring introduces a hydrogen-bond acceptor while increasing the electron density of the aromatic ring. This enhances π-π stacking interactions within hydrophobic binding pockets, directly mimicking the binding kinetics of the 4-(4-fluorophenyl) group found in selective serotonin reuptake inhibitors (SSRIs) like paroxetine[3].

Primary Biological Targets and Mechanisms of Action

A. Sigma-1 (σ1) Receptor Modulation

The most prominent biological activity of the 1-benzyl-4-phenylpiperidine class is its sub-nanomolar affinity for the σ1 receptor[2]. Unlike classic GPCRs, the σ1 receptor is a ligand-operated chaperone residing primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[4].

  • Mechanism: Upon binding to 1-benzyl-4-(4-methoxyphenyl)piperidine, the σ1 receptor dissociates from the binding immunoglobulin protein (BiP/GRP78)[4]. The activated chaperone then stabilizes inositol 1,4,5-trisphosphate receptors (IP3Rs), optimizing calcium (Ca2+) efflux from the ER to the mitochondria. This prevents ER stress, mitigates apoptosis, and promotes robust neuroprotection[4][5].

Pathway Ligand 1-Benzyl-4-(4-methoxyphenyl)piperidine (σ1 Ligand) Sig1R Sigma-1 Receptor (σ1R) at MAM (ER Membrane) Ligand->Sig1R Sub-nM Binding BiP BiP/GRP78 Dissociation Sig1R->BiP Chaperone Activation IP3R IP3 Receptor Stabilization BiP->IP3R Modulates Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Enhances Neuro Neuroprotection & Cell Survival Ca2->Neuro Prevents Apoptosis

Caption: Mechanism of action for σ1 receptor-mediated neuroprotection via ligand activation.

B. Dopaminergic Stabilization

Derivatives of 4-phenylpiperidine (such as pridopidine) act as functional state-dependent D2 receptor antagonists[6]. Because the 1-benzyl-4-(4-methoxyphenyl)piperidine scaffold lacks intrinsic agonistic activity but boasts "fast-off" receptor kinetics, it can stabilize dopaminergic signaling—reducing hyperactivity without inducing the severe extrapyramidal side effects typical of classic D2 antagonists[6][7].

Quantitative Data Presentation

To illustrate the profound impact of the N-benzyl and 4-phenyl substitutions, the following table summarizes the binding affinities (Ki) of the 1-benzyl-4-phenylpiperidine structural class at sigma receptors[2].

Table 1: Binding Affinities of 4-Phenylpiperidine Derivatives at Sigma Receptors

Compound ScaffoldN-Substitution (R1)4-Substitution (R2)σ1 Ki (nM)σ2 Ki (nM)Selectivity (σ1/σ2)
1-Benzyl-4-phenylpiperidine-4-carbonitrile BenzylPhenyl0.412657> 6400
1-Propyl-4-phenylpiperidine-4-carbonitrile PropylPhenyl1.20185154
1-Phenethyl-4-phenylpiperidine-4-carbonitrile PhenethylPhenyl3.3011836
1-Benzyl-4-(4-methoxyphenyl)piperidine Benzyl4-Methoxyphenyl~0.50> 2000> 4000*

*Note: Values for the specific 4-methoxyphenyl derivative are extrapolated based on the highly conserved SAR of the N-benzyl-4-arylpiperidine class, which maintains sub-nanomolar σ1 affinity while abolishing σ2 binding[8][2].

Experimental Workflows & Methodologies

To ensure scientific trustworthiness, the biological evaluation of this compound must utilize self-validating assay systems. Below are the definitive protocols for assessing receptor affinity and membrane permeability.

Protocol 1: Radioligand Binding Assay for σ1 Receptor Affinity

Causality of Design: Because 1-benzyl-4-(4-methoxyphenyl)piperidine is highly lipophilic, non-specific binding to assay plastics and filters is a major risk. We mitigate this by pre-soaking glass fiber filters in polyethylenimine (PEI), which neutralizes the negative charge of the glass fibers, ensuring that the measured radioactivity strictly represents receptor-bound ligand[3].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain (a tissue highly enriched in σ1 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 31,000 × g for 15 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of the radioligand -pentazocine (final concentration 3 nM), and 50 µL of 1-benzyl-4-(4-methoxyphenyl)piperidine at varying concentrations (10⁻¹¹ to 10⁻⁵ M).

  • Self-Validation Controls:

    • Total Binding (Positive Control): Buffer + Radioligand + Membranes.

    • Non-Specific Binding (Negative Control): Add 10 µM Haloperidol to saturate all σ1 sites.

  • Equilibration: Incubate the plate at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Termination & Filtration: Abruptly terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI for 1 hour). Rationale: Rapid filtration prevents the "fast-off" ligand from dissociating from the receptor during the wash step.

  • Washing: Wash filters three times with 1 mL of ice-cold Tris-HCl buffer.

  • Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity using a beta counter. Calculate the IC50 and convert to Ki using the Cheng-Prusoff equation.

Workflow Membrane 1. Membrane Preparation (Guinea Pig Brain) Incubation 2. Incubation ([³H](+)-Pentazocine + Test Ligand) Membrane->Incubation Filtration 3. Rapid Filtration (GF/B Filters + PEI) Incubation->Filtration Washing 4. Washing (Ice-cold Tris-HCl) Filtration->Washing Scintillation 5. Liquid Scintillation Counting Washing->Scintillation Analysis 6. Data Analysis (IC50 & Ki Calculation) Scintillation->Analysis

Caption: High-throughput radioligand binding assay workflow for determining σ1 receptor affinity.

Protocol 2: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality of Design: As a neuropharmacological agent, the compound must cross the Blood-Brain Barrier (BBB). PAMPA-BBB uses a porcine brain lipid extract to simulate the BBB, providing a high-throughput, cell-free prediction of passive transcellular permeability.

  • Preparation: Coat the filter membrane of a donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor Solution: Dissolve the compound in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 50 µM (final DMSO < 1%). Add 200 µL to the donor wells.

  • Acceptor Solution: Add 200 µL of PBS to the acceptor plate wells.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 18 hours in a humidity chamber.

  • Analysis: Separate the plates and measure the concentration of the compound in both compartments using LC-MS/MS. Calculate the effective permeability (

    
    ). A 
    
    
    
    cm/s validates high BBB penetration.

References

  • Mercer, S. L., et al. "Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands." Bioorganic & Medicinal Chemistry Letters, 2010. Available at:[Link]

  • Tsai, S. Y., et al. "Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders." Expert Opinion on Therapeutic Targets, 2011. Available at:[Link]

  • Abate, C., et al. "High-affinity sigma-1 (σ1) receptor ligands based on the σ1 antagonist PB212." Future Medicinal Chemistry, 2019. Available at:[Link]

  • Pettersson, F., et al. "Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D-2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer Pridopidine." Journal of Medicinal Chemistry, 2010. Available at:[Link]

Sources

Pharmacological Profiling of 1-Benzyl-4-(4-methoxyphenyl)piperidine: A Multi-Target Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-4-(4-methoxyphenyl)piperidine (CAS: 13314-69-7) is a synthetic small molecule characterized by a central basic piperidine ring flanked by a lipophilic benzyl group and an electron-rich 4-methoxyphenyl moiety[1]. In modern medicinal chemistry, this specific structural topology is recognized as a highly privileged scaffold. Rather than acting as a highly selective "magic bullet," this compound functions as a potential Multi-Target Directed Ligand (MTDL). By leveraging its distinct pharmacophoric features, it interacts with key central nervous system (CNS) targets, most notably the Sigma-1 receptor (σ1R), Acetylcholinesterase (AChE), and Dopamine D2 receptors. This technical guide elucidates the mechanistic causality behind its target engagement and provides field-proven protocols for its pharmacological evaluation.

Core Pharmacological Targets & Mechanistic Causality

Sigma-1 Receptor (σ1R) Modulation

Mechanism: The σ1R is a ligand-operated endoplasmic reticulum chaperone protein involved in cellular survival, neuroprotection, and the regulation of ion channels[2]. Causality of Binding: The binding pocket of σ1R strictly adheres to the Glennon pharmacophore model, which requires a central basic amine flanked by primary and secondary hydrophobic regions.

  • Piperidine Ring: At physiological pH, the piperidine nitrogen is protonated, forming a critical electrostatic salt bridge with the Glu314 residue in the σ1R binding cleft.

  • 1-Benzyl Group: This highly lipophilic moiety optimally occupies the primary hydrophobic pocket of the receptor[2].

  • 4-Methoxyphenyl Group: The methoxy substitution acts as an electron-donating group (EDG). It increases the electron density of the phenyl ring, enhancing dipole-induced dipole interactions within the secondary hydrophobic site. This structural arrangement often yields sub-nanomolar binding affinities for σ1R, mirroring the high affinity (0.4 nM) seen in closely related analogs like 1-benzyl-4-phenylpiperidine-4-carbonitrile[2].

Acetylcholinesterase (AChE) Inhibition

Mechanism: AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine, serving as the primary symptomatic treatment for Alzheimer's disease. Causality of Binding: The 1-benzylpiperidine substructure is the exact pharmacophore utilized in the blockbuster AChE inhibitor Donepezil (Aricept)[3].

  • Catalytic Active Site (CAS): The 1-benzyl group penetrates deep into the narrow enzymatic gorge of AChE, engaging in parallel π-π stacking and cation-π interactions with the indole ring of Trp86 at the CAS.

  • Peripheral Anionic Site (PAS): The 4-methoxyphenyl group extends outward toward the gorge entrance (PAS). The spatial distance provided by the piperidine core allows the molecule to act as a dual-binding site inhibitor, effectively blocking substrate entry and enhancing inhibitory potency[3].

Dopamine D2 Receptor Stabilization

Mechanism: Dopaminergic stabilizers act as partial agonists or fast-off antagonists at the D2 receptor, normalizing hyper- or hypo-dopaminergic tone without causing severe extrapyramidal side effects. Causality of Binding: 4-Phenylpiperidine is the core scaffold of established D2 receptor ligands, including the dopaminergic stabilizer Pridopidine[4].

  • Transmembrane Helix 3 (TM3): The basic piperidine nitrogen forms a highly conserved salt bridge with Asp114 in TM3.

  • Hydrophobic Cleft (TM5/TM6): The 4-methoxyphenyl group occupies the hydrophobic cleft. The steric and electronic influence of the para-methoxy group alters the conformational equilibrium of the D2 receptor, favoring an inactive state that allows the ligand to rapidly dissociate (fast-off kinetics)—the defining kinetic hallmark of dopaminergic stabilizers[4].

Pharmacophore Mapping & Target Logic

G C 1-Benzyl-4-(4-methoxyphenyl)piperidine P1 1-Benzyl Group C->P1 P2 Piperidine Ring (Basic N) C->P2 P3 4-Methoxyphenyl Group C->P3 T1 AChE (Catalytic Active Site) P1->T1 Cation-π (Trp86) T2 Sigma-1 Receptor (σ1R) P1->T2 Primary Hydrophobic Pocket P2->T1 Protonated N binding P2->T2 Electrostatic Interaction (Glu314) T3 Dopamine D2 Receptor P2->T3 Asp114 Salt Bridge P3->T1 Peripheral Anionic Site P3->T2 Secondary Hydrophobic Site P3->T3 Hydrophobic Cleft

Pharmacophore mapping of 1-Benzyl-4-(4-methoxyphenyl)piperidine to key CNS targets.

Quantitative Structure-Activity Data

The following table summarizes the structural determinants and representative pharmacological metrics for the 1-benzyl-4-phenylpiperidine class based on established SAR data.

TargetStructural DeterminantRepresentative Affinity (Ki / IC50)Reference Ligand
Sigma-1 (σ1R) 1-Benzyl + Piperidine N0.1 nM – 5.0 nM(+)-Pentazocine
AChE 1-Benzyl + 4-Methoxyphenyl10 nM – 150 nMDonepezil
Dopamine D2 4-Phenylpiperidine core50 nM – 500 nMPridopidine

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, the following protocols incorporate built-in self-validating controls to prevent false positives caused by assay interference.

In Vitro Radioligand Binding Assay for σ1R

Objective: Determine the binding affinity (Ki) of the compound for the σ1R. Causality: -pentazocine is utilized as the radioligand due to its exquisite selectivity for σ1R over σ2R.

  • Tissue Preparation: Homogenize guinea pig brain (a rich source of σ1R) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 31,000 × g for 15 minutes.

  • Incubation: In a 96-well plate, combine 50 µL of -pentazocine (final concentration 3 nM), 50 µL of the test compound (varying concentrations from

    
     to 
    
    
    
    M), and 400 µL of membrane homogenate.
  • Self-Validation (NSB Control): In dedicated wells, substitute the test compound with 10 µM Haloperidol. Haloperidol is a potent, non-selective sigma antagonist[2]. Logic: If radioactivity in these wells is high, the washing step failed, or the radioligand degraded, invalidating the assay.

  • Filtration: Incubate for 120 minutes at 25°C. Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Detection: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Modified Ellman's Assay for AChE Inhibition

Objective: Measure the IC50 of the compound against human recombinant AChE. Causality: Acetylthiocholine iodide (ATCI) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the yellow 5-thio-2-nitrobenzoate anion, which is quantifiable at 412 nm.

Ellman S1 1. Prepare Reagents (Enzyme, ATCI, DTNB) S2 2. Pre-incubation (AChE + Inhibitor, 37°C) S1->S2 S3 3. Initiate Reaction (Add ATCI & DTNB) S2->S3 S4 4. Kinetic Read (Absorbance at 412 nm) S3->S4 S5 5. Data Validation (Subtract Blank) S4->S5 S6 6. IC50 Calculation (Non-linear Regression) S5->S6 V1 Vehicle Control (Self-Validation) V1->S2 V2 Non-enzymatic Blank (Self-Validation) V2->S5

Step-by-step self-validating workflow for the modified Ellman's assay.

Protocol Steps:

  • Reagent Prep: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the test compound in DMSO (final assay concentration of DMSO must not exceed 1%).

  • Pre-Incubation: Add 160 µL of buffer, 10 µL of AChE (0.03 U/mL), and 10 µL of the test compound to a 96-well microplate. Incubate at 37°C for 10 minutes to allow enzyme-inhibitor complex formation.

  • Self-Validation 1 (Vehicle Control): Run parallel wells containing 1% DMSO without the inhibitor. Logic: Ensures the solvent does not denature the enzyme.

  • Reaction Initiation: Add 10 µL of DTNB (15 mM) and 10 µL of ATCI (15 mM) to all wells.

  • Self-Validation 2 (Non-Enzymatic Blank): Run parallel wells containing all reagents except AChE (replaced with buffer). Logic: ATCI undergoes spontaneous hydrolysis in water. This background absorbance must be subtracted from all test wells to ensure accurate kinetic reads.

  • Kinetic Read: Immediately measure absorbance at 412 nm every 1 minute for 15 minutes using a microplate reader. Calculate the initial velocity (V0) and determine the IC50 via non-linear regression analysis.

References

  • 13314-69-7 | 1-Benzyl-4-(4-methoxyphenyl)
  • Source: PMC (NIH)
  • Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D-2 Receptor Ligands Source: ResearchGate URL
  • 1-Benzyl-4,4-dimethoxypiperidin-3-ol | 83763-31-9 Source: Benchchem URL

Sources

An In-depth Technical Guide to 1-Benzyl-4-(4-methoxyphenyl)piperidine: Synthesis, History, and Pharmacological Context

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1-Benzyl-4-(4-methoxyphenyl)piperidine, a significant heterocyclic compound within the broader class of 4-arylpiperidines. Targeted at researchers, medicinal chemists, and professionals in drug development, this document delves into the historical context of its discovery, detailed synthetic methodologies, and the pharmacological significance of its structural motifs. The narrative emphasizes the rationale behind experimental designs and the validation of synthetic protocols, reflecting a commitment to scientific integrity and expertise.

Introduction and Historical Context

The journey of 1-Benzyl-4-(4-methoxyphenyl)piperidine is intrinsically linked to the pioneering work on 4-arylpiperidines in the mid-20th century. A foundational paper by A. Ziering and L. Berger in 1947 laid the groundwork for the synthesis and exploration of this chemical class, which would later prove to be a fertile source of pharmacologically active agents.[1] While the specific discovery of 1-Benzyl-4-(4-methoxyphenyl)piperidine is not discretely documented in seminal publications, its existence and utility are a direct consequence of the structure-activity relationship (SAR) studies that followed this initial research. The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics.

The introduction of the N-benzyl group and the 4-(4-methoxyphenyl) substituent were logical extensions of early SAR exploration. The benzyl group is a common protecting group and can also impart specific pharmacological properties, while the methoxy-substituted phenyl ring is a frequent feature in compounds targeting various biological systems, including neurotransmitter receptors.[2][3] Consequently, 1-Benzyl-4-(4-methoxyphenyl)piperidine has emerged as a key intermediate in the synthesis of more complex molecules with potential applications in neurological disorders and neurotransmitter research.[2]

Retrosynthetic Analysis and Synthesis Protocols

The synthesis of 1-Benzyl-4-(4-methoxyphenyl)piperidine can be approached through several well-established routes. A logical retrosynthetic analysis breaks the molecule down into readily available starting materials.

G target 1-Benzyl-4-(4-methoxyphenyl)piperidine disconnection1 C-N bond disconnection target->disconnection1 disconnection2 C-C bond disconnection target->disconnection2 intermediate1 4-(4-methoxyphenyl)piperidine disconnection1->intermediate1 intermediate2 Benzyl halide disconnection1->intermediate2 intermediate3 1-Benzyl-4-piperidone disconnection2->intermediate3 intermediate4 (4-methoxyphenyl)magnesium bromide disconnection2->intermediate4

Caption: Retrosynthetic analysis of 1-Benzyl-4-(4-methoxyphenyl)piperidine.

Based on this analysis, two primary synthetic strategies are presented below.

Method A: N-Alkylation of 4-(4-methoxyphenyl)piperidine

This is a straightforward and commonly employed method for the synthesis of N-substituted piperidines.

Experimental Protocol:

  • To a solution of 4-(4-methoxyphenyl)piperidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine (Et₃N, 1.5 eq). The choice of an appropriate base is crucial to deprotonate the secondary amine of the piperidine, rendering it nucleophilic. Potassium carbonate is a solid base that is easily filtered off, while triethylamine is a liquid base that can be removed under reduced pressure.

  • To this stirred suspension, add benzyl bromide or benzyl chloride (1.1 eq) dropwise at room temperature. The benzyl halide is the electrophile that will be attacked by the nucleophilic piperidine nitrogen. A slight excess of the alkylating agent ensures complete conversion of the starting material.

  • The reaction mixture is then stirred at room temperature or gently heated (e.g., to 60 °C) for a period of 4-12 hours, while monitoring the progress of the reaction by thin-layer chromatography (TLC). Heating can accelerate the rate of reaction. TLC is an essential tool for monitoring the disappearance of the starting material and the appearance of the product.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water. This step is performed to quench the reaction and dissolve any inorganic salts.

  • The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The product, being organic, will preferentially dissolve in the organic layer.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product. These are standard workup procedures to remove any residual water and inorganic impurities.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-Benzyl-4-(4-methoxyphenyl)piperidine. This final purification step is necessary to obtain a product of high purity.

Method B: Grignard Reaction with 1-Benzyl-4-piperidone followed by Dehydration and Reduction

Experimental Protocol:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq) are placed. A small crystal of iodine is added to initiate the reaction. The Grignard reaction is highly sensitive to moisture, hence the need for flame-dried glassware and an inert atmosphere.

  • A solution of 4-bromoanisole (1.1 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, (4-methoxyphenyl)magnesium bromide. The formation of the Grignard reagent is an exothermic process.

  • Once the Grignard reagent has formed, the reaction mixture is cooled to 0 °C, and a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF is added dropwise. The piperidone is the electrophilic carbonyl compound that will be attacked by the nucleophilic Grignard reagent.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a standard workup procedure for Grignard reactions.

  • The resulting mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the tertiary alcohol intermediate.

  • The crude alcohol is then subjected to dehydration under acidic conditions (e.g., by refluxing in formic acid or with p-toluenesulfonic acid in toluene) to yield the corresponding tetrahydropyridine derivative.

  • Finally, the double bond of the tetrahydropyridine is reduced by catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) to afford the desired 1-Benzyl-4-(4-methoxyphenyl)piperidine.

Pharmacological Significance and Potential Applications

While 1-Benzyl-4-(4-methoxyphenyl)piperidine itself is primarily utilized as a research chemical and a building block for more complex molecules, its structural components are associated with significant pharmacological activities.[2] The 4-arylpiperidine core is a well-established pharmacophore found in a wide range of centrally acting agents.

The broader class of 4-benzylpiperidines has been shown to act as monoamine releasing agents with selectivity for dopamine and norepinephrine over serotonin.[4] Some derivatives also exhibit weak monoamine oxidase inhibitor (MAOI) activity.[4] This profile suggests potential applications in conditions where modulation of dopaminergic and noradrenergic systems is beneficial.

Furthermore, derivatives of 1-benzylpiperidine have been investigated as dual-target inhibitors of acetylcholinesterase and the serotonin transporter, with potential applications in the treatment of Alzheimer's disease.[5] The versatility of the piperidine scaffold allows for extensive chemical modifications to fine-tune activity and selectivity towards various biological targets.

G cluster_0 1-Benzyl-4-(4-methoxyphenyl)piperidine Core Structure cluster_1 Potential Biological Targets core 4-Arylpiperidine Scaffold target1 Dopamine Transporter (DAT) core->target1 Modulation target2 Norepinephrine Transporter (NET) core->target2 Modulation target3 Serotonin Transporter (SERT) core->target3 Inhibition target4 Acetylcholinesterase (AChE) core->target4 Inhibition target5 Sigma Receptors core->target5 Binding

Caption: Potential biological targets of the 4-arylpiperidine scaffold.

Physicochemical Properties and Analytical Data

A summary of the key physicochemical properties of 1-Benzyl-4-(4-methoxyphenyl)piperidine is provided in the table below.

PropertyValue
Molecular Formula C₁₉H₂₃NO
Molecular Weight 281.39 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not widely reported
Boiling Point Not widely reported
Solubility Soluble in most organic solvents
CAS Number 13314-69-7[6]

Table 1: Physicochemical properties of 1-Benzyl-4-(4-methoxyphenyl)piperidine.

For characterization, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed to confirm the structure and purity of the synthesized compound.

Conclusion

1-Benzyl-4-(4-methoxyphenyl)piperidine stands as a testament to the enduring legacy of the 4-arylpiperidine scaffold in medicinal chemistry. Its synthesis is achievable through robust and well-understood chemical transformations, making it an accessible intermediate for further chemical exploration. While not a therapeutic agent in its own right, its structural motifs are present in numerous pharmacologically active compounds, highlighting its importance as a building block in the ongoing quest for novel therapeutics targeting the central nervous system and other biological systems. This guide has provided a detailed roadmap for its synthesis and a contextual understanding of its historical and pharmacological significance, serving as a valuable resource for the scientific community.

References

  • Ziering, A., & Berger, L. (1947). Piperidine derivatives; 4-arylpiperidines. The Journal of Organic Chemistry, 12(6), 894–903. [Link]

  • 1-Benzyl-4-(4-Methoxyphenyl)Piperidine-4-Carbonitrile Hydrochloride. Chemical Synthesis USA. [Link]

  • Glennon, R. A., Bondarev, M. L., Khorana, N., Young, R., May, J. A., Hellendall, A., ... & Dukat, M. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & medicinal chemistry letters, 22(7), 2579-2583. [Link]

  • Synthesis of 1-Benzyl-4-[N-(o-aminomethylphenyl)-amino]-piperidine. PrepChem.com. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. [Link]

  • Guzmán-Gutiérrez, E., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 27(15), 4785. [Link]

  • 4-Benzylpiperidine. Wikipedia. [Link]

Sources

The 1-Benzyl-4-(4-methoxyphenyl)piperidine Scaffold: A Dual-Target Template for CNS Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological utility, synthesis, and experimental application of 1-Benzyl-4-(4-methoxyphenyl)piperidine , a privileged scaffold in Central Nervous System (CNS) drug discovery.

Part 1: Executive Summary & Core Directive

The "Privileged Scaffold" in Neuropharmacology

In the landscape of CNS drug development, 1-Benzyl-4-(4-methoxyphenyl)piperidine (CAS: 13314-69-7) represents more than a mere chemical intermediate; it is a privileged substructure . It forms the pharmacophoric core of the acetylcholinesterase (AChE) inhibitor Donepezil (Aricept®) and serves as a high-affinity ligand for Sigma-1 (


) receptors .

This guide addresses a critical gap in the literature: moving beyond the molecule's role as a building block to understanding its intrinsic pharmacological potential. We analyze its dual-action mechanism—enhancing cholinergic transmission while modulating mitochondrial bioenergetics via Sigma-1 agonism—and provide a validated roadmap for its synthesis and evaluation.

Key Technical Value:

  • Dual-Target Profile: Acts as a template for both AChE inhibition (cognitive enhancement) and

    
     modulation (neuroprotection).
    
  • Chemical Accessibility: Synthetically robust, allowing rapid derivatization for Structure-Activity Relationship (SAR) studies.[1]

  • Translational Relevance: A standard probe for validating "benzyl-piperidine" binding pockets in GPCRs and enzymes.

Part 2: Chemical Biology & Mechanism of Action

Structural Pharmacology: The Pharmacophore

The molecule consists of three distinct domains that dictate its biological activity. Understanding these domains is essential for rational experimental design.

  • Domain A: The N-Benzyl Moiety: This group occupies the catalytic anionic site (CAS) of AChE or the hydrophobic pocket of the

    
     receptor. It provides the necessary lipophilicity to cross the blood-brain barrier (BBB).
    
  • Domain B: The Protonated Nitrogen: At physiological pH, the piperidine nitrogen is protonated.[1] This cation forms a critical cation-

    
     interaction with aromatic residues (e.g., Trp86 in AChE).
    
  • Domain C: The 4-Methoxyphenyl Group: This moiety engages in

    
    -
    
    
    
    stacking interactions. In AChE, it orients towards the peripheral anionic site (PAS), while in
    
    
    receptors, it binds to the primary orthosteric site.[1]
Mechanistic Pathways

The following Graphviz diagram illustrates the dual signaling pathways modulated by this scaffold.

CNS_Pathways cluster_AChE Cholinergic Pathway (Cognition) cluster_Sigma Sigma-1 Pathway (Neuroprotection) Compound 1-Benzyl-4-(4-methoxyphenyl)piperidine AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits (IC50 ~nM range) Sigma1 Sigma-1 Receptor (ER Membrane) Compound->Sigma1 Agonist Binding ACh_Levels ↑ Synaptic Acetylcholine AChE->ACh_Levels Receptors Nicotinic/Muscarinic Activation ACh_Levels->Receptors LTP Long-Term Potentiation Receptors->LTP Chaperone Dissociation from BiP/GRP78 Sigma1->Chaperone Calcium IP3R Stabilization (Ca2+ Flow) Chaperone->Calcium Mito Mitochondrial Respiration ↑ Calcium->Mito

Caption: Dual mechanistic action of the scaffold. Left: AChE inhibition enhances cholinergic tone.[2] Right: Sigma-1 activation promotes mitochondrial homeostasis.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-4-(4-methoxyphenyl)piperidine

Objective: Produce high-purity (>98%) compound for biological screening. Methodology: A Grignard-based approach is superior to Suzuki coupling for this specific non-functionalized core due to cost-efficiency and scalability.

Reagents:
  • 4-Bromoanisole

  • Magnesium turnings (activated)[1]

  • 1-Benzyl-4-piperidone[3]

  • p-Toluenesulfonic acid (pTSA)

  • Pd/C (10%)

  • Solvents: THF (anhydrous), Toluene, Ethanol.

Step-by-Step Workflow:
  • Grignard Formation:

    • In a flame-dried 3-neck flask under Argon, add Mg turnings (1.2 eq) and a crystal of iodine.

    • Add 4-Bromoanisole (1.1 eq) in dry THF dropwise. Reflux for 1 hour until Mg dissolves.

  • Nucleophilic Addition:

    • Cool the Grignard reagent to 0°C.

    • Add 1-Benzyl-4-piperidone (1.0 eq) in THF dropwise over 30 mins.

    • Stir at RT for 4 hours. Quench with saturated NH₄Cl.

    • Result: 1-Benzyl-4-(4-methoxyphenyl)piperidin-4-ol (Tertiary Alcohol).

  • Dehydration (The Critical Step):

    • Dissolve the crude alcohol in Toluene. Add pTSA (1.5 eq).[1]

    • Reflux with a Dean-Stark trap to remove water (azeotropic distillation) for 6 hours.

    • Result: 1-Benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine (The alkene intermediate).

  • Catalytic Hydrogenation:

    • Dissolve the alkene in Ethanol. Add 10% Pd/C (10 wt%).

    • Stir under H₂ atmosphere (balloon pressure is sufficient) for 12 hours.

    • Filter through Celite. Concentrate and purify via flash chromatography (Hexane:EtOAc).

Quality Control Check:

  • 1H NMR (CDCl3): Look for the disappearance of the alkene proton (approx 6.0 ppm) and the diagnostic methoxy singlet at 3.8 ppm.[1]

Protocol B: Ellman’s Assay for AChE Inhibition

Objective: Quantify the IC50 of the synthesized compound against human AChE.

  • Preparation: Prepare 0.1 M phosphate buffer (pH 8.0).

  • Enzyme Mix: Dilute human recombinant AChE (0.1 U/mL) in buffer.

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM) + DTNB (Ellman’s reagent, 0.3 mM).

  • Execution:

    • Plate 20 µL of test compound (serial dilutions in DMSO).

    • Add 100 µL Enzyme Mix. Incubate 10 mins at 25°C.

    • Add 100 µL Substrate Mix.

  • Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes (kinetic mode).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Part 4: Data Visualization & SAR

Structure-Activity Relationship (SAR) Table

The following table summarizes how modifications to the 1-Benzyl-4-(4-methoxyphenyl)piperidine core affect affinity.

Modification SiteSubstituentEffect on AChE PotencyEffect on Sigma-1 AffinityNotes
N-Benzyl (Pos 1) UnsubstitutedHighHighBalanced profile (Base scaffold).
2-FluoroIncreasedIncreasedMetabolic stability improved.
4-NitroDecreasedVariableElectronic withdrawal weakens cation-pi.
Aryl Ring (Pos 4) 4-MethoxyOptimal High H-bond acceptor acts as bioisostere.
4-H (Phenyl)ModerateModerateLoss of PAS interaction in AChE.
4-ChloroHighHighIncreases lipophilicity/toxicity risk.
Linker Benzyl -> PhenethylIncreasedDecreasedPhenethyl is optimal for Opioid/Fentanyl class, not AChE.
Experimental Workflow Diagram

Workflow cluster_Screen Parallel Screening Start Start: Scaffold Design Synth Synthesis (Grignard) Start->Synth Purify Purification (>98%) Synth->Purify AChE_Assay AChE Inhibition (Ellman's) Purify->AChE_Assay Sigma_Assay Sigma-1 Binding (Radioligand) Purify->Sigma_Assay Tox hERG Safety Screen AChE_Assay->Tox IC50 < 100nM Sigma_Assay->Tox Ki < 50nM Lead Lead Candidate Tox->Lead Pass

Caption: Integrated workflow for synthesizing and validating the scaffold for CNS activity.

Part 5: Safety & Toxicology (hERG Liability)

A critical "Trustworthiness" factor in developing N-benzylpiperidines is the risk of QT interval prolongation.

  • Mechanism: The basic nitrogen and lipophilic tails can block the hERG potassium channel.

  • Mitigation Strategy: During the optimization phase, introduce polar groups (e.g., hydroxyls) on the piperidine ring or the benzyl linker to reduce lipophilicity (LogP) without destroying target affinity.[1]

  • Mandatory Check: All analogs must be screened in a patch-clamp hERG assay before in vivo advancement.

Part 6: References

  • Sugimoto, H., et al. (1992).[1] "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry. Link

  • Maurice, T., & Su, T. P. (2009).[1] "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics.[4] Link

  • Ellman, G. L., et al. (1961).[1] "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

  • Vice, S., et al. (2001).[5] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry. Link[1]

  • Moussa, I. A., et al. (2010). "Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands." Journal of Medicinal Chemistry. Link

Sources

Preliminary Screening of 1-Benzyl-4-(4-methoxyphenyl)piperidine for Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary bioactivity screening of 1-Benzyl-4-(4-methoxyphenyl)piperidine. The proposed screening cascade is designed to efficiently identify and characterize the pharmacological profile of this novel chemical entity. By integrating in silico predictions with a tiered in vitro experimental approach, this guide outlines a logical progression from broad primary screening to more focused secondary and functional assays. The methodologies detailed herein are grounded in established scientific principles to ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of small molecule characterization.

Introduction and Rationale

1-Benzyl-4-(4-methoxyphenyl)piperidine is a synthetic compound featuring a core piperidine scaffold, a common motif in many centrally active pharmacological agents. Structural similarities to known ligands for various receptors and transporters suggest a potential for bioactivity within the central nervous system (CNS). The rationale for this screening cascade is to systematically and empirically determine the biological targets of this compound, thereby elucidating its potential therapeutic applications or identifying any off-target liabilities.

The screening strategy is built upon a multi-tiered approach, beginning with high-throughput primary assays against a panel of CNS-relevant targets. Positive "hits" from this initial screen will be subjected to a battery of secondary and functional assays to confirm activity, determine potency and efficacy, and begin to unravel the mechanism of action.

Predicted Bioactivity Profile and Initial Target Prioritization

Based on its chemical structure, 1-Benzyl-4-(4-methoxyphenyl)piperidine is predicted to interact with several key protein families within the CNS. The piperidine core is a well-established pharmacophore for G-protein coupled receptors (GPCRs) and monoamine transporters. Furthermore, the lipophilic nature of the benzyl and methoxyphenyl substituents suggests potential interactions with hydrophobic binding pockets, such as those found in sigma receptors.

Therefore, the initial target prioritization for primary screening will focus on:

  • Sigma Receptors (σ1 and σ2): These receptors are implicated in a range of neurological and psychiatric conditions.[1][2]

  • Monoamine Transporters (DAT, SERT, NET): These transporters are critical for regulating neurotransmitter levels and are the targets of many antidepressant and psychostimulant drugs.[3][4][5][6][7]

  • A Broad Panel of G-Protein Coupled Receptors (GPCRs): Given the prevalence of the piperidine scaffold in GPCR ligands, a broad screen is warranted to identify potential interactions.[8][9][10]

Tier 1: Primary Screening Cascade

The objective of Tier 1 is to rapidly identify potential biological targets of 1-Benzyl-4-(4-methoxyphenyl)piperidine from a broad panel of assays. This stage prioritizes throughput and sensitivity to cast a wide net for potential bioactivity.

Radioligand Binding Assays

Competitive radioligand binding assays are a robust and high-throughput method to determine the affinity of a test compound for a specific receptor or transporter.[11]

3.1.1 Target Panel

Target FamilySpecific TargetsRadioligand
Sigma Receptors Sigma-1 (σ1), Sigma-2 (σ2)-Pentazocine, [3H]-DTG
Monoamine Transporters Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET)[3H]WIN 35,428, [3H]Citalopram, [3H]Nisoxetine

3.1.2 Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Utilize commercially available membrane preparations or prepare them from cell lines stably expressing the human recombinant target of interest (e.g., HEK293 cells).[2][4]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a single concentration of the respective radioligand (typically at its Kd value), and a range of concentrations of 1-Benzyl-4-(4-methoxyphenyl)piperidine (e.g., 0.1 nM to 10 µM).[11][12]

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium. Incubation times and temperatures will vary depending on the specific target.[1][13]

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, separating bound from free radioligand.[1][11]

  • Scintillation Counting: Quantify the amount of bound radioligand on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation.

A "hit" is typically defined as a compound exhibiting a Ki value less than 1 µM.

Tier 2: Secondary and Orthogonal Assays

The purpose of Tier 2 is to confirm the primary hits using alternative assay formats and to begin to characterize the nature of the interaction (e.g., agonist vs. antagonist).

Functional Assays for GPCRs

Should the primary screen indicate significant affinity for any GPCRs, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.[9][14]

4.1.1 cAMP Assays for Gs- and Gi-Coupled Receptors

Many GPCRs signal through the modulation of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels.[15][16]

  • Principle: Bioluminescence-based assays, such as the Promega cAMP-Glo™ Assay, provide a sensitive and high-throughput method for measuring changes in cAMP.[17] In this assay, cAMP stimulates protein kinase A (PKA), which depletes ATP. A coupled luciferase reaction then measures the remaining ATP, with light output being inversely proportional to cAMP concentration.[17]

  • Protocol Outline:

    • Seed cells expressing the GPCR of interest in a 384-well plate.

    • For antagonist mode, pre-incubate cells with varying concentrations of 1-Benzyl-4-(4-methoxyphenyl)piperidine.

    • Stimulate the cells with a known agonist (for antagonist mode) or with the test compound alone (for agonist mode). For Gi-coupled receptors, cells are typically co-stimulated with forskolin to induce a measurable basal cAMP level.[15]

    • Lyse the cells and add the cAMP detection reagents.

    • Measure luminescence using a plate reader.[17]

    • Calculate EC50 (for agonists) or IC50 (for antagonists) values.

4.1.2 Calcium Mobilization Assays for Gq-Coupled Receptors

Gq-coupled GPCRs signal through the release of intracellular calcium.[9]

  • Principle: Fluorescence-based assays, such as the FLIPR® Calcium Assay Kits, use calcium-sensitive dyes that exhibit increased fluorescence upon binding to calcium.[8][18][19][20][21] This allows for real-time monitoring of intracellular calcium flux.

  • Protocol Outline:

    • Plate cells expressing the Gq-coupled GPCR in a 384-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye. A masking dye is often included to quench extracellular fluorescence.[8]

    • Use a FLIPR (Fluorometric Imaging Plate Reader) instrument to add the test compound (for agonist testing) or a known agonist following pre-incubation with the test compound (for antagonist testing).[22]

    • Measure the fluorescence intensity kinetically to detect changes in intracellular calcium.

    • Determine EC50 or IC50 values from the dose-response curves.

Diagram 1: General GPCR Signaling Assay Workflow

GPCR_Workflow cluster_plate_prep Plate Preparation cluster_assay Functional Assay cluster_readout Data Acquisition & Analysis plate_cells Seed Cells Expressing Target GPCR incubate_overnight Incubate Overnight plate_cells->incubate_overnight add_compound Add Test Compound (Agonist or Antagonist) incubate_overnight->add_compound incubate_assay Incubate add_compound->incubate_assay add_agonist Add Known Agonist (Antagonist Mode) add_reagents Add Detection Reagents (cAMP/Ca2+) add_agonist->add_reagents incubate_assay->add_agonist If Antagonist incubate_assay->add_reagents read_plate Read Plate (Luminescence/Fluorescence) add_reagents->read_plate analyze_data Generate Dose-Response Curves (EC50/IC50) read_plate->analyze_data

Caption: Generalized workflow for cell-based GPCR functional assays.

Functional Assays for Monoamine Transporters

To confirm the binding hits on DAT, SERT, and NET, functional uptake inhibition assays are essential.

  • Principle: These assays measure the ability of the test compound to block the uptake of a labeled substrate (either radioactive or fluorescent) into cells expressing the specific transporter.[5][23]

  • Protocol Outline:

    • Plate HEK293 cells stably expressing the human transporter of interest.

    • Pre-incubate the cells with varying concentrations of 1-Benzyl-4-(4-methoxyphenyl)piperidine.

    • Add a labeled substrate (e.g., [3H]dopamine, [3H]serotonin, or a fluorescent analog).[5]

    • Incubate for a defined period to allow for substrate uptake.

    • Wash the cells to remove extracellular substrate.

    • Lyse the cells and quantify the amount of intracellular substrate via scintillation counting or fluorescence measurement.

    • Determine the IC50 value for uptake inhibition.

Tier 3: Preliminary ADME/Tox Profiling

Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties, along with potential toxicity liabilities, is crucial for prioritizing compounds for further development.

Cell Permeability Assay (MDCK-MDR1)

This assay predicts intestinal permeability and identifies whether the compound is a substrate of the P-glycoprotein (P-gp) efflux transporter.[24][25]

  • Principle: Madin-Darby Canine Kidney (MDCK) cells, transfected with the human MDR1 gene, are grown to form a confluent monolayer on a semi-permeable membrane, creating two distinct chambers (apical and basolateral).[26][27] The transport of the compound across this monolayer is measured in both directions.

  • Protocol Outline:

    • Seed MDCK-MDR1 cells on transwell inserts and culture until a confluent monolayer is formed, confirmed by Trans-Epithelial Electrical Resistance (TEER) measurement.[25][28]

    • Add the test compound to either the apical (A) or basolateral (B) chamber.

    • Incubate for a specified time (e.g., 90-120 minutes).[24][25]

    • Collect samples from the opposite chamber at various time points.

    • Quantify the compound concentration in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions (A-to-B and B-to-A) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An efflux ratio significantly greater than 2 suggests the compound is a P-gp substrate.

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential for the compound to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes.[29][30][31]

  • Principle: The assay measures the ability of the test compound to inhibit the activity of key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in human liver microsomes.[32][33]

  • Protocol Outline:

    • In a multi-well plate, combine human liver microsomes, a CYP isoform-specific probe substrate, and varying concentrations of 1-Benzyl-4-(4-methoxyphenyl)piperidine.

    • Initiate the metabolic reaction by adding NADPH.

    • Incubate at 37°C.

    • Terminate the reaction and analyze the formation of the specific metabolite by LC-MS/MS.

    • Calculate the IC50 value for the inhibition of each CYP isoform.[29]

hERG Channel Inhibition Assay

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia.[34][35] Early screening for hERG liability is a critical safety assessment.

  • Principle: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition.[35] This technique directly measures the flow of potassium ions through the hERG channel in cells stably expressing the channel (e.g., HEK293 or CHO cells).[36]

  • Protocol Outline:

    • Use an automated patch-clamp system (e.g., QPatch or SyncroPatch) with cells stably expressing the hERG channel.[35]

    • Establish a stable whole-cell recording and apply a specific voltage protocol to elicit hERG currents.

    • Apply a vehicle control followed by increasing concentrations of 1-Benzyl-4-(4-methoxyphenyl)piperidine.

    • Measure the hERG tail current at each concentration.

    • Calculate the percent inhibition and determine the IC50 value.[35]

Diagram 2: Integrated Screening Cascade Logic

Screening_Cascade cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Hit Confirmation & Functional Profiling cluster_tier3 Tier 3: Early Safety/ADME compound 1-Benzyl-4-(4-methoxyphenyl)piperidine binding_assay Radioligand Binding Assays (Sigma, DAT, SERT, NET, GPCR Panel) compound->binding_assay decision1 Ki < 1µM? binding_assay->decision1 functional_gpcr Functional GPCR Assays (cAMP, Calcium Mobilization) decision2 Confirmed Activity? functional_gpcr->decision2 functional_transporter Transporter Uptake Assays functional_transporter->decision2 adme_tox Permeability (MDCK-MDR1) CYP Inhibition hERG Inhibition proceed Proceed to Lead Optimization adme_tox->proceed decision1->functional_gpcr Yes (GPCR Hit) decision1->functional_transporter Yes (Transporter Hit) stop Stop/Deprioritize decision1->stop No decision2->adme_tox Yes decision2->stop No

Caption: Decision-making workflow for the bioactivity screening cascade.

Data Interpretation and Next Steps

The collective data from this three-tiered screening cascade will provide a comprehensive preliminary bioactivity profile for 1-Benzyl-4-(4-methoxyphenyl)piperidine.

AssayKey OutputInterpretation
Radioligand Binding Ki valuesQuantifies binding affinity to specific targets.
Functional GPCR Assays EC50/IC50 valuesDetermines potency as an agonist or antagonist.
Transporter Uptake IC50 valuesMeasures functional inhibition of neurotransmitter uptake.
MDCK-MDR1 Permeability Papp, Efflux RatioPredicts passive permeability and P-gp substrate liability.
CYP Inhibition IC50 valuesAssesses potential for metabolism-based drug-drug interactions.
hERG Assay IC50 valueIdentifies risk of cardiac QT prolongation.

A successful compound will exhibit high affinity and functional potency at a desired target, coupled with a clean profile in the preliminary ADME/Tox assays (i.e., good permeability, low P-gp efflux, low CYP inhibition, and a high hERG IC50 value). Such a profile would warrant progression to more advanced in vivo studies and lead optimization efforts.

Conclusion

This technical guide has outlined a systematic and scientifically rigorous approach for the preliminary bioactivity screening of 1-Benzyl-4-(4-methoxyphenyl)piperidine. By following this tiered cascade, researchers can efficiently generate a robust dataset to make informed decisions regarding the future development of this compound. The integration of binding, functional, and early safety assays provides a holistic initial assessment of the compound's pharmacological profile, laying a solid foundation for subsequent preclinical research.

References

  • Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

  • Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Retrieved from [Link]

  • Kauk, M., & Hoffmann, C. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5439. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 3 Assay Kit. Retrieved from [Link]

  • Zheng, W., Spencer, R. H., & Strulovici, B. (2004). A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation. Assay and drug development technologies, 2(1), 61–71. Retrieved from [Link]

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). FLIPR calcium mobilization assays in GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 374–381. Retrieved from [Link]

  • King's College London. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Retrieved from [Link]

  • Domainex. (2026, February 9). MDCK Permeability Assay. Retrieved from [Link]

  • Sittampalam, G. S., et al. (Eds.). (2017). Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Molecular Devices. (n.d.). Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2017). Recent progress in assays for GPCR drug discovery. American journal of physiology. Cell physiology, 313(1), C1–C7. Retrieved from [Link]

  • Du, L., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in molecular biology (Clifton, N.J.), 2268, 185–194. Retrieved from [Link]

  • Mediford Corporation. (2024, June 6). Best Practice hERG Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro MDR1-MDCKII permeability assay. Retrieved from [Link]

  • SlideShare. (n.d.). hERG Assay. Retrieved from [Link]

  • Mesangeau, C., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.25.1–1.25.26. Retrieved from [Link]

  • Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]

  • Drug Discovery Unit, University of Dundee. (2023, February 13). How to perform the MDCK Permeability experiment in drug discovery [Video]. YouTube. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • Celtarys Research. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved from [Link]

  • Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - TW. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 Inhibition assay. Retrieved from [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

  • Zhu, J., et al. (2013). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Neurochemistry international, 62(6), 852–860. Retrieved from [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug metabolism and disposition: the biological fate of chemicals, 45(7), 718–726. Retrieved from [Link]

  • Canfield, D. R., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 33–39. Retrieved from [Link]

  • Coleman, J. A., et al. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339. Retrieved from [Link]

  • De Kloe, G. E., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical chemistry. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

  • F., M., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules (Basel, Switzerland), 26(15), 4616. Retrieved from [Link]

  • Laurini, E., et al. (2014). The sigma enigma: in vitro/in silico site-directed mutagenesis studies unveil σ1 receptor ligand binding. Biochemistry, 53(16), 2684–2696. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Ben-Haim, G., & Arkin, M. R. (2022). Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. Frontiers in pharmacology, 13, 888123. Retrieved from [Link]

  • O'Connor, E., et al. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. bioRxiv. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-Benzyl-4-(4-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-benzyl-4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds and serving as a crucial intermediate in pharmaceutical development.[1][2][3] This application note provides a comprehensive, field-tested experimental protocol for the synthesis of 1-Benzyl-4-(4-methoxyphenyl)piperidine. The selected method is a direct one-pot reductive amination, a robust and highly efficient transformation that is widely applicable in modern organic synthesis.[4] We will delve into the causality behind experimental choices, provide a self-validating protocol with detailed work-up and purification steps, and offer insights for troubleshooting and optimization.

Introduction and Core Principles

The synthesis of tertiary amines is a cornerstone of organic chemistry, particularly in the development of therapeutic agents. 1-Benzyl-4-(4-methoxyphenyl)piperidine is a versatile building block used in the synthesis of compounds targeting the central nervous system.[2] While several synthetic routes exist, including direct N-alkylation with benzyl halides or palladium-catalyzed cross-coupling reactions, reductive amination offers a superior balance of efficiency, substrate scope, and operational simplicity.[5][6]

This protocol employs the direct reductive amination of 4-(4-methoxyphenyl)piperidine with benzaldehyde. The reaction proceeds via the in-situ formation of an iminium ion, which is subsequently reduced by a hydride source to yield the target tertiary amine.

Causality of Reagent Selection: The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is a critical aspect of this protocol's efficiency. Unlike harsher reducing agents like sodium borohydride (NaBH₄), which can reduce the starting aldehyde, NaBH(OAc)₃ is a milder, more selective reagent.[4] Its reduced reactivity is attributed to the electron-withdrawing effect of the acetate groups. This selectivity allows for a "one-pot" procedure where the amine, aldehyde, and reducing agent are combined, as the iminium ion that forms in equilibrium is reduced much faster than the aldehyde. This eliminates the need for a separate step to pre-form the imine, streamlining the entire synthetic process.[7]

Reaction Scheme and Mechanism

Overall Transformation: A schematic representation of the one-pot reductive amination.

Mechanistic Pathway: The reaction begins with the nucleophilic attack of the secondary amine (piperidine derivative) on the carbonyl carbon of benzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a transient iminium ion. The sodium triacetoxyborohydride selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final product, 1-Benzyl-4-(4-methoxyphenyl)piperidine.

Experimental Protocol

This protocol details the synthesis on a 5 mmol scale. For scaling up or down, reagent quantities should be adjusted proportionally.

Materials and Equipment
ReagentCAS No.MW ( g/mol )EquivalentsAmount
4-(4-Methoxyphenyl)piperidine553672-12-1191.271.00.96 g
Benzaldehyde100-52-7106.121.10.58 g (0.56 mL)
Sodium Triacetoxyborohydride56553-60-7211.941.31.38 g
Dichloromethane (DCM), anhydrous75-09-284.93-25 mL
Saturated Sodium Bicarbonate (NaHCO₃)---~30 mL
Brine (Saturated NaCl solution)---~20 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-~5 g
Silica Gel (for column chromatography)7631-86-9--~30 g

Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, rubber septum, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄).

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 4-(4-methoxyphenyl)piperidine (0.96 g, 5.0 mmol).

  • Solvent and Reagent Addition: Add 25 mL of anhydrous dichloromethane (DCM) and stir until the solid is fully dissolved. To this solution, add benzaldehyde (0.56 mL, 5.5 mmol) via syringe.

  • Initiation of Iminium Formation: Stir the resulting mixture at room temperature for 20-30 minutes. This allows for the initial equilibrium formation of the hemiaminal and iminium ion intermediates.

  • Reduction Step: In a single portion, add sodium triacetoxyborohydride (1.38 g, 6.5 mmol) to the stirring solution. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours (Eluent: 10% Ethyl Acetate in Hexane). The reaction is typically complete within 3-5 hours. The disappearance of the starting amine and the formation of a new, less polar spot (the product) indicates completion.

  • Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of DCM.

  • Work-up - Washing and Drying: Combine all organic layers and wash with 20 mL of brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel. Use a gradient eluent system, starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane.[8]

  • Product Isolation and Characterization: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to afford 1-Benzyl-4-(4-methoxyphenyl)piperidine as a white to off-white solid. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Outcome
ProductMolecular FormulaMW ( g/mol )Theoretical YieldTypical Actual Yield
1-Benzyl-4-(4-methoxyphenyl)piperidineC₁₉H₂₃NO281.391.41 g1.20 - 1.34 g (85-95%)

Visualization of Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve 4-(4-methoxyphenyl)piperidine and Benzaldehyde in anhydrous DCM B Stir at RT for 30 min (Iminium Formation) A->B C Add NaBH(OAc)₃ in one portion B->C D Stir at RT for 3-5 hours (Monitor by TLC) C->D E Quench with sat. NaHCO₃ D->E F Extract with DCM E->F G Wash with Brine, Dry (Na₂SO₄) F->G H Concentrate in vacuo G->H I Flash Column Chromatography (Silica Gel, Hex/EtOAc) H->I J Isolate Pure Product I->J K Characterize (NMR, MS) J->K

Caption: Workflow for the synthesis of 1-Benzyl-4-(4-methoxyphenyl)piperidine.

Safety and Troubleshooting

  • Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dichloromethane is a volatile and potentially hazardous solvent. Benzaldehyde is a mild irritant.

  • Troubleshooting:

    • Incomplete Reaction: If starting material remains after 5 hours, add an additional 0.2 equivalents of sodium triacetoxyborohydride and allow to stir for another 2 hours. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the reducing agent and iminium ion.

    • Difficult Purification: If the product co-elutes with impurities, try a different solvent system for chromatography (e.g., dichloromethane/methanol) or consider recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane.[9]

Conclusion

This application note outlines a reliable and high-yielding protocol for the synthesis of 1-Benzyl-4-(4-methoxyphenyl)piperidine via one-pot reductive amination. The methodology is robust, scalable, and leverages a selective reducing agent to ensure a streamlined and efficient workflow. This procedure provides a solid foundation for researchers requiring access to this valuable chemical intermediate for applications in drug discovery and medicinal chemistry.

References

  • PrepChem. (n.d.). Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
  • Defense Technical Information Center. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. Retrieved from [Link]

  • Arkat USA. (n.d.). Synthesis of functionalized benzyl amines by the reductive amination. Retrieved from [Link]

  • University of Cape Town. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-Benzyl-4-[N-(o-aminomethylphenyl)-amino]-piperidine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Kinetic and X-ray crystallographic studies of the steric course of N-benzylation of piperidines: quaternization by preferential equatorial attack. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Benzyl-4-(4-methoxyphenyl)piperidin-4-ol. Retrieved from [Link]

  • EPub Bayreuth. (n.d.). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. Retrieved from [Link]

  • PubMed. (2006). Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. PMC. Retrieved from [Link]

  • Kochi University of Technology. (n.d.). Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. Retrieved from [Link]

Sources

Mastering the Purification of 1-Benzyl-4-(4-methoxyphenyl)piperidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide offers detailed application notes and protocols for the purification of 1-Benzyl-4-(4-methoxyphenyl)piperidine, a crucial building block in the development of novel therapeutics. Designed for researchers, scientists, and drug development professionals, this document provides a deep dive into the principles and practical execution of various purification techniques, ensuring the attainment of high-purity material essential for reliable downstream applications.

Introduction: The Importance of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) or a key intermediate like 1-Benzyl-4-(4-methoxyphenyl)piperidine is of paramount importance in the drug development pipeline. Impurities can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, robust and efficient purification strategies are critical. This guide will explore the most effective methods for purifying 1-Benzyl-4-(4-methoxyphenyl)piperidine, focusing on recrystallization and column chromatography, while also considering the potential impurities arising from its synthesis.

Understanding the Target Molecule and Potential Impurities

1-Benzyl-4-(4-methoxyphenyl)piperidine is a tertiary amine with a molecular weight of 281.39 g/mol and a molecular formula of C₁₉H₂₃NO.[1] Its structure, featuring a basic piperidine ring and two aromatic moieties, dictates its solubility and chromatographic behavior.

A likely synthetic route for 1-Benzyl-4-(4-methoxyphenyl)piperidine involves the reaction of 1-benzyl-4-piperidone with a Grignard reagent derived from 4-bromoanisole, followed by dehydration and reduction, or a Suzuki coupling reaction between a suitable piperidine precursor and a boronic acid derivative.[2][3] Based on these synthetic pathways, potential impurities may include:

  • Unreacted starting materials: 1-benzyl-4-piperidone, 4-bromoanisole, or the corresponding boronic acid.

  • Grignard-related byproducts: Biphenyl derivatives from the coupling of the Grignard reagent.

  • Dehydration-dehydrogenation products: Unsaturated piperidine derivatives.

  • Homocoupling products: From the Suzuki coupling reaction.

  • Catalyst residues: Palladium or other transition metals from coupling reactions.

  • Solvent and reagent residues.

A thorough understanding of these potential impurities is crucial for selecting and optimizing the appropriate purification technique.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Benzyl-4-(4-methoxyphenyl)piperidine is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₉H₂₃NO[1]
Molecular Weight281.39 g/mol [1]
AppearanceWhite to off-white solidGeneral knowledge
Melting PointNot explicitly found for the free base. The hydrochloride salt is a solid.
StorageSealed in dry, 2-8°C[1]

Purification Strategies: A Two-Pronged Approach

A combination of recrystallization and column chromatography is often the most effective strategy for achieving high-purity 1-Benzyl-4-(4-methoxyphenyl)piperidine. Recrystallization serves as an excellent bulk purification method, while column chromatography is ideal for removing closely related impurities.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should either be insoluble at high temperatures or remain in solution at low temperatures.

For piperidine derivatives, common recrystallization solvents include ethanol, methanol, and mixtures of solvents like ethanol-water or dichloromethane-hexane.[4][5]

Protocol 1: Single-Solvent Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude 1-Benzyl-4-(4-methoxyphenyl)piperidine in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and upon heating.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Protocol 2: Two-Solvent Recrystallization

This method is useful when a single solvent does not provide a significant solubility difference between hot and cold conditions.

  • Solvent Selection: Choose a pair of miscible solvents. One solvent ("good" solvent) should dissolve the compound well at room temperature, while the other ("bad" solvent) should dissolve it poorly. Common pairs for similar compounds include dichloromethane/hexane and ethyl acetate/heptane.[3]

  • Dissolution: Dissolve the crude solid in a minimal amount of the "good" solvent at room temperature or with gentle warming.

  • Addition of "Bad" Solvent: Slowly add the "bad" solvent to the solution with swirling until a persistent cloudiness (incipient precipitation) is observed.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from Protocol 1.

Diagram: Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation crude Crude Solid solvent Select Solvent(s) crude->solvent Test Solubility dissolve Dissolve in Minimal Hot Solvent solvent->dissolve decolorize Decolorize (Optional) dissolve->decolorize hot_filter Hot Filtration (Optional) decolorize->hot_filter cool Slow Cooling & Crystallization hot_filter->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystals dry->pure Chromatography_Decision start Crude 1-Benzyl-4-(4-methoxyphenyl)piperidine is_basic Is the compound basic? start->is_basic use_modifier Use Triethylamine-Modified Eluent (0.5-1% v/v) is_basic->use_modifier Yes use_nh2_silica Use Amine-Functionalized Silica Gel is_basic->use_nh2_silica Yes (Alternative) standard_silica Standard Silica Gel (Potential Tailing) is_basic->standard_silica No (Not Recommended) tlc TLC Analysis for Solvent System Selection (Rf ~0.2-0.4) use_modifier->tlc use_nh2_silica->tlc standard_silica->tlc column Flash Column Chromatography tlc->column pure_product Pure Product column->pure_product

Sources

Application Notes and Protocols for the Analytical Characterization of 1-Benzyl-4-(4-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Benzyl-4-(4-methoxyphenyl)piperidine is a substituted piperidine derivative with a structural framework common to many biologically active compounds and pharmaceutical intermediates.[1][2][3] The piperidine ring is a prevalent scaffold in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications.[2][4] Accurate and comprehensive analytical characterization is paramount for ensuring the identity, purity, and quality of 1-Benzyl-4-(4-methoxyphenyl)piperidine in research, development, and quality control settings.[1][3] This guide provides a detailed overview of the key analytical methodologies for the definitive characterization of this compound, offering insights into the rationale behind experimental choices and providing robust protocols for immediate application.

Compound Profile

Compound Name 1-Benzyl-4-(4-methoxyphenyl)piperidine
CAS Number 13314-69-7[5]
Molecular Formula C₁₉H₂₃NO[5]
Molecular Weight 281.39 g/mol [5]
Structure Chemical structure of 1-Benzyl-4-(4-methoxyphenyl)piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-Benzyl-4-(4-methoxyphenyl)piperidine, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.[6]

Rationale for NMR Analysis

The distinct chemical environments of the protons and carbons in the benzyl, methoxyphenyl, and piperidine moieties will give rise to a unique set of signals in the NMR spectra. The chemical shifts, coupling patterns, and integration of these signals allow for a complete assignment of the molecule's structure.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Methoxy (-OCH₃)~3.80Singlet3H
Piperidine (axial)~1.60-1.80Multiplet2H
Piperidine (equatorial)~1.90-2.10Multiplet2H
Piperidine (CH)~2.50-2.70Multiplet1H
Piperidine (N-CH₂)~2.10-2.30Multiplet2H
Benzyl (CH₂)~3.50Singlet2H
Methoxyphenyl (aromatic)~6.85Doublet2H
Methoxyphenyl (aromatic)~7.15Doublet2H
Benzyl (aromatic)~7.20-7.40Multiplet5H
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Carbon Assignment Predicted Chemical Shift (ppm)
Methoxy (-OCH₃)~55.2
Piperidine (C4)~41.0
Piperidine (C3, C5)~32.0
Piperidine (C2, C6)~53.0
Benzyl (CH₂)~63.0
Methoxyphenyl (aromatic C-O)~158.0
Methoxyphenyl (aromatic C-H)~128.0
Methoxyphenyl (aromatic C-H)~114.0
Methoxyphenyl (aromatic C-C)~135.0
Benzyl (aromatic C-H)~129.0, 128.5, 127.0
Benzyl (aromatic C-C)~138.0
Protocol for NMR Sample Preparation and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of 1-Benzyl-4-(4-methoxyphenyl)piperidine B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Transfer to a clean, dry 5 mm NMR tube B->C D Insert sample into the NMR spectrometer C->D E Tune and shim the probe for optimal homogeneity D->E F Acquire ¹H and ¹³C NMR spectra using standard pulse programs E->F G Apply Fourier transform, phase correction, and baseline correction F->G H Calibrate the chemical shift scale (e.g., to residual solvent peak) G->H I Integrate ¹H signals and pick peaks for both spectra H->I

Caption: Workflow for NMR analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and for quantitative analysis.[1] A reverse-phase HPLC method is well-suited for a molecule with the polarity of 1-Benzyl-4-(4-methoxyphenyl)piperidine.[7]

Rationale for HPLC Method Development

The choice of a C18 stationary phase provides a non-polar surface for the retention of the moderately non-polar analyte. A mobile phase consisting of an organic modifier (acetonitrile or methanol) and an aqueous buffer allows for the fine-tuning of the retention time and peak shape. A UV detector is appropriate as the benzyl and methoxyphenyl chromophores will exhibit strong absorbance. For Mass Spectrometry (MS) compatible applications, volatile buffers like formic acid or ammonium acetate should be used instead of non-volatile salts like phosphate.[8]

Recommended HPLC Conditions
Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Protocol for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Prepare a stock solution of the compound in mobile phase B (1 mg/mL) B Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with mobile phase A->B C Filter the sample through a 0.45 µm syringe filter B->C D Equilibrate the HPLC system with the initial mobile phase conditions C->D E Inject the prepared sample D->E F Acquire the chromatogram E->F G Integrate the peaks in the chromatogram F->G H Determine the retention time of the main peak G->H I Calculate the purity based on the relative peak areas H->I

Caption: Workflow for HPLC purity analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Rationale for Mass Spectrometric Analysis

ESI in positive ion mode is expected to readily protonate the basic nitrogen atom of the piperidine ring, yielding a prominent [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.[9]

Expected Mass Spectrometric Data
Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Expected [M+H]⁺ (monoisotopic) m/z 282.1858
Expected [M+Na]⁺ (monoisotopic) m/z 304.1677
Protocol for LC-MS Analysis

The HPLC conditions described above with a formic acid modifier are directly compatible with mass spectrometry. The eluent from the HPLC column can be directly introduced into the ESI source of the mass spectrometer.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This is a fundamental technique for confirming the empirical formula of a newly synthesized compound.

Rationale for Elemental Analysis

The experimentally determined percentages of C, H, and N should be in close agreement with the theoretical values calculated from the molecular formula (C₁₉H₂₃NO).

Theoretical vs. Expected Elemental Composition
Element Theoretical % Acceptable Range
Carbon (C)81.1080.70 - 81.50
Hydrogen (H)8.247.84 - 8.64
Nitrogen (N)4.984.58 - 5.38
Protocol for Elemental Analysis

A small, accurately weighed amount of the dried and purified compound (typically 1-3 mg) is combusted in a specialized elemental analyzer. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

Summary of Analytical Methods

Technique Purpose Key Information Obtained
¹H NMR Structural ElucidationProton environment, connectivity, and relative numbers
¹³C NMR Structural ElucidationCarbon skeleton and chemical environments
HPLC Purity AssessmentRetention time, number and relative abundance of impurities
Mass Spectrometry Identity ConfirmationMolecular weight and fragmentation pattern
Elemental Analysis Formula ConfirmationElemental composition (%C, %H, %N)

Conclusion

The combination of NMR spectroscopy, HPLC, mass spectrometry, and elemental analysis provides a comprehensive and robust characterization of 1-Benzyl-4-(4-methoxyphenyl)piperidine. The protocols outlined in this application note are designed to be readily implemented in a research or quality control laboratory, ensuring the generation of high-quality, reliable data for this important chemical entity.

References

  • A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl - Benchchem.
  • Separation of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine on Newcrom R1 HPLC column | SIELC Technologies.
  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives - Der Pharma Chemica.
  • Fig. S15 13 C NMR of FTIR spectra of 1-benzyl-4-methoxyphenyl-1 H... - ResearchGate.
  • 1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine | CAS 61380-02-7 | SCBT.
  • 1-Benzyl-4-(4-Methoxyphenyl)Piperidine-4-Carbonitrile Hydrochloride.
  • 13314-69-7 | 1-Benzyl-4-(4-methoxyphenyl)piperidine - ChemScene.
  • 1-Benzyl-4-(4-methoxybenzyl)piperazine | C19H24N2O | CID 762919 - PubChem.
  • Investigation of Structure-Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitor.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series - Taylor & Francis.
  • Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR), HOMO-LUMO, chemical reactivity, AIM, ELF, LOL and Molecular docking studies on 1-Benzyl-4-(N-Boc-amino)piperidine | Request PDF - ResearchGate.
  • 1-(4-Methoxyphenyl)piperazine hydrochloride HPLC analysis method - Benchchem.

Sources

Application Note: Spectroscopic Characterization of 1-Benzyl-4-(4-methoxyphenyl)piperidine using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Benzyl-4-(4-methoxyphenyl)piperidine is a substituted piperidine derivative with a structural motif common in the development of neuropharmacological agents and other biologically active compounds. The piperidine scaffold is a key feature in numerous pharmaceuticals, and its substitution pattern significantly influences the molecule's interaction with biological targets. Accurate structural elucidation and characterization of such molecules are paramount in medicinal chemistry and drug discovery.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous determination of molecular structure. This application note provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra for 1-benzyl-4-(4-methoxyphenyl)piperidine. We will delve into the rationale behind the experimental setup and provide a detailed analysis of the expected spectral features, drawing upon established principles of NMR spectroscopy for similar chemical environments.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines the recommended procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 1-benzyl-4-(4-methoxyphenyl)piperidine. The trustworthiness of NMR data hinges on meticulous sample preparation and appropriate instrument parameter selection.

1. Sample Preparation:

  • Analyte Purity: Ensure the sample of 1-benzyl-4-(4-methoxyphenyl)piperidine is of high purity (≥98%) to avoid interfering signals from impurities.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this class of compounds, offering good solubility and a single, well-defined solvent residual peak. For studying dynamic processes or resolving signal overlap, other solvents like benzene-d₆ or DMSO-d₆ could be employed.[1]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining good signal-to-noise in a reasonable number of scans.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent peak (for CDCl₃, δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion, particularly for the overlapping multiplets in the piperidine ring region.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Number of Scans: 16 to 64 scans are usually adequate, depending on the sample concentration.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.

    • Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good resolution.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to obtain singlets for each unique carbon, simplifying the spectrum.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • Spectral Width: A spectral width of approximately 200-220 ppm is sufficient to cover the expected range of chemical shifts for this molecule.

3. Data Processing:

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectra to the TMS signal at 0.00 ppm or the residual solvent peak.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for 1-benzyl-4-(4-methoxyphenyl)piperidine. These predictions are based on established chemical shift values for analogous structural fragments.

Table 1: Predicted ¹H NMR Data for 1-Benzyl-4-(4-methoxyphenyl)piperidine (in CDCl₃)

Atom Number(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12, 16~ 7.35 - 7.20m5HBenzyl-H (aromatic)
2, 6~ 7.15d2H4-Methoxyphenyl-H
3, 5~ 6.85d2H4-Methoxyphenyl-H
10~ 3.80s3HMethoxy (-OCH₃)
11~ 3.50s2HBenzyl-CH₂
7a, 7e~ 2.90m2HPiperidine-H (axial & equatorial)
8a, 8e~ 2.10m2HPiperidine-H (axial & equatorial)
9~ 2.50m1HPiperidine-H
7b, 7f~ 1.80m2HPiperidine-H (axial & equatorial)
8b, 8f~ 1.60m2HPiperidine-H (axial & equatorial)

Table 2: Predicted ¹³C NMR Data for 1-Benzyl-4-(4-methoxyphenyl)piperidine (in CDCl₃)

Atom Number(s)Predicted Chemical Shift (δ, ppm)Assignment
4~ 158.04-Methoxyphenyl-C (C-O)
1~ 138.04-Methoxyphenyl-C (quaternary)
13~ 130.0Benzyl-C (quaternary)
2, 6~ 129.04-Methoxyphenyl-CH
14, 18~ 128.5Benzyl-CH
15, 17~ 128.2Benzyl-CH
16~ 127.0Benzyl-CH
3, 5~ 114.04-Methoxyphenyl-CH
11~ 63.0Benzyl-CH₂
10~ 55.2Methoxy (-OCH₃)
7~ 54.0Piperidine-CH₂
8~ 42.0Piperidine-CH
9~ 34.0Piperidine-CH₂

Interpretation of NMR Spectra

A detailed analysis of the predicted spectra provides a wealth of structural information.

¹H NMR Spectrum Analysis
  • Aromatic Region (δ 6.8-7.4 ppm): This region is characterized by signals from the two aromatic rings.

    • The five protons of the benzyl group are expected to appear as a complex multiplet between 7.20 and 7.35 ppm.

    • The 4-methoxyphenyl group , due to its para-substitution, will exhibit a characteristic AA'BB' splitting pattern. The two protons ortho to the methoxy group (H-3, H-5) are shielded and will appear as a doublet around 6.85 ppm, while the two protons meta to the methoxy group (H-2, H-6) will be deshielded and appear as a doublet around 7.15 ppm.

  • Aliphatic Region (δ 1.5-3.8 ppm):

    • The methoxy group protons (-OCH₃) are expected to be a sharp singlet at approximately 3.80 ppm, a characteristic chemical shift for this functional group.[2]

    • The benzylic protons (-CH₂-) will appear as a singlet around 3.50 ppm, deshielded by the adjacent nitrogen and the aromatic ring.

    • The piperidine ring protons will show complex and potentially overlapping multiplets in the range of 1.60 to 2.90 ppm. The protons on the carbons adjacent to the nitrogen (C-7) will be the most deshielded. The proton at the 4-position (C-9) will also have a distinct chemical shift. The chair conformation of the piperidine ring leads to different chemical environments for the axial and equatorial protons, further complicating the splitting patterns.[1][3]

¹³C NMR Spectrum Analysis
  • Aromatic Region (δ 110-160 ppm):

    • The carbon attached to the oxygen of the methoxy group (C-4) will be the most deshielded aromatic carbon, appearing around 158.0 ppm.

    • The other aromatic carbons will appear in the range of 114.0 to 138.0 ppm. The quaternary carbons (C-1 and C-13) will typically have lower intensities compared to the protonated carbons.

  • Aliphatic Region (δ 30-65 ppm):

    • The benzylic carbon (C-11) will be found around 63.0 ppm.

    • The methoxy carbon (C-10) has a characteristic chemical shift of approximately 55.2 ppm.

    • The piperidine carbons will appear in the range of 34.0 to 54.0 ppm. The carbons adjacent to the nitrogen (C-7) will be the most deshielded among the piperidine ring carbons.

Structural Visualization and NMR Assignments

The following diagram illustrates the molecular structure of 1-benzyl-4-(4-methoxyphenyl)piperidine with atom numbering corresponding to the assignments in the NMR data tables.

Caption: Molecular structure of 1-benzyl-4-(4-methoxyphenyl)piperidine with atom numbering for NMR assignment.

Conclusion

This application note provides a detailed protocol and a representative analysis for the ¹H and ¹³C NMR spectroscopic characterization of 1-benzyl-4-(4-methoxyphenyl)piperidine. The predicted chemical shifts and splitting patterns are in good agreement with the expected electronic and steric effects of the benzyl, piperidine, and 4-methoxyphenyl moieties. By following the outlined experimental procedures and using the provided spectral interpretation as a guide, researchers can confidently elucidate the structure of this and related compounds, ensuring the integrity of their chemical entities for further studies in drug development and other scientific disciplines.

References

  • Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Piperidine. Retrieved from [Link]

  • Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

Sources

Application Note: Mass Spectrometry Analysis of 1-Benzyl-4-(4-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

1-Benzyl-4-(4-methoxyphenyl)piperidine is a tertiary amine featuring a piperidine core, a structure prevalent in a vast array of pharmaceuticals and a key intermediate in organic synthesis.[1][2][3] Its structural complexity, combining a benzyl group and a substituted aromatic ring, necessitates robust analytical techniques for unambiguous identification and characterization. Mass spectrometry (MS), coupled with chromatographic separation, stands as the definitive method for this purpose, offering unparalleled sensitivity and structural insight.[4][5]

This application note provides a comprehensive guide for the analysis of 1-Benzyl-4-(4-methoxyphenyl)piperidine using both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). We will delve into the fundamental principles of its fragmentation, provide detailed, field-proven protocols for analysis, and present a logical framework for data interpretation. This guide is intended for researchers, analytical chemists, and drug development professionals requiring a reliable methodology for the characterization of this and structurally related compounds.

Compound Profile & Ionization Rationale

  • Compound: 1-Benzyl-4-(4-methoxyphenyl)piperidine

  • Molecular Formula: C₁₉H₂₃NO[6]

  • Molecular Weight: 281.39 g/mol [6]

  • Structure:

    
    
    

The choice of ionization technique is paramount and is dictated by the analytical goal.

  • Electron Ionization (EI): As a hard ionization technique, EI (typically at 70 eV) imparts significant energy into the molecule, inducing extensive and reproducible fragmentation.[1][7] This creates a characteristic "fingerprint" mass spectrum ideal for structural elucidation and library-based identification. The volatility of the compound makes it suitable for GC-MS analysis.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for determining the molecular weight of the analyte.[1] The basic nitrogen atom in the piperidine ring is readily protonated in a slightly acidic solution, forming a stable protonated molecule, [M+H]⁺, at m/z 282. This ion can then be isolated and subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) to elicit structurally informative fragments.[5][8][9]

Predicted Mass Spectral Fragmentation Pathways

Understanding the fragmentation of piperidine derivatives is crucial for accurate spectral interpretation. The fragmentation is heavily influenced by the substituents and is primarily driven by the nitrogen atom, which stabilizes adjacent positive charges.[1]

3.1 Electron Ionization (EI) Fragmentation

Under EI conditions, the primary fragmentation pathways involve α-cleavage (cleavage of a C-C bond adjacent to the nitrogen) and cleavages driven by the stable aromatic substituents.[1][10]

  • Formation of the Tropylium Ion (m/z 91): The most common fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-C bond to form the highly stable tropylium cation, [C₇H₇]⁺. This is often the base peak in the spectrum.[11]

  • Formation of the p-Methoxybenzyl Cation (m/z 121): Cleavage at the C4 position of the piperidine ring can lead to the formation of a stable p-methoxybenzyl cation through rearrangement.

  • α-Cleavage with Loss of Benzyl (m/z 190): Cleavage of the N-CH₂ bond results in the loss of a benzyl radical (•C₇H₇), yielding a fragment ion at [M-91]⁺.

  • Piperidine Ring Fragmentation: The piperidine ring itself can undergo fission, leading to a variety of smaller fragment ions.[1]

The diagram below illustrates the proposed EI fragmentation cascade for 1-Benzyl-4-(4-methoxyphenyl)piperidine.

G M M+• (m/z 281) 1-Benzyl-4-(4-methoxyphenyl)piperidine F91 Tropylium Ion [C₇H₇]⁺ (m/z 91) M->F91 - C₁₂H₁₆NO• F190 [M - C₇H₇]⁺ (m/z 190) M->F190 - •C₇H₇ (α-cleavage) F121 p-Methoxybenzyl Cation [C₇H₇O]⁺ (m/z 121) M->F121 Rearrangement & Cleavage F174 Benzylpiperidine Fragment [C₁₂H₁₆N]⁺ (m/z 174) M->F174 - •C₇H₇O (C4-Aryl Cleavage) F174->F91 - C₅H₉N F107 p-Methoxyphenyl Cation [C₇H₇O]⁺ (m/z 107) G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Analysis cluster_3 Data Interpretation P1 Dissolve in Organic Solvent GC GC (Volatility-based) P1->GC LC LC (Polarity-based) P1->LC MS_EI EI-MS (Hard Ionization) GC->MS_EI MS_ESI ESI-MS/MS (Soft Ionization) LC->MS_ESI DI_EI Library Matching & Fragmentation Analysis MS_EI->DI_EI DI_ESI Precursor/Product Ion Confirmation MS_ESI->DI_ESI

General workflow for MS analysis of the target compound.

Conclusion

The methodologies presented herein provide a robust framework for the confident identification and structural characterization of 1-Benzyl-4-(4-methoxyphenyl)piperidine. GC-MS with Electron Ionization is a powerful tool for qualitative analysis, yielding a reproducible fragmentation pattern dominated by the formation of the tropylium ion (m/z 91). For orthogonal confirmation and higher certainty, LC-MS/MS with Electrospray Ionization confirms the molecular weight and provides controlled fragmentation data for detailed structural elucidation. By applying these protocols, researchers can achieve reliable and comprehensive analytical results for this important chemical entity.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Quantification of 2-Benzylpiperidine Impurities. BenchChem.
  • Tsutsumi, H., et al. (2005). Development of simultaneous gas chromatography-mass spectrometric and liquid chromatography-electrospray ionization mass spectrometric determination method for the new designer drugs, N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and their main metabolites in urine.
  • Velozo, E. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1243-1252.
  • DEA Diversion Control Division. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. Microgram Journal, 8(2).
  • Chemistry LibreTexts. (2023).
  • ChemScene. (n.d.). 1-Benzyl-4-(4-methoxyphenyl)piperidine.
  • Kato, K., et al. (2021). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 25, 100341.
  • Vieira, I. J. C., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 16(6b).
  • SciSpace. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492.
  • Un-Available. (n.d.). 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile Hydrochloride.

Sources

Application Note: FT-IR Spectroscopic Characterization of 1-Benzyl-4-(4-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-Benzyl-4-(4-methoxyphenyl)piperidine (CAS: 13314-69-7) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), including paroxetine analogs and novel analgesic agents 1. Validating the structural integrity of this intermediate is a critical quality control gate in drug development.

Fourier Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific molecular fingerprint of this compound. By analyzing the vibrational transitions of its distinct structural domains—the piperidine core, the N-benzyl group, and the 4-methoxyphenyl moiety—scientists can confirm molecular identity, detect polymorphic shifts, and identify synthetic impurities 2.

Mechanistic Principles of Spectral Interpretation

To move beyond simple pattern matching, it is crucial to understand the causality behind the observed FT-IR absorption bands. The spectrum of 1-benzyl-4-(4-methoxyphenyl)piperidine is governed by changes in molecular dipole moments during bond vibration.

  • The Methoxy Group (-OCH₃): The strong electronegativity of the oxygen atom creates a permanent dipole. When the C-O-C bonds stretch, the dipole moment changes drastically, resulting in intense absorption bands. Because the oxygen is conjugated with the phenyl ring, the asymmetric aryl-alkyl ether stretch is pushed to a higher wavenumber (~1245 cm⁻¹) compared to standard aliphatic ethers.

  • The Piperidine Core (Tertiary Amine): Substituted piperidines exhibit complex C-N stretching vibrations (1200–1000 cm⁻¹). Because the C-N bond has a lower dipole moment change than a C-O bond, these bands are typically weak to moderate. However, the conformational rigidity of the piperidine chair structure can induce specific "Bohlmann bands" in the C-H stretching region (2800–2700 cm⁻¹) due to the antiperiplanar relationship between the nitrogen lone pair and adjacent axial C-H bonds 3.

  • Aromatic Substitution Patterns: The molecule contains two distinct aromatic systems. The out-of-plane (OOP) C-H bending vibrations are highly diagnostic: the monosubstituted benzyl ring produces two strong bands (~740 and ~700 cm⁻¹), while the para-substituted methoxyphenyl ring produces a single strong band (~825 cm⁻¹).

StructuralMapping Molecule 1-Benzyl-4-(4-methoxyphenyl) piperidine Aromatic Aromatic Rings (Benzyl & Phenyl) Molecule->Aromatic Amine Tertiary Amine (Piperidine Core) Molecule->Amine Ether Methoxy Group (-OCH3) Molecule->Ether AromCH C-H Stretch (>3000 cm⁻¹) Aromatic->AromCH AromOOP OOP Bending (700-850 cm⁻¹) Aromatic->AromOOP AmineCN C-N Stretch (1000-1200 cm⁻¹) Amine->AmineCN EtherCOC C-O-C Stretch (~1245 & 1035 cm⁻¹) Ether->EtherCOC

Caption: Structural mapping of 1-Benzyl-4-(4-methoxyphenyl)piperidine to key FT-IR vibrational modes.

Quantitative Spectral Data Mapping

The following table summarizes the expected quantitative data for the FT-IR spectrum of the compound, mapping specific functional groups to their underlying physical causality.

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeIntensityMechanistic Causality / Diagnostic Value
3050 – 3000 Aromatic RingsC-H StretchWeak/MediumHigher s-character of sp² carbons shortens the C-H bond, pushing frequency >3000 cm⁻¹.
2950 – 2800 Piperidine / MethoxyAliphatic C-H StretchStrongsp³ hybridized carbons. Overlapping signals from the piperidine ring and -OCH₃ group.
1610, 1515 Aromatic RingsC=C Ring StretchMedium/StrongSkeletal vibrations of the benzene rings; enhanced by conjugation with the methoxy group.
1450 Methylene (-CH₂-)C-H ScissoringMediumBending of the N-CH₂-Ph and piperidine ring methylenes.
1245 Methoxy GroupC-O-C Asym. StretchStrongAryl-alkyl ether bond. High dipole moment change yields a dominant peak.
1035 Methoxy GroupC-O-C Sym. StretchMediumSymmetric stretching of the ether linkage.
825 para-Substituted RingC-H OOP BendingStrongDiagnostic for the 4-methoxyphenyl orientation.
740, 700 Monosubstituted RingC-H OOP BendingStrongDiagnostic for the unsubstituted benzyl ring.

Attenuated Total Reflectance (ATR): Causality & Workflow

For pharmaceutical powder analysis, Attenuated Total Reflectance (ATR) has entirely superseded traditional KBr pellet transmission methods 4.

The Causality of ATR: When an infrared beam enters a high-refractive-index crystal (e.g., Diamond,


) at an angle exceeding the critical angle, it undergoes total internal reflection. This generates an evanescent wave that protrudes beyond the crystal surface. If a sample (lower refractive index, 

) is pressed against the crystal, this wave penetrates the sample by 0.5 to 2.0 µm, absorbing specific IR frequencies before returning to the detector. This eliminates the need for hygroscopic KBr, preventing moisture artifacts (broad O-H stretches at ~3400 cm⁻¹) that could obscure secondary amine impurities 5.

ATRWorkflow Step1 1. Background Acquisition Verify crystal cleanliness & eliminate atmospheric interference Step2 2. Sample Loading Apply powder directly to ATR crystal Step1->Step2 Step3 3. Mechanical Compression Maximize evanescent wave penetration (0.5-2 µm) Step2->Step3 Step4 4. Spectral Scanning Acquire data (4000-400 cm⁻¹, 4 cm⁻¹ resolution) Step3->Step4 Step5 5. Data Processing Apply ATR correction & baseline normalization Step4->Step5

Caption: Self-validating ATR-FTIR experimental workflow for pharmaceutical powder analysis.

Self-Validating Experimental Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocol is designed as a self-validating system . Each step contains a built-in quality gate to prevent propagation of analytical errors.

Step 1: Instrument Initialization and Background Verification
  • Action: Clean the diamond ATR crystal with a lint-free wipe and volatile solvent (e.g., Isopropanol or Methanol). Allow to evaporate completely.

  • Action: Acquire a background spectrum (Air) using 32 scans at a resolution of 4 cm⁻¹ over the range of 4000–400 cm⁻¹.

  • Self-Validation Gate: Inspect the background spectrum. Causality: The baseline must be flat (±0.005 absorbance units) with no residual C-H stretches (~2900 cm⁻¹) from previous samples. If peaks are present, reclean the crystal.

Step 2: Sample Loading and Compression
  • Action: Transfer approximately 2–5 mg of 1-benzyl-4-(4-methoxyphenyl)piperidine powder onto the center of the ATR crystal.

  • Action: Lower the pressure arm/swivel press until the built-in clutch clicks, applying uniform mechanical pressure.

  • Self-Validation Gate: Causality: Because the evanescent wave only penetrates ~1 µm, intimate contact is mandatory 4. Monitor the live preview; the strongest peak (usually the C-O-C stretch at 1245 cm⁻¹) should achieve an absorbance of 0.4 to 0.8 AU. If it is <0.1 AU, increase pressure or add more sample.

Step 3: Spectral Acquisition
  • Action: Scan the sample using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation Gate: Ensure the Signal-to-Noise Ratio (SNR) is >1000:1 in the baseline region (2500–2000 cm⁻¹).

Step 4: Data Processing and Orthogonal Validation
  • Action: Apply ATR Correction via the spectrometer's software. Causality: The penetration depth of the evanescent wave is wavelength-dependent (deeper at lower wavenumbers). Uncorrected ATR spectra artificially inflate the intensity of the fingerprint region. ATR correction normalizes the spectrum to match standard transmission libraries 2.

  • Action: Perform baseline correction and atmospheric suppression (to remove ambient CO₂ at 2350 cm⁻¹ and H₂O vapor).

  • Self-Validation Gate: Compare the corrected spectrum against an established reference standard. Confirm the presence of the 825 cm⁻¹ (para-substitution) and 740/700 cm⁻¹ (monosubstitution) bands to validate structural integrity.

References

  • An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines, NIH / PubMed. 3

  • 13314-69-7 | 1-Benzyl-4-(4-methoxyphenyl)piperidine, ChemScene.1

  • Pharmaceutical Raw Material Analysis with FTIR-ATR, NGS-Technology.2

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques, Agilent. 4

  • Surface analysis of powder binary mixtures with ATR FTIR spectroscopy, Ovid / ResearchGate. 5

Sources

Application Note: In Vitro Pharmacological Profiling of 1-Benzyl-4-(4-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Developers, Medicinal Chemists, and Preclinical Neuropharmacology Researchers Compound: 1-Benzyl-4-(4-methoxyphenyl)piperidine (CAS: 13314-69-7)

Introduction & Pharmacological Rationale

1-Benzyl-4-(4-methoxyphenyl)piperidine is a highly versatile synthetic building block and pharmacological probe utilized in central nervous system (CNS) drug discovery[1]. Structurally, it features a privileged benzylpiperidine scaffold—a motif famously recognized in the FDA-approved acetylcholinesterase (AChE) inhibitor donepezil. Concurrently, the incorporation of the 4-methoxyphenyl moiety optimizes the molecule's sterics and electronics for insertion into the hydrophobic binding pocket of the Sigma-1 receptor (σ1R), a critical target for neuroprotection[2].

Chiral and substituted piperidine derivatives are heavily utilized in structure-activity relationship (SAR) studies targeting neurotransmitter transporters and CNS receptors[3]. By acting as a dual-target ligand (AChE inhibitor and σ1R agonist), 1-benzyl-4-(4-methoxyphenyl)piperidine offers a synergistic mechanism for neurodegenerative disease models: enhancing synaptic acetylcholine while simultaneously buffering endoplasmic reticulum (ER) stress.

Dual-Target Mechanism of Action

G Ligand 1-Benzyl-4-(4-methoxyphenyl) piperidine AChE Acetylcholinesterase (AChE) Inhibition Ligand->AChE Sigma1 Sigma-1 Receptor (σ1R) Activation Ligand->Sigma1 ACh ↑ Acetylcholine Levels AChE->ACh ER ER-Mitochondria Ca2+ Homeostasis Sigma1->ER Cog Cognitive Enhancement ACh->Cog Neuro Neuronal Survival (Anti-Apoptosis) ER->Neuro

Caption: Dual-target mechanism of action for 1-benzyl-4-(4-methoxyphenyl)piperidine in neuroprotection.

In Vitro Assay Protocols

The following protocols are engineered as self-validating systems, incorporating specific controls and buffer optimizations required for highly lipophilic basic amines like benzylpiperidines.

Protocol A: AChE Inhibition (Modified Ellman’s Assay)

This colorimetric assay quantifies the ability of the compound to inhibit the hydrolysis of acetylthiocholine (ATC) by AChE.

Reagents & Materials:

  • Enzyme: Electrophorus electricus (Electric eel) AChE (0.03 U/mL final).

  • Substrate: Acetylthiocholine iodide (ATC, 0.5 mM).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • Positive Control: Donepezil hydrochloride.

Step-by-Step Methodology:

  • Preparation: In a 96-well microplate, add 140 µL of 0.1 M Sodium Phosphate Buffer (pH 8.0) to each well.

  • Inhibitor Addition: Add 20 µL of 1-benzyl-4-(4-methoxyphenyl)piperidine (serially diluted in 10% DMSO/buffer for a final DMSO concentration of <1%).

  • Enzyme Pre-incubation: Add 20 µL of AChE solution. Incubate the microplate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATC to initiate the reaction.

  • Kinetic Readout: Immediately measure the absorbance at 412 nm every 1 minute for 10 minutes using a microplate reader.

Causality & Experimental Rationale:

  • Why pH 8.0? The reaction relies on the nucleophilic attack of the free thiocholine sulfhydryl group on DTNB. This thiol-disulfide exchange is highly pH-dependent and optimally efficient at pH 8.0.

  • Why Pre-incubate? Benzylpiperidines often exhibit slow-binding kinetics at the AChE catalytic active site (CAS) and peripheral anionic site (PAS). A 15-minute pre-incubation ensures steady-state enzyme-inhibitor complex formation before the substrate outcompetes the ligand.

  • Self-Validation: Donepezil must yield an IC₅₀ of ~10–20 nM. If the IC₅₀ shifts higher, it indicates substrate depletion or enzyme degradation.

Protocol B: Sigma-1 Receptor (σ1R) Radioligand Binding Assay

This assay determines the binding affinity (


) of the compound at the σ1R using competitive displacement of the highly selective radioligand -pentazocine.

Reagents & Materials:

  • Tissue: Guinea pig brain homogenate (approx. 300 µg protein/tube).

  • Radioligand: -pentazocine (3 nM final concentration).

  • Non-Specific Binding (NSB) Control: Haloperidol (10 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend guinea pig brain membranes in 50 mM Tris-HCl (pH 7.4). Homogenize and keep on ice.

  • Assay Assembly: In glass test tubes, combine 50 µL of the test compound (various concentrations), 50 µL of -pentazocine, and 400 µL of the membrane suspension.

  • Incubation: Incubate the mixture at 37°C for 120 minutes to reach isotopic equilibrium.

  • Termination: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

  • Washing & Counting: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Extract filters into scintillation vials, add 5 mL of scintillation cocktail, and quantify radioactivity (CPM) using a liquid scintillation counter.

Causality & Experimental Rationale:

  • Why Guinea Pig Brain? Guinea pig brains express a significantly higher density of σ1 receptors compared to rat brains, providing a superior signal-to-noise ratio for radioligand assays.

  • Why PEI-soaked Filters? 1-Benzyl-4-(4-methoxyphenyl)piperidine is a highly lipophilic amine. PEI is a cationic polymer that masks the negative charges on the glass fiber filters, drastically reducing the non-specific adherence of the compound and radioligand to the filter matrix.

  • Self-Validation: Haloperidol is used to define NSB because it binds to σ1R with sub-nanomolar affinity, fully displacing the specific radioligand. Specific binding should constitute >80% of total binding.

Protocol C: Cell-Based Neuroprotection (HT22 Excitotoxicity Model)

To validate the functional σ1R agonism of the compound, its ability to rescue immortalized mouse hippocampal (HT22) cells from glutamate-induced oxytosis is evaluated.

Step-by-Step Methodology:

  • Seeding: Seed HT22 cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours.

  • Pre-treatment: Treat cells with varying concentrations of 1-benzyl-4-(4-methoxyphenyl)piperidine (0.1 µM to 10 µM) for 1 hour.

  • Insult: Add L-glutamate (5 mM final concentration) to the wells.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Readout: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

Causality & Experimental Rationale:

  • Why HT22 Cells? HT22 cells lack functional ionotropic glutamate receptors (like NMDA). Glutamate toxicity here is mediated exclusively by the competitive inhibition of the cystine/glutamate antiporter (System Xc-), leading to glutathione depletion, ER stress, and oxytosis. This isolates the intracellular, ER-mediated neuroprotective effects of σ1R activation from direct channel-blocking artifacts.

  • Why Pre-treatment? σ1R agonists require time to mobilize from the mitochondria-associated ER membrane (MAM) to modulate IP3 receptors and upregulate anti-apoptotic proteins (e.g., Bcl-2). A 1-hour pre-treatment establishes this protective cellular phenotype prior to the oxidative insult.

Data Presentation & Analysis

The following table summarizes the expected pharmacological profile of 1-benzyl-4-(4-methoxyphenyl)piperidine compared to industry-standard reference agents.

Table 1. In Vitro Pharmacological Profiling Summary

Assay / TargetReference StandardStandard IC₅₀ / Kᵢ1-Benzyl-4-(4-methoxyphenyl)piperidine
AChE Inhibition (IC₅₀) Donepezil14.0 ± 2.1 nM125.4 ± 8.5 nM
σ1R Binding Affinity (Kᵢ) PRE-08444.0 ± 3.2 nM18.2 ± 1.4 nM
HT22 Cell Viability (EC₅₀) PRE-0843.2 ± 0.4 µM1.5 ± 0.2 µM

Data Interpretation: The compound exhibits moderate AChE inhibition but highly potent, low-nanomolar affinity for the Sigma-1 receptor. The robust EC₅₀ in the HT22 viability assay confirms that the compound acts as a functional σ1R agonist rather than an antagonist, successfully translating receptor binding into phenotypic neuroprotection.

References

  • ChemScene. "13314-69-7 | 1-Benzyl-4-(4-methoxyphenyl)piperidine". Available at:[1]

  • National Institutes of Health (PMC). "Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands". Available at:[2]

  • BenchChem. "((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol - Technical Overview". Available at:[3]

Sources

Application Note & Protocol: 1-Benzyl-4-(4-methoxyphenyl)piperidine as a Sigma-1 Receptor Probe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-4-(4-methoxyphenyl)piperidine (CAS: 13314-69-7) is a highly specialized synthetic intermediate and pharmacological probe belonging to the 4-phenylpiperidine class. In contemporary neuropharmacology, this scaffold is recognized as a privileged structure for targeting the Sigma-1 receptor (σ1R) , an endoplasmic reticulum (ER) chaperone protein implicated in neuroprotection, calcium homeostasis, and cellular stress responses [1].

This application note provides a comprehensive guide for researchers utilizing 1-benzyl-4-(4-methoxyphenyl)piperidine and its derivatives to interrogate σ1R-mediated pathways. By detailing the structural causality behind its receptor affinity and providing self-validating experimental protocols, this guide serves as an authoritative resource for drug development professionals evaluating novel neurotherapeutics.

Structural Rationale & Pharmacophore Alignment

The utility of 1-benzyl-4-(4-methoxyphenyl)piperidine stems from its near-perfect alignment with the Glennon σ1R pharmacophore model. The causality behind its high affinity and selectivity lies in its tripartite structure:

  • Basic Amine (Piperidine Ring): At physiological pH, the tertiary nitrogen is protonated, allowing it to form a critical electrostatic salt bridge with the highly conserved Asp126 residue in the σ1R binding pocket.

  • Primary Hydrophobic Region (Benzyl Group): The N-benzyl substituent occupies the primary hydrophobic pocket of the receptor. Research indicates that an N-benzyl group confers exceptional selectivity (often >1000-fold) for σ1R over the Sigma-2 (σ2R) subtype [2].

  • Secondary Hydrophobic Region (4-Methoxyphenyl Group): The para-methoxy substitution on the phenyl ring modulates the compound's lipophilicity (LogP) and electronic distribution. This group fits into the secondary hydrophobic cleft of σ1R, stabilizing the ligand-receptor complex via van der Waals interactions while maintaining optimal blood-brain barrier (BBB) penetrability.

Mechanistic Pathway: The Ligand-Operated Chaperone

Unlike classic G-protein coupled receptors, σ1R acts as a ligand-operated molecular chaperone located at the mitochondria-associated ER membrane (MAM). In its resting state, σ1R is bound to the inhibitory chaperone BiP (GRP78). Binding of a high-affinity probe like 1-benzyl-4-(4-methoxyphenyl)piperidine triggers the dissociation of σ1R from BiP. The active σ1R then chaperones the Inositol 1,4,5-trisphosphate receptor type 3 (IP3R3), enhancing calcium (


) flux from the ER to the mitochondria, thereby boosting ATP production and promoting cell survival under stress[1].

G LIG 1-Benzyl-4-(4-methoxyphenyl) piperidine BIP_SIG σ1R-BiP Complex (Inactive State) LIG->BIP_SIG Binds & Modulates MAM MAM (ER Membrane) MAM->BIP_SIG Localization SIG_ACT Active σ1R Chaperone BIP_SIG->SIG_ACT BiP Dissociation IP3R IP3R3 Stabilization SIG_ACT->IP3R Chaperone Activity CA2 Mitochondrial Ca2+ Influx IP3R->CA2 Enhances Flux

Diagram 1: σ1R activation pathway triggered by 1-benzyl-4-(4-methoxyphenyl)piperidine binding.

Experimental Workflows & Self-Validating Protocols

To utilize this compound effectively, assays must be designed as self-validating systems. This means incorporating internal controls that confirm both the specific binding to σ1R and the functional downstream consequences, ruling out off-target effects (such as Dopamine D2 receptor interactions, which are common for 4-phenylpiperidines) [3].

Protocol A: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (


) of 1-benzyl-4-(4-methoxyphenyl)piperidine at the σ1R.

Causality of Experimental Choices:

  • Radioligand:

    
    -Pentazocine is used because it is the gold-standard, highly selective agonist for σ1R, ensuring no cross-reactivity with σ2R or opioid receptors [3].
    
  • Filter Pre-treatment: Glass fiber (GF/B) filters are pre-soaked in 0.5% polyethylenimine (PEI). Because 1-benzyl-4-phenylpiperidine derivatives are highly lipophilic, they tend to stick to plastic and glass. PEI neutralizes the negative charge of the filters, drastically reducing non-specific binding (NSB).

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat brain tissue (excluding cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 31,000 × g for 15 minutes. Resuspend the pellet to a final protein concentration of ~1 mg/mL.

  • Assay Setup: In 96-well plates, combine:

    • 
       of 
      
      
      
      -Pentazocine (final concentration 3 nM).
    • 
       of 1-benzyl-4-(4-methoxyphenyl)piperidine at varying concentrations (
      
      
      
      to
      
      
      M).
    • 
       of tissue homogenate.
      
  • Self-Validating Control (NSB): Designate 3 wells to receive

    
     Haloperidol instead of the test compound. Haloperidol acts as a non-selective σ1/σ2 ligand to define the baseline non-specific binding.
    
  • Incubation: Incubate the mixture at

    
     for 120 minutes to reach thermodynamic equilibrium.
    
  • Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/B filters. Wash three times with

    
     of ice-cold Tris-HCl buffer to remove unbound radioligand.
    
  • Quantification: Extract filters into scintillation vials, add

    
     of liquid scintillation cocktail, and count radioactivity (DPM) using a liquid scintillation counter.
    
  • Analysis: Calculate the

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Workflow Prep 1. Tissue Preparation Rat Brain Homogenate (σ1R Source) Incubate 2. Competitive Incubation [3H](+)-Pentazocine + Test Compound Prep->Incubate Filter 3. Rapid Filtration GF/B filters (PEI treated) Incubate->Filter 120 min at 25°C Scintillation 4. Quantification Liquid Scintillation Counting Filter->Scintillation Ice-Cold Wash Analysis 5. Data Analysis Calculate IC50 & Ki (Cheng-Prusoff) Scintillation->Analysis

Diagram 2: Experimental workflow for σ1R competitive radioligand binding assay.

Protocol B: Live-Cell Calcium Imaging (Functional Assay)

Binding affinity does not distinguish between agonists and antagonists. To validate 1-benzyl-4-(4-methoxyphenyl)piperidine as a functional σ1R modulator, live-cell calcium imaging is required.

Step-by-Step Methodology:

  • Cell Culture: Plate CHO cells stably expressing human σ1R on glass-bottom confocal dishes.

  • Dye Loading: Incubate cells with

    
     Fluo-4 AM (a fluorescent 
    
    
    
    indicator) and 0.02% Pluronic F-127 in Hank’s Balanced Salt Solution (HBSS) for 30 minutes at
    
    
    .
  • Baseline & Stimulation: Wash cells and establish a baseline fluorescence using confocal microscopy (Ex: 488 nm, Em: 520 nm). Stimulate the cells with

    
     Bradykinin to induce ER calcium release via IP3 receptors.
    
  • Test Compound Application: Pre-incubate parallel wells with

    
     of 1-benzyl-4-(4-methoxyphenyl)piperidine for 15 minutes prior to Bradykinin stimulation.
    
  • Self-Validating Antagonist Control: To prove the effect is strictly σ1R-mediated, pre-incubate a third set of wells with the test compound plus

    
     BD-1047 (a well-characterized σ1R antagonist) [1]. If BD-1047 reverses the calcium flux enhancement caused by the test compound, the mechanism is validated.
    

Quantitative Structure-Activity Relationship (SAR) Data

The substitution pattern on the piperidine nitrogen and the phenyl ring drastically alters receptor selectivity. The table below summarizes the comparative binding affinities (


) of the 1-benzyl-4-phenylpiperidine scaffold and its derivatives, demonstrating why the N-benzyl moiety is critical for σ1R selectivity over σ2R [2] [3].
Compound Scaffold / Modificationσ1R

(nM)
σ2R

(nM)
Selectivity (σ1/σ2)
1-Benzyl-4-phenylpiperidine (Core) 0.41> 600> 1400x
1-Benzyl-4-(4-methoxyphenyl)piperidine < 1.0> 500High (> 500x)
1-Propyl-4-phenylpiperidine 15.046.0~ 3.0x
1-Isobutyl-4-phenylpiperidine 0.35120.0~ 340x

Data synthesized from competitive displacement assays using


-pentazocine (σ1R) and 

(σ2R) in rat brain homogenates.

References

  • Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders National Center for Biotechnology Information (PMC)[Link]

  • Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands National Center for Biotechnology Information (PMC)[Link]

  • BindingDB PrimarySearch_ki: 1-Benzyl-4-phenylpiperidine derivatives BindingDB (Curated by ChEMBL)[Link]

The 1-Benzyl-4-(4-methoxyphenyl)piperidine Scaffold: A Versatile Platform for CNS and Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The 1-benzyl-4-(4-methoxyphenyl)piperidine motif represents a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse range of therapeutic agents. Its unique combination of a flexible piperidine ring, a lipophilic benzyl group, and a substituted aryl moiety provides an ideal framework for interacting with a variety of biological targets, particularly within the central nervous system (CNS). This technical guide provides an in-depth exploration of the applications of this scaffold, complete with detailed synthetic and biological evaluation protocols to empower researchers in their drug discovery endeavors.

A Scaffold with Diverse Biological Activities

The 1-benzyl-4-(4-methoxyphenyl)piperidine core and its derivatives have demonstrated significant potential in several therapeutic areas, most notably in the treatment of neurodegenerative diseases and, more recently, in oncology.

Central Nervous System Applications

The primary application of this scaffold has been in the development of agents for CNS disorders. The cognitive decline in Alzheimer's disease is linked to reduced levels of the neurotransmitter acetylcholine. One therapeutic strategy is to inhibit acetylcholinesterase (AChE), the enzyme responsible for its breakdown. Numerous derivatives of the 1-benzyl-4-(4-methoxyphenyl)piperidine scaffold have been designed and synthesized as potent AChE inhibitors. The N-benzylpiperidine moiety is a common feature in many CNS-active compounds, and its structural flexibility allows for optimal interactions with the active site of AChE.

Beyond AChE inhibition, this scaffold has been instrumental in the design of ligands for sigma (σ) and opioid receptors. These receptors are implicated in a wide range of neurological and psychiatric conditions. The development of dual-acting ligands, for instance, those targeting both μ-opioid receptors and σ1 receptors, is a promising strategy for creating potent analgesics with reduced side-effect profiles.

Emerging Potential in Oncology

Recent studies have highlighted the potential of 1-benzylpiperidine derivatives as anticancer agents. These compounds have shown antiproliferative activity against various cancer cell lines, including those of the breast, lung, colon, and prostate. The mechanism of action is often multifactorial, but some derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. The structure-activity relationship (SAR) studies suggest that substitutions on the benzyl and phenyl rings can significantly influence the cytotoxic activity of these compounds.

Synthesis of the 1-Benzyl-4-(4-methoxyphenyl)piperidine Scaffold

The synthesis of the core scaffold can be achieved through several established methods. Two common and effective approaches are direct N-alkylation and reductive amination.

Method 1: Direct N-Alkylation

This method involves the direct reaction of 4-(4-methoxyphenyl)piperidine with a benzyl halide.

Experimental Protocol:

  • To a solution of 4-(4-methoxyphenyl)piperidine (1.0 equivalent) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a base, typically potassium carbonate (K₂CO₃, 2.0 equivalents).

  • To this stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-benzyl-4-(4-methoxyphenyl)piperidine.

Method 2: Reductive Amination

Reductive amination provides an alternative route, reacting 4-(4-methoxyphenyl)piperidine with benzaldehyde in the presence of a reducing agent.

Experimental Protocol:

  • To a solution of 4-(4-methoxyphenyl)piperidine (1.0 equivalent) and benzaldehyde (1.1 equivalents) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram of Synthetic Pathways

cluster_alkylation Method 1: Direct N-Alkylation cluster_amination Method 2: Reductive Amination A1 4-(4-methoxyphenyl)piperidine A_out 1-Benzyl-4-(4-methoxyphenyl)piperidine A1->A_out + A2 Benzyl bromide A2->A_out + A3 Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) A3->A_out B1 4-(4-methoxyphenyl)piperidine B_out 1-Benzyl-4-(4-methoxyphenyl)piperidine B1->B_out + B2 Benzaldehyde B2->B_out + B3 Reducing Agent (e.g., NaBH(OAc)3) Solvent (e.g., DCM) B3->B_out

Caption: Synthetic routes to 1-Benzyl-4-(4-methoxyphenyl)piperidine.

Biological Evaluation Protocols

The biological activity of compounds derived from the 1-benzyl-4-(4-methoxyphenyl)piperidine scaffold can be assessed using a variety of in vitro assays.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the inhibitory potency of compounds against AChE.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATChI) - substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Test compound

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO). Prepare working solutions of AChE, DTNB, and ATChI in phosphate buffer.

  • Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of AChE solution (1 U/mL). Include control wells with solvent instead of the test compound.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of 10 mM DTNB to each well, followed by 10 µL of 14 mM ATChI to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the control and plot it against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

Workflow for In Vitro AChE Inhibition Assay

start Prepare Reagents (AChE, ATChI, DTNB, Test Compound) plate Add Reagents to 96-well Plate (Buffer, Test Compound, AChE) start->plate preincubate Pre-incubate (e.g., 25°C, 10 min) plate->preincubate initiate Initiate Reaction (Add DTNB and ATChI) preincubate->initiate measure Measure Absorbance (412 nm, kinetic) initiate->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze end Results analyze->end

Caption: Workflow for determining the IC₅₀ of an AChE inhibitor.

Sigma (σ) Receptor Binding Assay

Radioligand binding assays are the standard method for determining the affinity of a compound for sigma receptors.

Materials:

  • Cell membranes expressing σ₁ or σ₂ receptors (e.g., from guinea pig liver or specific cell lines)

  • Radioligand (e.g., -pentazocine for σ₁ receptors, [³H]DTG for σ₂ receptors)

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., haloperidol)

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Assay Setup: In test tubes, combine the cell membrane preparation, a single concentration of the radioligand (near its Kd value), and varying concentrations of the test compound in the assay buffer.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known sigma receptor ligand like haloperidol) from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀, which can then be converted to the inhibition constant (Ki).

Opioid Receptor Binding Assay

Similar to the sigma receptor assay, a competitive radioligand binding assay is used to determine the affinity of compounds for opioid receptors.

Materials:

  • Cell membranes expressing μ, δ, or κ opioid receptors

  • Radioligand (e.g., [³H]diprenorphine, a non-selective antagonist)

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., naloxone)

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [³H]diprenorphine, and varying concentrations of the test compound in the assay buffer.

  • Incubation: Incubate the mixture at room temperature for 1 hour.

  • Filtration: Rapidly filter the contents through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Counting: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC₅₀ and Ki values as described for the sigma receptor binding assay.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the 1-benzyl-4-(4-methoxyphenyl)piperidine scaffold has provided valuable insights into the structural requirements for activity at different biological targets.

Table 1: Representative Biological Data of 1-Benzylpiperidine Derivatives

Compound IDTargetAssay TypeIC₅₀/Kᵢ (nM)Cell Line/Source
Derivative A AChEEllman's Assay50Human Recombinant
Derivative B σ₁ ReceptorRadioligand Binding15Guinea Pig Brain
Derivative C μ-Opioid ReceptorRadioligand Binding100CHO-hMOR cells
Derivative D A549 (Lung Cancer)MTT Assay32,430A549
Derivative E MCF-7 (Breast Cancer)MTT Assay<5,000MCF-7

Note: The data presented are hypothetical and for illustrative purposes. Actual values will vary depending on the specific substitutions on the scaffold.

Key SAR Observations:

  • For AChE Inhibition: The nature and position of substituents on both the benzyl and phenyl rings significantly impact inhibitory potency. Electron-donating groups on the phenyl ring can enhance activity.

  • For Sigma Receptor Binding: The basicity of the piperidine nitrogen and the nature of the N-substituent are crucial. The benzyl group often provides a key hydrophobic interaction.

  • For Anticancer Activity: The presence of specific substituents, such as trifluoromethyl groups, on the aromatic rings has been shown to increase antiproliferative activity against certain cancer cell lines.

Conclusion

The 1-benzyl-4-(4-methoxyphenyl)piperidine scaffold is a highly versatile and valuable starting point for the design of novel therapeutic agents. Its proven success in targeting CNS disorders, coupled with its emerging potential in oncology, makes it an attractive framework for further exploration. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize, evaluate, and optimize new derivatives based on this privileged structure, paving the way for the discovery of next-generation therapeutics.

References

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 72, 9.3.1–9.3.16. [Link]

  • Livingston, K. E., & Traynor, J. R. (2014). A practical guide to the measurement of opioid ligand efficacy using the [35S]GTPγS assay. Methods in molecular biology (Clifton, N.J.), 1175, 199–211. [Link]

  • Gothard, C. M., & Heyl, D. L. (2011). Modulation of Opioid Receptor Ligand Affinity and Efficacy Using Active and Inactive State Receptor Models. Letters in drug design & discovery, 8(10), 921–928. [Link]

  • Zhang, L., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(11), 3415. [Link]

  • Sabancılar, İ., et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

  • Aher, N. G., et al. (2016). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. ACS Medicinal Chemistry Letters, 7(5), 487-492. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. [Link]

Application Notes and Protocols for the Neuropharmacological Evaluation of 1-Benzyl-4-(4-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use and characterization of the novel compound, 1-Benzyl-4-(4-methoxyphenyl)piperidine, in the field of neuropharmacology. This document outlines the scientific rationale and detailed protocols for a tiered approach to elucidating the compound's mechanism of action and potential therapeutic effects.

Introduction and Scientific Rationale

The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, known to be a core component in a variety of centrally acting agents.[1][2][3] The piperidine moiety is a key pharmacophore for numerous drugs targeting the central nervous system (CNS).[2][3] The addition of a benzyl group and a substituted phenyl ring, in this case, a 4-methoxyphenyl group, can significantly influence the compound's affinity and selectivity for various neuroreceptors, transporters, and enzymes.[1][4]

Given the structural similarities to known psychoactive compounds, it is hypothesized that 1-Benzyl-4-(4-methoxyphenyl)piperidine may interact with one or more of the following targets:

  • Opioid Receptors (μ, δ, κ): The piperidine core is a classic feature of many potent opioid analgesics.[1]

  • Sigma Receptors (σ1, σ2): Many piperidine derivatives exhibit high affinity for sigma receptors, which are implicated in pain, neuroprotection, and psychiatric conditions.[1]

  • Monoamine Transporters (SERT, DAT, NET): The overall structure bears resemblance to compounds that inhibit the reuptake of serotonin, dopamine, and norepinephrine, suggesting potential antidepressant or stimulant properties.[5]

This guide will provide a systematic approach to first characterize the in vitro binding and functional profile of 1-Benzyl-4-(4-methoxyphenyl)piperidine, followed by in vivo assays to assess its potential analgesic and rewarding effects.

Part 1: In Vitro Characterization

The initial phase of characterization focuses on determining the compound's binding affinity and functional activity at its hypothesized molecular targets in a controlled, cell-free or cell-based environment.

Radioligand Binding Assays: Determining Receptor Affinity

Radioligand binding assays are a sensitive and quantitative method to determine the affinity of a test compound for a specific receptor.[6] These assays utilize a radiolabeled ligand with known high affinity for the target receptor and measure the ability of the unlabeled test compound to displace it.[6]

Experimental Workflow for Radioligand Binding Assays

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_mem Prepare cell membranes expressing target receptor (e.g., CHO or HEK293 cells) incubate Incubate membranes, radioligand, and test compound together prep_mem->incubate prep_ligand Prepare radioligand (e.g., [³H]DAMGO for µ-opioid) prep_ligand->incubate prep_test Prepare serial dilutions of 1-Benzyl-4-(4-methoxyphenyl)piperidine prep_test->incubate filter Separate bound from free radioligand via rapid filtration incubate->filter total_binding Total Binding Control: Membranes + Radioligand nsb Non-Specific Binding Control: Membranes + Radioligand + Excess Unlabeled Ligand count Quantify bound radioactivity using liquid scintillation counting filter->count analyze Calculate specific binding and determine IC50 and Ki values count->analyze

Caption: Workflow for Radioligand Binding Assay.

Protocol: Competitive Radioligand Binding Assay for Opioid and Sigma Receptors

Materials:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human µ, δ, κ, or σ1, σ2 receptors.[6][7]

  • Radioligands:

    • µ-opioid: [³H]DAMGO

    • δ-opioid: [³H]DPDPE

    • κ-opioid: [³H]U-69,593

    • σ1: -pentazocine

    • σ2: [³H]DTG

  • Test Compound: 1-Benzyl-4-(4-methoxyphenyl)piperidine

  • Non-specific Binding Control: Naloxone (10 µM for opioid receptors), Haloperidol (10 µM for sigma receptors).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates, filter mats (GF/C), liquid scintillation cocktail, and a microplate scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of 1-Benzyl-4-(4-methoxyphenyl)piperidine in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM naloxone/haloperidol (for non-specific binding) or the test compound at various concentrations.

    • 50 µL of the appropriate radioligand at a final concentration close to its Kd value.

    • 100 µL of the cell membrane preparation (5-20 µg of protein per well).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach binding equilibrium.[8]

  • Filtration: Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer.[8]

  • Quantification: Dry the filter mats, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Opioid and Sigma Receptor Binding Affinity

Target ReceptorRadioligandTest Compound Ki (nM)Reference CompoundReference Ki (nM)
µ-Opioid[³H]DAMGOTBDMorphineTBD
δ-Opioid[³H]DPDPETBDNaltrindoleTBD
κ-Opioid[³H]U-69,593TBDU-50,488TBD
σ1-pentazocineTBD(+)-PentazocineTBD
σ2[³H]DTGTBDHaloperidolTBD

TBD: To Be Determined

[³⁵S]GTPγS Binding Assay: Determining Functional Activity

The [³⁵S]GTPγS binding assay is a functional technique used to study the activation of G-protein coupled receptors (GPCRs), such as opioid receptors.[9] It measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.[9][10] This assay can distinguish between agonists (which stimulate binding), antagonists (which have no effect on their own but block agonist-stimulated binding), and inverse agonists (which decrease basal binding).

G cluster_membrane Cell Membrane receptor Opioid Receptor (GPCR) g_protein G-protein (αβγ-GDP) receptor->g_protein Activates gtp [³⁵S]GTPγS g_protein->gtp Binds gdp GDP g_protein->gdp Releases activated_g Activated Gα-[³⁵S]GTPγS agonist Agonist (e.g., 1-Benzyl-4- (4-methoxyphenyl)piperidine) agonist->receptor Binds downstream Downstream Signaling activated_g->downstream Initiates

Caption: Workflow for the rodent hot plate test.

Protocol: Hot Plate Test in Mice

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Male or female C57BL/6 mice (8-10 weeks old).

  • Test Compound: 1-Benzyl-4-(4-methoxyphenyl)piperidine, dissolved in a suitable vehicle (e.g., saline with 5% DMSO, 5% Tween 80).

  • Positive Control: Morphine (e.g., 10 mg/kg, s.c.).

  • Vehicle Control.

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment. [11]2. Apparatus Setup: Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C). [12]3. Baseline Measurement: Place each mouse individually on the hot plate and start a timer. Record the latency (in seconds) to the first sign of nociception (e.g., hind paw licking, flicking, or jumping). [11]A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage. [13]4. Drug Administration: Administer the test compound, morphine, or vehicle via the desired route (e.g., intraperitoneal, i.p.).

  • Post-Treatment Testing: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency as in the baseline measurement.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Compare the %MPE between treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Conditioned Place Preference (CPP): Assessing Rewarding or Aversive Properties

The CPP paradigm is a widely used model to assess the rewarding or aversive properties of drugs, which is indicative of their abuse potential. [14][15]The test measures an animal's preference for an environment that has been previously paired with a drug experience. [16][17] Protocol: Conditioned Place Preference in Mice or Rats

Materials:

  • A three-chamber CPP apparatus with distinct visual and tactile cues in the two larger chambers. [16]* Male or female mice or rats.

  • Test Compound: 1-Benzyl-4-(4-methoxyphenyl)piperidine.

  • Positive Control: Morphine or cocaine.

  • Vehicle Control.

Procedure: The CPP protocol consists of three phases:

  • Phase 1: Pre-Conditioning (Baseline Preference Test - Day 1):

    • Place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.

    • Record the time spent in each of the two larger chambers to determine any initial preference. For an unbiased design, animals that show a strong preference for one side (>65-70%) may be excluded.

  • Phase 2: Conditioning (Days 2-9):

    • This phase typically consists of 8 conditioning sessions (one in the morning, one in the afternoon) over 4 days.

    • On drug conditioning days, administer the test compound or positive control and immediately confine the animal to its initially non-preferred chamber for 30-45 minutes. [16] * On vehicle conditioning days, administer the vehicle and confine the animal to its initially preferred chamber for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.

  • Phase 3: Post-Conditioning (Preference Test - Day 10):

    • In a drug-free state, place the animal back in the central chamber and allow it to freely explore all three chambers for 15-20 minutes, as in the pre-conditioning phase.

    • Record the time spent in each of the large chambers.

  • Data Analysis:

    • Calculate the preference score as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning test.

    • A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference (reward).

    • A significant decrease in time spent in the drug-paired chamber indicates a conditioned place aversion.

    • Compare the preference scores between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial neuropharmacological characterization of 1-Benzyl-4-(4-methoxyphenyl)piperidine. By systematically evaluating its in vitro receptor affinity and functional activity, followed by in vivo assessment of its analgesic and rewarding properties, researchers can gain critical insights into its mechanism of action and potential as a novel therapeutic agent or a tool for neuropharmacological research.

References

  • Methods Used to Evaluate Pain Behaviors in Rodents - Frontiers. [Link]

  • Rodent Hot/Cold Plate Pain Assay - Maze Engineers - ConductScience. [Link]

  • Conditioned Place Preference (CPP) - BioMed. [Link]

  • A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. - SciSpace. [Link]

  • Novel Ligands and assays for ociceptin/orphanin FQ and classical opioid receptors | Pubblicazioni dello IUSS - Annali online Unife. [Link]

  • Conditioned place preference - Wikipedia. [Link]

  • Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm. [Link]

  • Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs - ResearchGate. [Link]

  • In vitro opioid receptor assays - PubMed. [Link]

  • Analgesia Hot Plat Test. [Link]

  • Running Reward Conditioned Place Preference Task - Bio-protocol. [Link]

  • Hot Plate, Acute Pain - Pharmacology Discovery Services. [Link]

  • Opioid-Mu Biochemical Binding Assay Service - Reaction Biology. [Link]

  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles | ACS Pharmacology & Translational Science - ACS Publications - ACS.org. [Link]

  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles - PMC. [Link]

  • Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC. [Link]

  • GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. [Link]

  • GTPγS Binding Assays - PubMed. [Link]

  • 1-Benzyl-4-(4-Methoxyphenyl)Piperidine-4-Carbonitrile Hydrochloride. [Link]

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. [Link]

  • [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs | Springer Nature Experiments. [Link]

  • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed. [Link]

  • Radioligand Binding Assays - Bio-protocol. [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases - MDPI. [Link]

  • Animal Models of Addiction - Inotiv. [Link]

  • Nonradioactive GTP Binding Assay to Monitor Activation of G Protein-Coupled Receptors | Request PDF - ResearchGate. [Link]

  • Drug Addiction and Chronic Pain: A Review of Animal Models | Neupsy Key. [Link]

  • Chronic pain alters drug self-administration: implications for addiction and pain mechanisms. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • US11479552B2 - Substituted piperidine compounds and their use - Google P
  • Animal Models of Addiction and the Opioid Crisis | Taconic Biosciences. [Link]

  • Behavioral Models of Addiction & Depression | Neuroscience Labs - Icahn School of Medicine at Mount Sinai. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. [Link]

  • Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - Frontiers. [Link]

  • Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed. [Link]

  • (PDF) Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - ChemRxiv. [Link]

  • 4-Benzylpiperidine - Wikipedia. [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. [Link]

  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Benzyl-4-(4-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of 1-Benzyl-4-(4-methoxyphenyl)piperidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize your synthetic strategy.

Introduction to the Synthesis of 1-Benzyl-4-(4-methoxyphenyl)piperidine

1-Benzyl-4-(4-methoxyphenyl)piperidine is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is of significant interest in medicinal chemistry. This guide will focus on the three most common and effective synthetic routes:

  • Reductive Amination: A versatile one-pot or stepwise reaction involving the condensation of an amine and a carbonyl compound, followed by reduction.

  • N-Benzylation: A direct approach involving the attachment of the benzyl group to the piperidine nitrogen.

  • Suzuki-Miyaura Coupling: A powerful cross-coupling reaction for the formation of the C-C bond between the piperidine and the methoxyphenyl ring.

Each of these methods has its own set of advantages and challenges. This guide will provide you with the necessary information to select the most appropriate route for your needs and to troubleshoot any issues that may arise.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of 1-Benzyl-4-(4-methoxyphenyl)piperidine.

General Questions

Q1: Which synthetic route is the best for preparing 1-Benzyl-4-(4-methoxyphenyl)piperidine?

A1: The "best" route depends on several factors, including the availability of starting materials, desired scale, and the equipment at your disposal.

  • Reductive Amination is often a good choice for its versatility and the ready availability of starting materials. It can be performed as a one-pot reaction, which is efficient.

  • N-Benzylation is a straightforward approach if you have access to 4-(4-methoxyphenyl)piperidine.

  • Suzuki-Miyaura Coupling is a powerful method for creating the C-C bond but requires a palladium catalyst and specific starting materials (a halide and a boronic acid derivative), which may be more costly.

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Q3: My final product is an oil and not a solid. How can I purify it?

A3: If your product is an oil, purification is typically achieved through silica gel column chromatography. You can use a gradient of a more polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes) to elute your product from the column.[2]

Route-Specific Questions

Reductive Amination

Q4: I'm seeing a significant amount of a side product that I suspect is the N,N-dibenzyl-4-methoxyaniline. How can I prevent this?

A4: This is a common issue known as over-alkylation, where the newly formed secondary amine is more nucleophilic than the starting primary amine and reacts further. To minimize this, you can:

  • Use a large excess of the primary amine relative to the benzyl halide.[2]

  • Add the benzyl halide slowly to the reaction mixture to maintain a low concentration.[2]

  • Consider a stepwise reductive amination procedure where the imine is formed first, followed by the addition of the reducing agent.[3]

N-Benzylation

Q5: My N-benzylation reaction is very slow. What can I do to speed it up?

A5: To increase the reaction rate, you can try the following:

  • Gently heat the reaction mixture.

  • Ensure you are using an appropriate base (e.g., K2CO3, triethylamine) to neutralize the acid formed during the reaction.[1]

  • Consider using a more reactive benzylating agent, such as benzyl bromide instead of benzyl chloride.

Suzuki-Miyaura Coupling

Q6: I'm getting a low yield in my Suzuki coupling reaction. What are the likely causes?

A6: Low yields in Suzuki coupling can be due to several factors:

  • Catalyst deactivation: Ensure your palladium catalyst is active and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]

  • Inefficient transmetalation: The choice of base is crucial for this step. Consider screening different bases like K3PO4 or Cs2CO3.[4]

  • Protodeboronation: Your boronic acid may be degrading. Use high-purity boronic acid and degassed solvents.[4]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter with each synthetic route.

Route 1: Reductive Amination

Issue: Low Yield of 1-Benzyl-4-(4-methoxyphenyl)piperidine

Potential Cause Explanation Recommended Solution
Incomplete Imine Formation The equilibrium between the carbonyl compound and the amine to form the imine may not be favorable.[3]Add a dehydrating agent like magnesium sulfate or molecular sieves to remove water and drive the equilibrium towards the imine. A mildly acidic catalyst (e.g., acetic acid) can also promote imine formation.[3]
Reduction of Starting Carbonyl The reducing agent is reducing the starting aldehyde or ketone before it can form the imine.[3]Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN), which preferentially reduce the iminium ion.[3]
Suboptimal Reaction Conditions The temperature or solvent may not be ideal for the reaction.While many reductive aminations work at room temperature, gentle heating can sometimes improve yields for less reactive substrates. Common solvents include dichloromethane (DCM), 1,2-dichloroethane (DCE), and methanol.[3]

Issue: Formation of Side Products

Side Product Cause Solution
Benzyl Alcohol Reduction of benzaldehyde by the reducing agent.Use a milder reducing agent like NaBH(OAc)3.[2]
Over-alkylation Product The product amine reacts further with benzaldehyde.[3]Use a stoichiometric amount of the amine or a slight excess of the aldehyde. A stepwise procedure (imine formation followed by reduction) can also be effective.[3]

Workflow for Troubleshooting Low Yield in Reductive Amination

start Low Yield in Reductive Amination check_imine Is imine formation incomplete? (Check by TLC/NMR) start->check_imine add_dehydrating Add dehydrating agent (e.g., MgSO4, molecular sieves) check_imine->add_dehydrating Yes check_carbonyl_reduction Is starting carbonyl being reduced? (Check for alcohol byproduct) check_imine->check_carbonyl_reduction No add_dehydrating->check_carbonyl_reduction add_acid Add catalytic acetic acid change_reductant Use milder reductant (e.g., NaBH(OAc)3) check_carbonyl_reduction->change_reductant Yes check_conditions Are reaction conditions optimal? check_carbonyl_reduction->check_conditions No change_reductant->check_conditions increase_temp Increase temperature check_conditions->increase_temp Slow Reaction end Optimized Yield check_conditions->end Conditions OK change_solvent Screen different solvents (DCM, DCE, MeOH) increase_temp->change_solvent change_solvent->end

Caption: Troubleshooting workflow for low yield in reductive amination.

Route 2: N-Benzylation of 4-(4-methoxyphenyl)piperidine

Issue: Low Yield of 1-Benzyl-4-(4-methoxyphenyl)piperidine

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion.Extend the reaction time and monitor by TLC. Ensure efficient stirring.
Poor Quality Reagents The benzyl halide may have degraded, or the base may be of poor quality.Use freshly distilled or high-purity benzyl halide. Ensure the base (e.g., K2CO3) is dry and of good quality.
Side Reactions Quaternary ammonium salt formation (over-alkylation) can occur if an excess of benzyl halide is used.Use a slight excess of the piperidine starting material or add the benzyl halide slowly to the reaction mixture.

Issue: Difficult Purification

Problem Cause Solution
Product contaminated with starting material Incomplete reaction.If the starting material and product have different polarities, they can be separated by column chromatography. Alternatively, an acid-base extraction can be used to separate the more basic piperidine starting material.
Product is an oil The product may not readily crystallize.Purify by silica gel column chromatography.

Workflow for Optimizing N-Benzylation

start Low Yield in N-Benzylation check_completion Is the reaction incomplete? (Monitor by TLC) start->check_completion extend_time Extend reaction time check_completion->extend_time Yes check_reagents Are reagents of high quality? check_completion->check_reagents No increase_temp Increase temperature extend_time->increase_temp increase_temp->check_reagents use_fresh_reagents Use fresh benzyl halide and dry base check_reagents->use_fresh_reagents No check_side_reactions Are there side products? (Check for over-alkylation) check_reagents->check_side_reactions Yes use_fresh_reagents->check_side_reactions adjust_stoichiometry Use slight excess of piperidine or slow addition of benzyl halide check_side_reactions->adjust_stoichiometry Yes end Improved Yield and Purity check_side_reactions->end No adjust_stoichiometry->end

Caption: Workflow for optimizing N-benzylation reactions.

Route 3: Suzuki-Miyaura Coupling

Issue: Low Yield of 1-Benzyl-4-(4-methoxyphenyl)piperidine

Potential Cause Explanation Recommended Solution
Catalyst Inactivity The palladium catalyst may be oxidized or "poisoned".Use a high-quality catalyst and ensure the reaction is run under an inert atmosphere (N2 or Ar). Degas all solvents before use.[4]
Poor Choice of Base The base is crucial for activating the boronic acid for transmetalation.[5]Screen a variety of bases, such as K3PO4, Cs2CO3, or K2CO3. The solubility of the base is also important.
Ineffective Ligand The ligand on the palladium catalyst influences its reactivity.For less reactive halides, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4]
Protodeboronation of Boronic Acid The boronic acid can be cleaved by water or other protic sources before it couples.Use anhydrous solvents and handle the boronic acid in a dry environment.

Issue: Formation of Side Products

Side Product Cause Solution
Homocoupling of Boronic Acid Two molecules of the boronic acid couple together.Thoroughly degas the reaction mixture to remove oxygen. Use a slight excess of the boronic acid, but avoid a large excess.[4]
Dehalogenation of the Piperidine The halide on the piperidine ring is replaced by a hydrogen atom.This can be promoted by certain bases and impurities. Ensure high-purity reagents and consider screening different bases.

G

Sources

Technical Support Center: Synthesis of 1-Benzyl-4-(4-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 1-Benzyl-4-(4-methoxyphenyl)piperidine. This guide is intended for researchers, scientists, and drug development professionals to navigate common challenges and optimize their synthetic strategies. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

I. Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific problems that may arise during the synthesis of 1-benzyl-4-(4-methoxyphenyl)piperidine, with a focus on identifying the root cause and providing actionable solutions.

Scenario 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of 1-benzyl-4-(4-methoxyphenyl)piperidine. What are the potential causes and how can I improve it?

Answer: Low yields can often be attributed to incomplete reactions, suboptimal conditions, or the prevalence of side reactions. The most common synthetic route to this compound is a two-step process: the formation of 4-(4-methoxyphenyl)piperidine followed by N-benzylation. Let's break down the potential issues in each stage.

A. Synthesis of 4-(4-methoxyphenyl)piperidine

A common method to synthesize this intermediate is through the reduction of a 4-piperidone precursor.[1]

  • Side Reaction: Reduction of the Aryl Ring: Aggressive reducing agents or harsh reaction conditions can lead to the reduction of the methoxy-substituted aromatic ring, resulting in a cyclohexyl byproduct.

    • Solution: Employ milder reducing agents like sodium borohydride (NaBH₄) under controlled temperature conditions. For more sensitive substrates, catalytic hydrogenation with a suitable catalyst (e.g., Pd/C) at low pressure can offer better selectivity.

  • Incomplete Reaction: Insufficient reaction time or inadequate stoichiometry of the reducing agent will leave unreacted starting material.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure a slight excess of the reducing agent is used.

B. N-Benzylation of 4-(4-methoxyphenyl)piperidine

This step is typically achieved via nucleophilic substitution with benzyl halide or reductive amination with benzaldehyde.

  • Side Reaction: Quaternization (Over-alkylation): The desired product, a tertiary amine, can act as a nucleophile and react with another molecule of benzyl halide to form a quaternary ammonium salt. This is especially prevalent with an excess of the alkylating agent.[2]

    • Solution:

      • Stoichiometry Control: Use a 1:1 or a slight excess of the piperidine starting material relative to the benzyl halide.

      • Slow Addition: Add the benzyl halide dropwise to the reaction mixture to maintain a low concentration, thereby minimizing the chance of the product reacting further.[2]

      • Choice of Base: A non-nucleophilic, sterically hindered base can be used to scavenge the acid byproduct without competing in the alkylation.

  • Side Reaction: Benzyl Alcohol Formation (in Reductive Amination): If the reducing agent is added before the complete formation of the iminium ion intermediate, it can reduce the benzaldehyde to benzyl alcohol.[3]

    • Solution: Allow sufficient time for the imine/iminium ion to form before introducing the reducing agent. Monitoring this step by TLC is recommended. Using a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is less likely to reduce the aldehyde directly.[4][5]

Scenario 2: Presence of Difficult-to-Remove Impurities

Question: My final product is contaminated with impurities that are co-eluting during chromatography. What are these impurities and how can I remove them?

Answer: The nature of the impurities will depend on the synthetic route chosen.

  • Unreacted Starting Materials: Incomplete reactions are a common source of impurities.

    • Solution: Drive the reaction to completion by optimizing reaction time, temperature, and stoichiometry. If unreacted starting materials persist, consider a purification method that exploits differences in polarity or basicity. For instance, an acid wash can remove unreacted piperidine starting material.

  • Dibenzylated Piperazine Impurity: If the initial 4-(4-methoxyphenyl)piperidine was prepared from piperazine, there's a possibility of contamination with dibenzylated piperazine, which can be difficult to separate.

    • Solution: Ensure the purity of the 4-(4-methoxyphenyl)piperidine intermediate before proceeding to the N-benzylation step. Recrystallization or careful column chromatography may be necessary.

  • Oxidation Products: Piperidine and its derivatives can be susceptible to air oxidation over time, leading to colored impurities.[6]

    • Solution: Store the final product and intermediates under an inert atmosphere (e.g., nitrogen or argon) and protect them from light.[6] If discoloration occurs, purification by recrystallization or column chromatography may be required.

Data Summary: Troubleshooting Common Issues
IssuePotential CauseRecommended Solution(s)
Low Yield Incomplete imine formation in reductive amination.Allow for a longer reaction time before adding the reducing agent; consider a mild acid catalyst.
Over-alkylation to a quaternary ammonium salt.Use a slight excess of the piperidine reactant; add the benzyl halide slowly.[2]
Reduction of the starting ketone.Use a milder reducing agent like NaBH(OAc)₃.[3]
Impurity Profile Presence of unreacted starting materials.Optimize reaction conditions for full conversion; employ an appropriate workup (e.g., acid wash).
Formation of benzyl alcohol.Ensure complete imine formation before adding the reducing agent.[3]
Colored impurities.Store the product under an inert atmosphere and protect from light to prevent oxidation.[6]

II. Frequently Asked Questions (FAQs)

Q1: Which method is preferable for the N-benzylation step: direct alkylation with benzyl halide or reductive amination with benzaldehyde?

A1: Both methods are effective, and the choice often depends on the available starting materials, scale, and desired purity profile.

  • Reductive Amination: This is often a one-pot reaction that can be very clean and high-yielding, especially when using a mild reducing agent like NaBH(OAc)₃.[4][5] It avoids the formation of quaternary ammonium salts that can be an issue with direct alkylation.

  • Direct Alkylation: This is a straightforward method but requires careful control of stoichiometry to prevent over-alkylation.[2] The use of a base is typically required to neutralize the acid formed during the reaction.

Q2: What is a suitable solvent for the N-benzylation reaction?

A2: For reductive amination, dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.[5] For direct alkylation with a benzyl halide, polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often employed.[2]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials, intermediates, and the final product. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, LC-MS is a powerful tool.

Q4: What are the best practices for purifying the final product?

A4: The most common method for purifying 1-benzyl-4-(4-methoxyphenyl)piperidine is column chromatography on silica gel.[5] A gradient elution with a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) usually provides good separation. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective purification method for obtaining a highly pure solid product.[7]

III. Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-(4-methoxyphenyl)piperidine via Reductive Amination

This protocol describes the N-benzylation of 4-(4-methoxyphenyl)piperidine with benzaldehyde using sodium triacetoxyborohydride.[4]

Materials:

  • 4-(4-Methoxyphenyl)piperidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of 4-(4-methoxyphenyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. Monitor the formation by TLC.

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-benzyl-4-(4-methoxyphenyl)piperidine.

IV. Visualizations

Reaction Scheme and Side Reactions

cluster_reactants Reactants A 4-(4-methoxyphenyl)piperidine I Iminium Ion A->I + Benzaldehyde B Benzaldehyde B->I SP1 Benzyl Alcohol B->SP1 + [H] (prematurely) P 1-Benzyl-4-(4-methoxyphenyl)piperidine I->P + [H] (e.g., NaBH(OAc)₃)

Caption: Reductive amination pathway and a common side reaction.

Troubleshooting Workflow

Start Low Yield or Impure Product Analysis Analyze Reaction by TLC/LC-MS Start->Analysis D1 Unreacted Starting Material? Analysis->D1 D2 Presence of Side Products? D1->D2 No S1 Optimize Reaction Time/Temp/Stoichiometry D1->S1 Yes S2 Identify Side Product(s) D2->S2 Yes S4 Optimize Purification D2->S4 No (Purification Issue) S1->Analysis End Pure Product, Improved Yield S1->End S3 Modify Reaction Conditions S2->S3 S3->Analysis S3->End S4->End

Caption: A logical workflow for troubleshooting common synthesis issues.

V. References

  • Benchchem Technical Support Center. (n.d.). Overcoming Challenges in Piperidine Synthesis. Retrieved from

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from

  • Benchchem Technical Support Center. (n.d.). Common side reactions in the synthesis of 4-anilinopiperidine compounds. Retrieved from

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine. Retrieved from

Sources

Technical Support Center: Yield Optimization for 1-Benzyl-4-(4-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Target Compound: 1-Benzyl-4-(4-methoxyphenyl)piperidine CAS: 13314-69-7 Core Structure: 4-Arylpiperidine pharmacophore with an N-benzyl protecting/functional group.

This guide addresses the two most common synthetic bottlenecks:

  • The "Attachment" Route: Low yields during the N-benzylation of the commercially available 4-(4-methoxyphenyl)piperidine core.

  • The "Construction" Route: Failure to preserve the N-benzyl group during the hydrogenation step when building the ring from 1-benzyl-4-piperidone.

Synthesis Pathways & Decision Matrix

Before troubleshooting, identify your starting point using the workflow below.

SynthesisPathways Start Starting Material? Core 4-(4-methoxyphenyl)piperidine (The Core) Start->Core Ketone 1-Benzyl-4-piperidone (The Precursor) Start->Ketone Alkylation Route A: N-Alkylation (Benzyl Bromide + Base) Core->Alkylation Standard RedAm Route B: Reductive Amination (Benzaldehyde + NaBH(OAc)3) Core->RedAm Mild Conditions Grignard Route C: Grignard Addition (4-Bromoanisole + Mg) Ketone->Grignard Target Target: 1-Benzyl-4-(4-methoxyphenyl)piperidine Alkylation->Target RedAm->Target Dehydration Dehydration (Acid catalyzed) Grignard->Dehydration Hydrogenation Hydrogenation (CRITICAL STEP) Dehydration->Hydrogenation Hydrogenation->Target

Figure 1: Decision matrix for selecting the optimal synthesis route based on available starting materials.

Module A: N-Benzylation (Attaching the Tail)

Scenario: You have the secondary amine 4-(4-methoxyphenyl)piperidine and need to add the benzyl group.

Method 1: Direct N-Alkylation (High Throughput)

This is the most common route but prone to over-alkylation (quaternary salt formation) if not controlled.

Optimized Protocol:

  • Solvent: Acetonitrile (MeCN) is superior to DMF for workup, though DMF offers faster kinetics.

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (3.0 equiv).

  • Reagent: Benzyl Bromide (1.05 equiv). Do not use large excess.

  • Temperature: 60°C.

Troubleshooting Guide:

IssueDiagnosisSolution
Product is an oil/sticky gum Incomplete crystallization or free base form.Isolate as the HCl salt . Dissolve crude oil in EtOAc, cool to 0°C, and add 1M HCl in Et₂O dropwise. The salt crystallizes readily [1].
Low Yield (<50%) Formation of quaternary ammonium salt (Dialkylation).Strict Stoichiometry: Use exactly 1.0–1.05 eq of Benzyl Bromide. If using Benzyl Chloride, add a catalytic amount of NaI (Finkelstein condition) to boost reactivity without heating too high [2].
Impurity: Benzyl Alcohol Hydrolysis of benzyl halide due to wet solvent.Dry MeCN over molecular sieves (3Å). Ensure K₂CO₃ is anhydrous.
Method 2: Reductive Amination (Highest Purity)

Recommended if you encounter over-alkylation issues with Method 1.

Optimized Protocol:

  • Reagents: Benzaldehyde (1.1 equiv) + Amine (1.0 equiv).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Additive: Acetic Acid (1.0 equiv) to catalyze imine formation.

Q: Why use STAB instead of NaBH₄? A: STAB is less aggressive and will not reduce the aldehyde to benzyl alcohol as quickly as NaBH₄, allowing the imine to form and reduce selectively [3].

Module B: De Novo Construction (Building the Core)

Scenario: You are starting from 1-Benzyl-4-piperidone.[1] This route is chemically more difficult and has a critical failure point at the final hydrogenation step.

Step 1: Grignard Addition

Reagents: 4-Methoxyphenylmagnesium bromide + 1-Benzyl-4-piperidone.

  • Yield Tip: The ketone can enolize, quenching the Grignard. Use Cerium(III) Chloride (CeCl₃) (anhydrous) to suppress enolization and promote 1,2-addition (Luche reduction-style activation) if yields are <40% [4].

Step 2: Dehydration

Reagents: 6M HCl or p-TsOH in refluxing toluene.

  • Yield Tip: Ensure complete water removal using a Dean-Stark trap if using p-TsOH.

Step 3: Hydrogenation (The Critical Failure Point)

The Problem: Standard Hydrogenation (H₂ + Pd/C) frequently causes debenzylation (cleavage of the N-benzyl group), yielding the secondary amine instead of the target.

Troubleshooting Guide:

Q: I lost my benzyl group during hydrogenation. What happened? A: Palladium on Carbon (Pd/C) is an excellent catalyst for hydrogenolysis (breaking C-N bonds) as well as hydrogenation.[2][3] Under standard conditions, it will cleave the benzyl group.[4]

Q: How do I reduce the double bond without removing the benzyl group? A: You must change the catalyst or modify the environment.

Solution Options:

  • Option A (Best Selectivity): Platinum Oxide (PtO₂ / Adams' Catalyst).

    • PtO₂ is far less active for hydrogenolysis than Pd. It will reduce the alkene to the alkane while leaving the N-benzyl group intact.

    • Solvent: Ethanol or Methanol.

    • Pressure:[5][6][7][8] 1 atm H₂ (balloon) is usually sufficient.

  • Option B (Poisoned Pd/C):

    • If you must use Pd/C, add a "poison" to inhibit the highly active sites responsible for hydrogenolysis.

    • Additives:Pyridine or Ammonium Acetate (0.5 equiv).[9]

    • Reference: Sajiki et al. demonstrated that N-containing bases selectively inhibit O- and N-debenzylation on Pd/C [5].

  • Option C (Alternative Reducing System):

    • Use NaBH₄ + Acetic Acid + catalytic Pd/C .[10] This system generates H₂ in situ and has been shown to reduce alkenes without debenzylating amines [6].[2]

Purification & Isolation Strategy

The free base of 1-Benzyl-4-(4-methoxyphenyl)piperidine is often an oil or a low-melting solid. For high-yield isolation, convert it to a salt.

Protocol: Hydrochlorination

  • Dissolve the crude reaction mixture in minimal Ethyl Acetate.

  • Cool to 0–5°C.

  • Add 2M HCl in Diethyl Ether (or 1.25M HCl in Methanol) dropwise with stirring.

  • A white precipitate should form immediately.

  • Filter and wash with cold ether.

  • Recrystallization: If the salt is colored, recrystallize from Isopropanol/Ethanol (9:1).

Quantitative Data Summary:

MethodTypical YieldPurity ProfileMain Risk
N-Alkylation 85–95%HighQuaternary salt formation
Reductive Amination 90–98%Very HighResidual aldehyde
Grignard Route (Pd/C) 20–40%LowLoss of Benzyl group
Grignard Route (PtO₂) 60–75%GoodIncomplete dehydration precursor

References

  • PrepChem. "Synthesis of 1-Benzyl-4-[N-(o-aminomethylphenyl)-amino]-piperidine." Link (General salt formation protocol for benzyl-piperidines).

  • Organic Chemistry Portal. "Nucleophilic Substitution - Benzylation." Link

  • Master Organic Chemistry. "Reductive Amination: NaBH3CN vs NaBH(OAc)3." Link

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society, 111(12), 4392-4398. (General reference for CeCl3 Grignard improvement).
  • Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[9] Tetrahedron Letters, 36(20), 3465-3468. Link

  • Soom, N. A., & Thiemann, T. "Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions." OALib, 3, e2445. Link

Sources

Technical Support Center: 1-Benzyl-4-(4-methoxyphenyl)piperidine (CAS 13314-69-7)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Benzyl-4-(4-methoxyphenyl)piperidine . As a highly lipophilic tertiary amine, this compound presents specific challenges regarding aqueous solubility and chemical stability during synthesis and assay formulation. This guide is engineered for researchers and drug development professionals, providing field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure experimental reproducibility.

Physicochemical Profiling & Causality

Understanding the physicochemical nature of 1-benzyl-4-(4-methoxyphenyl)piperidine is the first step in troubleshooting. The molecule consists of a basic piperidine core flanked by two bulky, non-polar aromatic systems (a benzyl group and a methoxyphenyl ether).

Table 1: Quantitative Physicochemical Data & Experimental Impact

PropertyValueCausality / Experimental Impact
Molecular Weight 281.39 g/mol Falls well within the Lipinski Rule of 5, making it an excellent scaffold for small-molecule drug discovery[1].
LogP ~3.98Highly lipophilic. Drives excellent partitioning into lipid bilayers but causes rapid precipitation in aqueous physiological buffers (e.g., PBS, HBSS)[1].
pKa (Estimated) ~7.5 - 8.5The tertiary piperidine nitrogen requires a pH significantly below 6.0 for full protonation. At physiological pH (7.4), the compound exists primarily as an insoluble free base[2].
H-Bond Acceptors 2Limited ability to interact with water molecules, necessitating the use of organic co-solvents or salt formation for aqueous assays[1].

Solubility Troubleshooting Guide

The Solvation Problem

A frequent issue reported by researchers is the "crash out" (precipitation) of the compound when diluting a DMSO stock solution into an aqueous assay buffer. Causality: The sudden shift in solvent polarity strips the DMSO solvation shell from the highly lipophilic free base (LogP 3.98). Because the ambient pH (7.4) is not low enough to protonate the piperidine nitrogen, the hydrophobic molecules rapidly aggregate into a cloudy suspension, leading to inconsistent in vitro assay results.

SolubilityWorkflow Start 1-Benzyl-4-(4-methoxyphenyl)piperidine (Free Base, LogP ~3.98) CheckAssay Aqueous Assay Required? Start->CheckAssay OrgSolv Use Organic Solvents (e.g., 100% DMSO, DCM) CheckAssay->OrgSolv No SaltForm Convert to Salt (e.g., HCl, Mesylate) CheckAssay->SaltForm Yes Success Fully Solubilized Ready for Assay OrgSolv->Success CoSolvent Use Co-solvents/Excipients (e.g., 5% DMSO + Tween-80) SaltForm->CoSolvent Poor Solubility SaltForm->Success High Solubility CoSolvent->Success

Figure 1. Decision matrix for solubilizing highly lipophilic piperidine free bases.

Self-Validating Protocol: Preparation of the Hydrochloride (HCl) Salt

To achieve stable aqueous solubility, the free base must be converted to a salt. This protocol utilizes anhydrous conditions to prevent the formation of hydrates, ensuring a precise molecular weight for downstream molarity calculations.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of 1-benzyl-4-(4-methoxyphenyl)piperidine free base in 15 mL of anhydrous diethyl ether (or dichloromethane if solubility in ether is sluggish).

    • Validation Check: The solution must be perfectly clear. Any turbidity indicates moisture or polymeric impurities; filter through a 0.2 µm PTFE syringe filter before proceeding.

  • Salt Formation: Cool the flask to 0°C in an ice bath. Under vigorous stirring, add 1.1 equivalents of 2M HCl in diethyl ether dropwise.

    • Validation Check: An immediate, dense white precipitate will form. This is the self-validating signal of successful protonation and salt crash-out. If the solution remains clear, the ether may be wet, or the HCl concentration has degraded.

  • Isolation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation. Filter the solid under a vacuum using a Buchner funnel.

  • Washing & Drying: Wash the filter cake with 2 x 5 mL of ice-cold anhydrous diethyl ether. Dry the solid under a high vacuum at 40°C for 12 hours.

    • Validation Check: The resulting white powder should have a sharp melting point significantly higher than the free base, confirming high purity and a stable crystal lattice.

Chemical Stability & Degradation Pathways

While the piperidine ring is robust, the peripheral functional groups on this molecule are susceptible to specific reaction conditions. Understanding these vulnerabilities is critical when using this compound as an intermediate in multi-step synthesis.

Causality of Degradation:

  • N-Debenzylation: The N-benzyl group is classically utilized in organic synthesis precisely because it is a cleavable protecting group. Under reductive conditions (e.g., Palladium on Carbon with Hydrogen gas or ammonium formate), the benzylic C-N bond undergoes rapid hydrogenolysis[3][4].

  • O-Demethylation: The methoxy ether is stable to mild acids and bases but will be cleaved by strong Lewis acids (e.g., Boron tribromide, BBr3) or strong Bronsted acids under heat (e.g., HBr/AcOH), yielding a phenol.

Degradation Parent 1-Benzyl-4-(4-methoxyphenyl)piperidine Cond1 Pd/C, H2 or Ammonium Formate (Reductive Conditions) Parent->Cond1 Cond2 BBr3 or HBr/Heat (Strong Lewis/Bronsted Acid) Parent->Cond2 Cond3 H2O2, mCPBA (Oxidative Conditions) Parent->Cond3 Deg1 4-(4-Methoxyphenyl)piperidine (N-Debenzylation) Cond1->Deg1 Cleavage of Benzyl Group Deg2 4-(1-Benzylpiperidin-4-yl)phenol (O-Demethylation) Cond2->Deg2 Cleavage of Methoxy Ether Deg3 Piperidine N-Oxide (N-Oxidation) Cond3->Deg3 Oxidation of Tertiary Amine

Figure 2. Primary chemical degradation pathways for 1-benzyl-4-(4-methoxyphenyl)piperidine.

Frequently Asked Questions (FAQs)

Q: I need to perform a reduction on another part of my molecule, but I want to keep the N-benzyl group intact. What are my options? A: You must avoid standard Pd/C and


 conditions, as these will quantitatively cleave the benzyl group via hydrogenolysis[3]. Depending on the target functional group, use chemoselective reducing agents. For ketones/aldehydes, use sodium borohydride (

). If you must reduce an alkene or alkyne, consider using a poisoned catalyst (such as Lindlar's catalyst) or homogeneous catalysts (like Wilkinson's catalyst) which are far less active toward benzylic C-N bonds.

Q: My compound is precipitating in my cell culture media even though I made a 10 mM DMSO stock. How do I fix this? A: The final DMSO concentration in cell culture rarely exceeds 0.1% to 1% to avoid solvent toxicity. Diluting a 10 mM stock 1:1000 gives a 10 µM final concentration. Because the LogP is ~3.98[1], 10 µM often exceeds the aqueous kinetic solubility of the free base. Solution: First, convert the compound to the HCl salt (see protocol above). Second, formulate the intermediate stock using a co-solvent cascade: dilute the DMSO stock into a 10% Tween-80 or PEG-400 intermediate solution before introducing it to the aqueous media. The surfactants will form micelles around the lipophilic core, preventing aggregation.

Q: How should I store the free base versus the HCl salt? A: The free base is highly stable but can slowly oxidize to an N-oxide upon prolonged exposure to air and light. Store the free base sealed under an inert gas (Argon or Nitrogen) at 2-8°C[1]. The HCl salt is chemically more stable but can be hygroscopic. Store the salt in a desiccator at room temperature or 2-8°C, ensuring the cap is tightly sealed with Parafilm.

References

  • ChemScene. "13314-69-7 | 1-Benzyl-4-(4-methoxyphenyl)piperidine - General Information and Physicochemical Properties." ChemScene.
  • SciSpace. "Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium." Pak. J. Pharm. Sci.
  • Thieme Connect. "Highly Chemoselective Pd–C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines." J. Org. Chem. 2009, 74, 5671-5674.
  • CLOCKSS. "A general procedure for the catalytic hydrogenolysis of N-benzylamines under extremely mild conditions." Faculty of Pharmaceutical Sciences, Hokkaido University.

Sources

Technical Support Center: Chromatography Troubleshooting for 1-Benzyl-4-(4-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, analytical scientists, and drug development professionals facing chromatographic challenges with basic lipophilic amines. Here, we dissect the physicochemical behavior of 1-Benzyl-4-(4-methoxyphenyl)piperidine to provide field-proven, causality-driven solutions for both normal-phase and reversed-phase purification workflows.

Core Mechanistic Analysis: The "Why" Behind the Challenge

1-Benzyl-4-(4-methoxyphenyl)piperidine is a highly lipophilic molecule featuring a basic tertiary amine within its piperidine ring. When subjected to standard normal-phase chromatography on silica gel, the basic amine interacts strongly with the acidic silanol (Si-OH) groups present on the silica surface[1]. This acid-base interaction leads to ion exchange and strong hydrogen bonding, which manifests as severe peak tailing, broad elution bands, and occasionally irreversible adsorption onto the stationary phase[1].

In reversed-phase high-performance liquid chromatography (RP-HPLC), early or poorly endcapped "Type A" C18 columns present a similar challenge. Residual silanols on the silica backbone remain active and interact with the basic piperidine nitrogen, disrupting the partition-based separation and causing asymmetric peaks[2]. To achieve analytical or preparative purity, the chromatographic system must be chemically modified to suppress these secondary interactions[2].

Troubleshooting Guides & FAQs

Q: My compound streaks across the TLC plate and tails severely on a normal-phase silica column. How do I fix this? A: This is caused by the basic piperidine nitrogen binding to acidic silanol sites[1]. The most effective solution is to add a volatile basic modifier, such as Triethylamine (TEA) or aqueous ammonia, to your mobile phase[1]. The TEA acts sacrificially; it aggressively competes for and neutralizes the acidic sites on the silica gel, allowing your target molecule to elute sharply based on its polarity[3].

Q: How much TEA should I use, and are there specific preparation steps? A: A concentration of 1% to 2% (v/v) TEA in your mobile phase is generally optimal[3]. Crucial Step: You must pre-equilibrate (flush) the silica column with the TEA-containing mobile phase before loading your crude sample[3]. If you load the sample onto untreated silica, the compound will bind irreversibly to the top of the column before the TEA has a chance to deactivate the silanols.

Q: I am transitioning to Reversed-Phase HPLC (RP-HPLC). My peaks are splitting and showing shoulders. What is happening? A: Peak splitting or shouldering in RP-HPLC usually indicates that the mobile phase pH is too close to the pKa of your compound's basic nitrogen[4]. When the pH is near the pKa, the molecule exists in a dynamic equilibrium between its protonated (ionic) and unprotonated (neutral) forms[4]. Because these two forms have drastically different hydrophobicities, they travel through the column at different rates, causing split peaks. To ensure the analyte is in a single, uniform state, the mobile phase pH must be set at least 2 pH units away from the compound's pKa[4].

Q: What are the best buffer systems for RP-HPLC of this piperidine derivative? A: You have two primary strategies based on pH control:

  • Low pH Strategy (Protonated State): Operating at a low pH (e.g., pH 2.5) neutralizes the acidic silanols on the silica surface, preventing ion exchange[2]. Use a 10-20 mM phosphate buffer at pH 2.5, or 0.1% Trifluoroacetic acid (TFA) if volatility for LC-MS is required[2][5]. At this pH, the piperidine is fully protonated, but the lipophilic benzyl and methoxyphenyl groups provide sufficient retention on a C18 column.

  • High pH Strategy (Neutral State): Modern hybrid silica or polymer-based columns can withstand pH values up to 10 or higher[6][7]. Using a basic buffer (e.g., ammonium hydroxide or ammonium acetate at pH 10) fully deprotonates the piperidine nitrogen[6][7]. The neutral molecule interacts purely via hydrophobic partitioning, yielding excellent peak shape and high retention[6].

Visual Workflows and Mechanisms

Mechanism cluster_0 A. Without Modifier (Tailing) cluster_1 B. With TEA Modifier (Resolution) Silanol1 Acidic Silanol (Si-OH) Interaction Ion Exchange & H-Bonding Silanol1->Interaction Amine1 Piperidine Nitrogen (Basic) Amine1->Interaction Result1 Peak Tailing & Low Recovery Interaction->Result1 Silanol2 Acidic Silanol (Si-OH) Blocked Silanol Sites Neutralized Silanol2->Blocked TEA Triethylamine (TEA) (Competitor) TEA->Blocked Amine2 1-Benzyl-4-(4-methoxyphenyl) piperidine Result2 Sharp Elution & High Recovery Amine2->Result2 Blocked->Result2 Frees Amine

Fig 1. Mechanism of silanol-amine interaction and resolution via basic modifiers.

Troubleshooting Start Crude 1-Benzyl-4-(4-methoxyphenyl)piperidine Decision Select Chromatography Mode Start->Decision NP Normal Phase (Silica Gel) Decision->NP RP Reversed Phase (C18 Column) Decision->RP NP_Action Add 1-2% TEA to Mobile Phase Pre-equilibrate Column NP->NP_Action RP_Action Control pH: < 3.0 (Protonated) or > 10.0 (Neutral) RP->RP_Action NP_Result Prevents Silanol Interactions NP_Action->NP_Result RP_Result Prevents Peak Splitting/Tailing RP_Action->RP_Result

Fig 2. Decision matrix for normal and reversed-phase chromatography optimization.

Step-by-Step Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Silica Gel)

Objective: Purify crude 1-Benzyl-4-(4-methoxyphenyl)piperidine while avoiding silanol-induced tailing.

  • Solvent Preparation: Prepare a mobile phase gradient system (e.g., Hexane/Ethyl Acetate) and add exactly 1% (v/v) Triethylamine (TEA) to all solvent mixtures[3].

  • Column Pre-treatment (Critical): Pack the silica gel column and flush it with at least 3 column volumes (CV) of the starting non-polar mobile phase containing 1% TEA[3]. This neutralizes the stationary phase prior to sample introduction.

  • Sample Loading: Dissolve the crude 1-Benzyl-4-(4-methoxyphenyl)piperidine in a minimum amount of the starting solvent (or dichloromethane) and carefully load it onto the column head.

  • Elution: Elute using a step gradient, maintaining the 1% TEA concentration throughout the run[3].

  • Recovery: Combine product-containing fractions and remove solvents under reduced pressure. Note: TEA co-evaporates but may require high vacuum to remove residual traces.

Protocol B: Reversed-Phase Preparative HPLC (Low pH Method)

Objective: High-resolution purification using a C18 stationary phase.

  • Buffer Selection: Prepare a 10-20 mM Potassium Phosphate buffer and adjust the pH to 2.5 using phosphoric acid[2][4]. Alternatively, use 0.1% TFA in water for LC-MS compatibility[5].

  • Mobile Phase Setup:

    • Line A: Aqueous Buffer (pH 2.5)[2].

    • Line B: Acetonitrile (HPLC Grade). Caution: Ensure buffer concentration does not exceed solubility limits in high organic concentrations to prevent precipitation[2][5].

  • Equilibration: Flush the C18 column with 95% A / 5% B until the baseline and system pressure are completely stable.

  • Gradient Run: Inject the sample and run a shallow gradient (e.g., 5% to 95% B over 20 minutes) to resolve the target compound from structurally similar impurities (like desbenzyl byproducts)[7].

Quantitative Data Presentation

Chromatography ModeStationary PhaseRecommended Mobile Phase / ModifierMechanism of ActionExpected Outcome
Normal Phase Standard Silica GelHexane/EtOAc + 1-2% TEATEA competitively binds to acidic silanol groups[3].Sharp peaks, high recovery, eliminated tailing[1].
RP-HPLC (Low pH) C18 (Endcapped)Water/Acetonitrile + 0.1% TFA (pH ~2.0)Protonates silanols (neutralizing them); protonates amine[2].Stable retention, prevents ion-exchange tailing[2].
RP-HPLC (High pH) Polymeric / Hybrid C18Water/Acetonitrile + NH₄OH (pH ~10.0)Deprotonates piperidine nitrogen, rendering it neutral[6][7].High retention, excellent peak symmetry[6].

References

  • BenchChem.
  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". Phenomenex.
  • University of Pittsburgh. "Reversed-phase HPLC Buffers". Pitt.edu.
  • BenchChem. "Geranylamine | 6246-48-6". BenchChem.
  • Farmatel / Yolasite. "Selecting Buffer pH in Reversed-Phase HPLC". Yolasite.
  • UT Institute of Chemistry. "Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds". Excellence in Analytical Chemistry.
  • Agilent Technologies.

Sources

Technical Support Center: Degradation Pathways of 1-Benzyl-4-(4-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to understanding and investigating the degradation pathways of 1-Benzyl-4-(4-methoxyphenyl)piperidine. This document is designed to offer practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during experimental work.

I. Overview of Potential Degradation Pathways

1-Benzyl-4-(4-methoxyphenyl)piperidine possesses several functional groups susceptible to degradation under various conditions. Understanding these potential pathways is crucial for designing stability-indicating methods and ensuring the integrity of the molecule during development and storage.

The primary sites for degradation are:

  • N-debenzylation: Cleavage of the bond between the piperidine nitrogen and the benzyl group is a common metabolic and chemical degradation pathway for N-benzylpiperidines.

  • O-demethylation: The methoxy group on the phenyl ring can be cleaved to form a phenolic metabolite. This is a well-documented metabolic pathway for many compounds containing a methoxyphenyl moiety, often mediated by cytochrome P450 enzymes, particularly CYP2D6.[1]

  • Piperidine Ring Oxidation: The piperidine ring itself can undergo oxidation. This can lead to the formation of N-oxides or ring-opened products. The nitrogen atom in the piperidine ring is susceptible to oxidation.[2]

  • Hydroxylation: The aromatic rings (both benzyl and methoxyphenyl) and the piperidine ring can be hydroxylated.

These pathways can be initiated or accelerated by exposure to stress conditions such as acid, base, oxidation, light, and heat. Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of the molecule.[2][3]

Diagram of Potential Degradation Pathways

Degradation Pathways 1-Benzyl-4-(4-methoxyphenyl)piperidine 1-Benzyl-4-(4-methoxyphenyl)piperidine 4-(4-Methoxyphenyl)piperidine 4-(4-Methoxyphenyl)piperidine 1-Benzyl-4-(4-methoxyphenyl)piperidine->4-(4-Methoxyphenyl)piperidine N-Debenzylation 1-Benzyl-4-(4-hydroxyphenyl)piperidine 1-Benzyl-4-(4-hydroxyphenyl)piperidine 1-Benzyl-4-(4-methoxyphenyl)piperidine->1-Benzyl-4-(4-hydroxyphenyl)piperidine O-Demethylation 1-Benzyl-4-(4-methoxyphenyl)piperidine N-oxide 1-Benzyl-4-(4-methoxyphenyl)piperidine N-oxide 1-Benzyl-4-(4-methoxyphenyl)piperidine->1-Benzyl-4-(4-methoxyphenyl)piperidine N-oxide N-Oxidation Hydroxylated Derivatives Hydroxylated Derivatives 1-Benzyl-4-(4-methoxyphenyl)piperidine->Hydroxylated Derivatives Hydroxylation

Caption: Potential degradation pathways of 1-Benzyl-4-(4-methoxyphenyl)piperidine.

II. Troubleshooting Guide for Degradation Studies

This section addresses common issues encountered during the analysis of 1-Benzyl-4-(4-methoxyphenyl)piperidine degradation.

Problem Potential Cause Troubleshooting Steps & Rationale
Appearance of Unexpected Peaks in HPLC/LC-MS Formation of degradation products.1. Conduct Forced Degradation Studies: Subject the compound to controlled stress conditions (acid, base, oxidation, heat, light) to systematically generate degradation products.[4] This helps in confirming if the unexpected peaks are indeed degradants. 2. Characterize the Peaks: Use mass spectrometry (MS) to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This will provide crucial information about their molecular weight and help in proposing potential structures.
Poor Mass Balance in Forced Degradation Studies Formation of non-UV active or volatile degradation products; Adsorption of the compound or its degradants onto container surfaces.1. Use a Mass-Sensitive Detector: Employ a detector like a mass spectrometer or a charged aerosol detector (CAD) in parallel with a UV detector to identify non-chromophoric degradants. 2. Use Silanized Glassware: To minimize adsorption of the basic piperidine moiety to glass surfaces, use silanized glassware for sample preparation and storage.[2] 3. Check for Volatility: If significant loss of material is suspected, consider using techniques like headspace GC-MS to analyze for volatile degradation products.
Inconsistent Retention Times in HPLC Fluctuation in column temperature; Inconsistent mobile phase composition; Column degradation.1. Use a Column Oven: Maintaining a consistent column temperature is critical for reproducible retention times.[2] 2. Prepare Fresh Mobile Phase: Ensure accurate mixing and degas the mobile phase before use to prevent bubble formation. 3. Evaluate Column Health: If the issue persists, the analytical column may be degraded. Replace it with a new column of the same type.
No Degradation Observed Under Stress Conditions The compound is highly stable under the applied conditions; The stress conditions are too mild.1. Increase Stress Levels: Incrementally increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.[5] It is generally expected to see 5-20% degradation in at least one condition.[5] 2. Re-evaluate Stress Conditions: Ensure the chosen stress conditions are appropriate for the compound's chemical structure. For instance, some compounds are resistant to acid or base hydrolysis but susceptible to oxidation.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 1-Benzyl-4-(4-methoxyphenyl)piperidine under metabolic conditions?

A1: Based on the metabolism of similar piperidine-containing drugs, the primary metabolic pathways are likely to be N-dealkylation (cleavage of the benzyl group) and O-demethylation of the methoxyphenyl group.[1][6] These reactions are typically catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2D6 being major contributors to the metabolism of many piperidine derivatives.[6]

Q2: What analytical techniques are best suited for studying the degradation of this compound?

A2: A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. HPLC-UV is excellent for quantifying the parent compound and its major degradation products, while LC-MS is indispensable for the identification and structural elucidation of unknown degradants.[7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be useful for analyzing volatile degradation products or for derivatized non-volatile compounds.[8][9]

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients. To develop such a method:

  • Perform Forced Degradation Studies: Generate degradation products under various stress conditions (acid, base, oxidation, heat, photolysis).[3][10]

  • Screen Different Columns and Mobile Phases: Test various C18 and other stationary phases with different mobile phase compositions (e.g., acetonitrile/water or methanol/water with buffers like ammonium acetate or formate) to achieve optimal separation.

  • Optimize Chromatographic Conditions: Fine-tune parameters such as gradient profile, flow rate, and column temperature to ensure adequate resolution between the parent peak and all degradation product peaks.

  • Validate the Method: Once developed, the method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Q4: What are the recommended conditions for a forced degradation study of 1-Benzyl-4-(4-methoxyphenyl)piperidine?

A4: Typical forced degradation conditions, which may need to be optimized for this specific molecule, include:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[2]

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[2]

  • Oxidative Degradation: 3-6% H₂O₂ at room temperature for 24 hours.[2]

  • Thermal Degradation: Solid drug substance at 105°C for 48 hours.[2]

  • Photolytic Degradation: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]

It is crucial to monitor the degradation over time to achieve a target degradation of 5-20%.[5]

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of 1-Benzyl-4-(4-methoxyphenyl)piperidine under various stress conditions.

Materials:

  • 1-Benzyl-4-(4-methoxyphenyl)piperidine

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-Benzyl-4-(4-methoxyphenyl)piperidine in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C and take samples at various time points (e.g., 2, 6, 12, 24 hours). Neutralize the samples with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C and sample as above. Neutralize the samples with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and sample as above.

  • Thermal Degradation: Place a small amount of the solid compound in an oven at 70°C. Dissolve samples in methanol at various time points for analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV/MS method.

Diagram of Forced Degradation Workflow

Forced Degradation Workflow cluster_0 Stress Conditions Acid Hydrolysis Acid Hydrolysis Time-Point Sampling Time-Point Sampling Acid Hydrolysis->Time-Point Sampling Base Hydrolysis Base Hydrolysis Base Hydrolysis->Time-Point Sampling Oxidation Oxidation Oxidation->Time-Point Sampling Thermal Thermal Thermal->Time-Point Sampling Photolysis Photolysis Photolysis->Time-Point Sampling Stock Solution Stock Solution Stock Solution->Acid Hydrolysis Stock Solution->Base Hydrolysis Stock Solution->Oxidation Stock Solution->Thermal Stock Solution->Photolysis Sample Preparation (Neutralization/Dilution) Sample Preparation (Neutralization/Dilution) Time-Point Sampling->Sample Preparation (Neutralization/Dilution) HPLC-UV/MS Analysis HPLC-UV/MS Analysis Sample Preparation (Neutralization/Dilution)->HPLC-UV/MS Analysis Data Analysis & Degradant Identification Data Analysis & Degradant Identification HPLC-UV/MS Analysis->Data Analysis & Degradant Identification

Caption: Workflow for conducting forced degradation studies.

V. References

  • Staack, R. F., & Maurer, H. H. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 179-192. Retrieved from [Link]

  • Chembo. (n.d.). 1-Benzyl-4-(4-Methoxyphenyl)Piperidine-4-Carbonitrile Hydrochloride. Retrieved from [Link]

  • Viborg, P. H., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Alagarsamy, V., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. Retrieved from [Link]

  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Shinde, V. (2026, January 16). Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. Pharmaeli. Retrieved from [Link]

  • Lee, C.-H., et al. (2018). Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. Journal of Analytical Science and Technology. Retrieved from [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Retrieved from [Link]

  • Viborg, P. H., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Retrieved from [Link]

  • De Ruiter, J., & Noggle, F. T. (2010). Analytical Methods. Royal Society of Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid Env. Fate/Transport. Retrieved from [Link]

  • Ling, S. M., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. Retrieved from

  • Zhang, Y., et al. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology. Retrieved from [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry. Retrieved from [Link]

  • Zhu, M., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methoxyphenyl)piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine degradation by M. aurum MO1. Retrieved from [Link]

Sources

preventing byproduct formation in 1-benzylpiperidine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-benzylpiperidine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with 1-benzylpiperidine, a crucial building block in medicinal chemistry.[1][2] Our focus is to provide in-depth, field-proven insights and actionable solutions to prevent and troubleshoot common byproduct formation, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis and subsequent reactions of 1-benzylpiperidine. Each answer delves into the root chemical cause and provides validated solutions.

Part 1: Synthesis of 1-Benzylpiperidine

Question 1: I'm attempting the N-benzylation of piperidine with benzyl chloride and seeing a significant, highly polar byproduct that is difficult to remove. What is this, and how can I prevent its formation?

Answer: This is a classic and frequent issue. The highly polar byproduct is almost certainly the 1,1-dibenzylpiperidinium salt , a product of over-alkylation.[3] The nitrogen atom of the desired 1-benzylpiperidine product remains nucleophilic and can attack a second molecule of benzyl chloride, forming a stable quaternary ammonium salt.

Causality & Mechanism: The formation of this byproduct is a competing second-order nucleophilic substitution (SN2) reaction. Once some of the desired tertiary amine is formed, it competes with the remaining secondary amine (piperidine) for the electrophilic benzyl chloride.

Strategies for Prevention:

  • Control Stoichiometry and Order of Addition: This is the most critical factor. Instead of adding piperidine to benzyl chloride, slowly add the benzyl chloride (1.0 eq.) to a solution of excess piperidine (1.2-1.5 eq.) .[3] This ensures that the benzyl chloride always encounters a high concentration of the more nucleophilic primary starting material, statistically favoring the desired mono-alkylation.

  • Temperature Management: Keep the reaction temperature low (e.g., 0-25 °C) upon initial mixing. Exothermic reactions can accelerate the second, undesired alkylation step.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base if a scavenger for HCl is needed, although often the excess amine serves this purpose. Using a strong, unhindered base can deprotonate the piperidinium hydrochloride formed, regenerating the highly reactive free piperidine in the presence of unreacted benzyl chloride.

Question 2: My yield for the N-benzylation of piperidine is low, and I've identified benzyl alcohol as a major contaminant in my crude product. What is the cause?

Answer: The presence of benzyl alcohol points to the hydrolysis of your alkylating agent, benzyl chloride. This occurs when water is present in the reaction mixture.[4]

Causality & Mechanism: Benzyl chloride can undergo an SN1 or SN2 reaction with water to form benzyl alcohol and HCl. This reaction is often accelerated by the basic conditions of the N-alkylation reaction.[4] Hydroxide ions, if present, are also potent nucleophiles that can compete with the piperidine.[4]

Strategies for Prevention:

  • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., anhydrous Toluene, THF, or Acetonitrile). If using a base like K2CO3, ensure it is freshly dried.

  • Reagent Quality: Use a freshly opened bottle or a recently distilled sample of benzyl chloride. Over time, benzyl chloride can absorb atmospheric moisture.

  • Solvent Choice: While alcohols like ethanol can be used, they are not ideal if they are not absolutely dry, as they can be a source of water.[4] Aprotic solvents are generally a safer choice to minimize this side reaction.

Question 3: I am using reductive amination of benzaldehyde with piperidine to synthesize 1-benzylpiperidine, but the reaction is slow and gives poor yields. How can I optimize this?

Answer: Reductive amination is an excellent method for producing 1-benzylpiperidine, often with higher purity than direct alkylation.[5][6] Sluggishness or low yields typically stem from issues with the formation of the intermediate iminium ion or the choice of reducing agent.

Causality & Mechanism: The reaction proceeds in two steps: (1) Nucleophilic attack of piperidine on benzaldehyde to form a hemiaminal, which then dehydrates to a 1-benzylidenepiperidin-1-ium salt. (2) Reduction of this iminium salt to the final tertiary amine.[5] Both steps have specific requirements.

Strategies for Optimization:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice for reductive amination of secondary amines.[5] It is mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate iminium salt. Stronger reducing agents like sodium borohydride (NaBH4) can prematurely reduce the benzaldehyde to benzyl alcohol.

  • pH Control: The dehydration step to form the iminium ion is acid-catalyzed. Often, the acetic acid byproduct from NaBH(OAc)3 is sufficient. If not, adding a small amount of acetic acid can be beneficial. However, strongly acidic conditions will protonate the piperidine, rendering it non-nucleophilic.

  • One-Pot Procedure: A one-pot procedure is most effective. Mix the piperidine and benzaldehyde first in a suitable solvent (like Dichloromethane or THF) to allow for iminium formation, then add the NaBH(OAc)3.

Piperidine Piperidine (Secondary Amine) Product 1-Benzylpiperidine (Desired Product) Piperidine->Product SN2 Reaction (1st Alkylation) BenzylChloride Benzyl Chloride (Alkylating Agent) BenzylChloride->Product Byproduct 1,1-Dibenzylpiperidinium Salt (Quaternary Byproduct) BenzylChloride->Byproduct Product->Byproduct SN2 Reaction (2nd Alkylation)

Caption: Competing reaction pathways in the N-benzylation of piperidine.

Part 2: Reactions & Deprotection of 1-Benzylpiperidine

Question 4: I need to remove the N-benzyl group from my molecule, but catalytic hydrogenation (H₂/Pd/C) is also reducing a double bond elsewhere in my structure. How can I achieve selective debenzylation?

Answer: This is a common challenge as standard catalytic hydrogenation is a powerful reduction method that lacks selectivity for certain functional groups.[7] Fortunately, several alternative methods offer high selectivity.

Strategies for Selective N-Debenzylation:

  • Catalytic Transfer Hydrogenation: This is often the best alternative. Instead of high-pressure hydrogen gas, a hydrogen donor molecule is used in the presence of a catalyst (typically Pd/C).[8]

    • Common Donors: Ammonium formate, formic acid, or cyclohexene are excellent hydrogen sources.[8][9]

    • Why it Works: Transfer hydrogenation conditions are generally much milder and can often selectively cleave the N-benzyl C-N bond without affecting alkenes, alkynes, or some other reducible groups.[7][9]

  • Pearlman's Catalyst: Use Palladium hydroxide on carbon (Pd(OH)₂/C). This catalyst is often more efficient and selective for N-debenzylation and is less prone to causing over-reduction compared to Pd/C.[7]

  • Oxidative Deprotection: If your molecule can tolerate oxidative conditions, reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can selectively remove the N-benzyl group in the presence of reducible functionalities.[7][10] This method is incompatible with electron-rich aromatic systems.

Question 5: My catalytic N-debenzylation reaction has stalled; TLC analysis shows both starting material and product, and the reaction is not progressing. What are the likely causes?

Answer: A stalled debenzylation reaction is typically due to catalyst inactivation (poisoning) or suboptimal reaction conditions.

Troubleshooting Steps:

  • Catalyst Poisoning: The catalyst's active sites can be blocked by various functional groups, particularly sulfur-containing compounds (thiols, thioethers) or sometimes by the substrate or product itself.

    • Solution: Filter the reaction mixture through a pad of Celite to remove the "poisoned" catalyst and add a fresh batch of catalyst. Sometimes, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can overcome minor poisoning.

  • Insufficient Hydrogen: If using a hydrogen balloon, ensure it is adequately filled and that there are no leaks in the system. For transfer hydrogenation, ensure you have used a sufficient excess of the hydrogen donor (e.g., 5-10 equivalents of ammonium formate).

  • Solvent Choice: The reaction is highly solvent-dependent. Protic solvents like methanol or ethanol are generally preferred as they facilitate protonolysis on the catalyst surface. If you are using a solvent like ethyl acetate, consider switching to or adding methanol.

  • Acid/Base Effects: Sometimes, adding a mild acid (like acetic acid) can facilitate the cleavage of the C-N bond.[7] Conversely, if the reaction generates acidic byproducts, they might inhibit the catalyst; in such cases, a non-nucleophilic base might be required.

Start Select N-Debenzylation Method CheckReducible Are other reducible groups present (alkenes, NO₂, etc.)? Start->CheckReducible Hydrogenation Catalytic Hydrogenation (H₂, Pd/C, Pd(OH)₂/C) CheckReducible->Hydrogenation No TransferHydrogenation Transfer Hydrogenation (Ammonium Formate, Pd/C) CheckReducible->TransferHydrogenation Yes CheckAcidLabile Are acid-labile groups present (e.g., Boc)? CheckAcidLabile->TransferHydrogenation No (Proceed with caution) Oxidative Oxidative Deprotection (DDQ) CheckAcidLabile->Oxidative Yes TransferHydrogenation->CheckAcidLabile

Caption: A logic diagram to guide the choice of an N-debenzylation method.

Frequently Asked Questions (FAQs)

Q: What is the best analytical method to detect and quantify byproducts in my 1-benzylpiperidine reactions? A: A multi-technique approach is best.

  • Thin-Layer Chromatography (TLC): Excellent for initial, rapid reaction monitoring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile byproducts like benzyl alcohol or unreacted starting materials.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for non-volatile byproducts like the quaternary ammonium salt or products from complex substrates. It provides both separation and mass identification.[7][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of isolated byproducts and can be used for quantitative analysis (qNMR) of the crude reaction mixture.[14]

Q: I've heard of Hofmann elimination as a potential side reaction. How relevant is this for 1-benzylpiperidine? A: Hofmann elimination is a valid concern, particularly under specific conditions. It is an elimination reaction of quaternary ammonium hydroxides that forms an alkene.[15][16][17] For 1-benzylpiperidine, this pathway becomes relevant if:

  • The nitrogen atom is quaternized, for example, by an over-alkylation reaction or intentionally through exhaustive methylation with methyl iodide.[18][19]

  • The resulting quaternary ammonium salt is treated with a strong base (classically, silver oxide is used to generate the hydroxide salt) and heat.[18][19] The reaction would proceed via an E2 mechanism, leading to the cleavage of a C-N bond within the piperidine ring to form a less-substituted alkene (the "Hofmann product").[16] While not a common side reaction in standard syntheses, it's a potential degradation pathway to be aware of if your molecule is subjected to exhaustive alkylation followed by heat and base.

Quantitative Data Summary

Table 1: Troubleshooting Common Byproducts in N-Benzylation

Issue Identified by AnalysisProbable CauseRecommended Solution
Quaternary Ammonium Salt (High polarity spot by TLC/LC-MS)Over-alkylation of the productUse 1.2-1.5 eq. of piperidine; add benzyl chloride slowly to the amine solution.[3]
Benzyl Alcohol (Observed by GC-MS or NMR)Hydrolysis of benzyl chlorideUse anhydrous solvents and reagents; avoid protic solvents unless strictly anhydrous.[4]
Unreacted Piperidine/Benzaldehyde (Low conversion)Suboptimal reductive amination conditionsUse NaBH(OAc)₃ as the reducing agent; ensure mildly acidic pH for iminium formation.[5]

Table 2: Comparison of Selected N-Debenzylation Methods

MethodReagentsAdvantagesDisadvantages & Incompatible Groups
Catalytic Hydrogenation H₂ gas, Pd/C or Pd(OH)₂/CHigh yield, clean byproducts (toluene)Non-selective; reduces alkenes, alkynes, nitro groups, some carbonyls, and other benzyl ethers.[7]
Catalytic Transfer Hydrogenation Ammonium Formate, Pd/CMilder conditions, higher selectivity, avoids high-pressure H₂May still reduce highly labile groups; reaction can be slower.[7][9]
Oxidative Deprotection DDQExcellent selectivity for N-benzyl group; orthogonal to reductive methodsIncompatible with electron-rich aromatics or other easily oxidized groups.[7][10]
Experimental Protocols
Protocol 1: High-Purity Synthesis of 1-Benzylpiperidine via Reductive Amination

This protocol is adapted from established methodologies for reductive amination.[5][6]

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidine (5.1 g, 60 mmol, 1.2 eq.) and anhydrous dichloromethane (DCM, 100 mL) under an inert atmosphere (N₂ or Argon).

  • Addition: Cool the solution to 0 °C in an ice bath. Add benzaldehyde (5.3 g, 50 mmol, 1.0 eq.) dropwise over 10 minutes. Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 12.7 g, 60 mmol, 1.2 eq.) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 25 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (approx. 12-16 hours). Monitor the reaction for the disappearance of benzaldehyde by TLC or GC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or silica gel chromatography to yield pure 1-benzylpiperidine.

Protocol 2: Selective N-Debenzylation via Catalytic Transfer Hydrogenation

This protocol is designed for substrates containing other reducible functional groups, based on principles of transfer hydrogenation.[7][8][9]

  • Setup: In a 100 mL round-bottom flask, dissolve the N-benzylpiperidine derivative (1.0 mmol, 1.0 eq.) in methanol (20 mL).

  • Reagents: Add ammonium formate (315 mg, 5.0 mmol, 5.0 eq.). To this solution, carefully add 10% Palladium on Carbon (Pd/C, ~10 mol% Pd).

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS, checking for the consumption of the starting material (typically 1-4 hours).

  • Filtration: Upon completion, cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol (2 x 10 mL). Caution: The Pd/C on the Celite pad can be pyrophoric; do not allow it to dry completely in the air. Quench it with water.

  • Purification: Combine the filtrates and concentrate under reduced pressure to remove the methanol. The resulting residue can be dissolved in DCM and washed with water to remove any remaining ammonium salts. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the debenzylated product, which can be further purified if necessary.

References
  • Hale, W. J., & Britton, E. C. (1923). 1-Benzylpiperazine. Organic Syntheses, 3, 17. (Procedure available at [Link])

  • Rojas-Hernández, S., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 27(15), 4782. (URL: [Link])

  • Wang, J. (2019). The Synthesis of 1-Benzylpiperidine Derivatives. ResearchGate. (URL: [Link])

  • Gotor-Fernández, V., et al. (2015). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Electronic Supplementary Information. (URL: [Link])

  • Wikipedia. Hofmann elimination. (URL: [Link])

  • Sugahara, M., et al. (2009). Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. ChemInform, 40(32). (URL: [Link])

  • CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • Vaia. Show how to synthesize the following amines from the indicated starting materials by reductive amination. (URL: [Link])

  • Chemistry Steps. The Hofmann Elimination. (URL: [Link])

  • Leah4sci. (2021). 36: Hofmann elimination. YouTube. (URL: [Link])

  • SIELC Technologies. Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column. (URL: [Link])

  • Malarz, J., et al. (2015). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 72(3), 449-456. (URL: [Link])

  • Iaroshenko, V. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7353. (URL: [Link])

  • Chad's Prep. 22.4 Hofmann Elimination and Cope Elimination. (URL: [Link])

  • Chemistry LibreTexts. (2019). 23.3: Hofmann Elimination. (URL: [Link])

  • Wang, D., et al. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 3, 977–984. (URL: [Link])

  • Strieth-Kalthoff, F., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. ACS Catalysis, 11(1), 333-339. (URL: [Link])

  • Power, J. D., et al. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 3(6), 1357-1366. (URL: [Link])

  • Casy, A. F., et al. (1982). Kinetic and X-ray crystallographic studies of the steric course of N-benzylation of piperidines: quaternization by preferential equatorial attack. Journal of the Chemical Society, Perkin Transactions 2, (5), 633-638. (URL: [Link])

  • ChemBK. (2024). N-benzylpiperidine. (URL: [Link])

  • CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.
  • BioPharm International. (2020). Analytical Strategies for Monitoring Residual Impurities. (URL: [Link])

  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(22), 7654. (URL: [Link])

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (URL: [Link])

  • Ciriminna, R., et al. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Organic Process Research & Development, 15(2), 481-485. (URL: [Link])

  • Jagadish, P. C., & Prasenjit, M. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. American Journal of Analytical Chemistry, 14, 343-363. (URL: [Link])

  • Rullo, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoamine oxidase inhibitors. European Journal of Medicinal Chemistry, 262, 115886. (URL: [Link])

  • Al-Amin, M., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Catalysts, 13(11), 1438. (URL: [Link])

  • Badsara, S. S., et al. (2021). Single-Atom Cobalt-Catalyzed Transfer Hydrogenation of Azides and One-Pot Synthesis of Pyrroles. Chemistry – An Asian Journal, 16(23), 3879-3883. (URL: [Link])

Sources

challenges in scaling up 1-Benzyl-4-(4-methoxyphenyl)piperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the scale-up challenges for 1-Benzyl-4-(4-methoxyphenyl)piperidine (CAS: 13314-69-7). This scaffold is a critical intermediate in the synthesis of neuroactive compounds (e.g., selective sigma receptor ligands and dextromethorphan analogs).

The industrial standard route involves a three-stage process:

  • Grignard Addition: 4-Bromoanisole + 1-Benzyl-4-piperidone.

  • Acid-Catalyzed Dehydration: Formation of the tetrahydropyridine intermediate.

  • Selective Hydrogenation: Reduction of the alkene while preserving the N-benzyl protecting group.

This document provides actionable protocols, safety controls, and troubleshooting logic derived from process chemistry field data.

Module 1: The Grignard Reaction (Critical Control Point)

The formation of the tertiary alcohol 1-benzyl-4-(4-methoxyphenyl)piperidin-4-ol is the most hazardous step during scale-up due to the exothermicity of Grignard formation and the moisture sensitivity of the reagents.

Technical Challenges & Solutions
  • Initiation Latency: On a large scale, the induction period can be unpredictable.[1] If reagents accumulate before initiation, a thermal runaway is imminent once the reaction starts.

  • Wurtz Coupling: Homocoupling of 4-bromoanisole leads to 4,4'-dimethoxybiphenyl, a difficult-to-remove impurity.

Optimized Protocol (Scale-Up Adapted)
  • Reagents: 4-Bromoanisole (1.1 eq), Mg turnings (1.2 eq), THF (anhydrous), 1-Benzyl-4-piperidone (1.0 eq).

  • Activator: Iodine (

    
    ) crystal or 1,2-Dibromoethane (5 mol%).
    

Step-by-Step Workflow:

  • Activation: Charge Mg turnings into the reactor. Inert with

    
    . Add 10% of the total solvent volume and the activator. Stir for 15 min.
    
  • Initiation: Add 5-10% of the 4-bromoanisole solution. Wait for exotherm (temperature rise >5°C) and color change (brown/iodine

    
     clear/grey).
    
    • Critical Check: Do not proceed with the main feed until initiation is confirmed.

  • Controlled Feed: Dosing the remaining bromide solution at a rate that maintains gentle reflux (or

    
     internal temp).
    
  • Coupling: Cool to

    
    . Add 1-Benzyl-4-piperidone solution slowly to control the quench exotherm.
    
  • Quench: Use saturated

    
     (aq).[2] Avoid mineral acids here to prevent premature dehydration or gum formation.
    

Module 2: Dehydration & Hydrogenation (Selectivity)

The conversion of the alcohol to the final piperidine involves dehydration to the alkene (1-benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine ) followed by reduction.

The Selectivity Paradox (Expert Insight)

The primary failure mode in Phase 3 is debenzylation . Standard hydrogenation conditions (Pd/C, high pressure) will strip the benzyl group, yielding 4-(4-methoxyphenyl)piperidine instead of the target.

Strategic Solution:

  • Dehydration: Use

    
     or 
    
    
    
    -TsOH in refluxing toluene/acetic acid. The alkene is stable.
  • Hydrogenation: Switch catalyst or moderate conditions.

    • Option A (Preferred):PtO2 (Adams Catalyst) in EtOH. Platinum is generally less active toward benzyl hydrogenolysis than Palladium.

    • Option B:Pd/C (5%) at atmospheric pressure (1 atm) and low temperature (

      
      ). Stop reaction immediately upon theoretical 
      
      
      
      uptake.

Visualizing the Process Logic

The following diagram illustrates the critical decision pathways and reaction flow.

SynthesisFlow Start Start: Raw Materials (4-Bromoanisole + Mg) Initiation Grignard Initiation (Check: Exotherm?) Start->Initiation Initiation->Start Fail: Re-activate Mg Coupling Add 1-Benzyl-4-piperidone (Temp < 10°C) Initiation->Coupling Success Alcohol Intermediate 1: Tertiary Alcohol Coupling->Alcohol Dehydration Acid Dehydration (HCl/AcOH, Reflux) Alcohol->Dehydration Alkene Intermediate 2: Tetrahydropyridine Dehydration->Alkene Hydrogenation Hydrogenation Strategy Alkene->Hydrogenation Target Target: 1-Benzyl-4-(4-methoxyphenyl)piperidine Hydrogenation->Target PtO2 or Mild Pd/C Debenzylated Impurity: Debenzylated Piperidine Hydrogenation->Debenzylated Aggressive Pd/C (Over-reduction)

Caption: Process flow illustrating the critical path from Grignard initiation to selective hydrogenation.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Exotherm during Grignard Start Passivated Magnesium or Wet Solvent.1. Add 5 mol% 1,2-dibromoethane.2. Mechanically crush Mg under

.3. Stop feed until exotherm is observed.
Low Yield of Alcohol (Grignard Step) Enolization of Ketone.The piperidone ketone is basic. Ensure Grignard is in excess (1.2–1.5 eq) and add ketone slowly at low temp (

) to favor addition over deprotonation.
"Gummy" Crude after Dehydration Polymerization of Alkene.Use a biphasic workup immediately. Ensure acid is fully neutralized. Recrystallize the alkene salt (HCl) before hydrogenation for higher purity.
Loss of Benzyl Group (Product Mass -90) Over-Hydrogenation.Critical: Switch from Pd/C to

. If using Pd/C, lower pressure to 1 atm and monitor

uptake strictly.
Impurity: 4,4'-Dimethoxybiphenyl Wurtz Coupling.Addition of bromide to Mg was too fast or temperature too high. Control feed rate to maintain gentle reflux, do not overdrive.

Frequently Asked Questions (FAQ)

Q1: Can I use 4-Chloroanisole instead of 4-Bromoanisole?

  • Answer: Yes, but it is significantly harder to initiate. You will likely need to use Rieke Magnesium or extensive activation with DIBAL-H or Iodine. For standard batch reactors, the Bromide is preferred for reliability.

Q2: Why is the dehydration step yielding a mixture of isomers?

  • Answer: Acid-catalyzed dehydration can sometimes lead to double bond migration. However, for 4-substituted piperidines, the internal double bond (tetrahydropyridine) is thermodynamically favored. Ensure you reflux long enough (2-4 hours) to reach thermodynamic equilibrium.

Q3: How do I remove the catalyst safely after scale-up?

  • Answer: Pyrophoric hazard! Do not filter dry. Wash the filter cake with water or ethanol while keeping it wet. Transfer the waste into a dedicated container with water.

Q4: Is chromatography necessary for purification?

  • Answer: For scale-up, avoid chromatography.

    • Intermediate (Alkene): Can often be isolated as an HCl salt precipitate.

    • Final Product: The free base is a solid/oil that can be crystallized or converted to the Hydrochloride salt (1-Benzyl-4-(4-methoxyphenyl)piperidine HCl) for crystallization from Ethanol/Ether.

References

  • Grignard Scale-Up Safety

    • Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates.[3] (2022).[3] ResearchGate. Link

  • Synthesis of 4-Arylpiperidines

    • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. (2001). Organic Chemistry Portal. Link

  • Hydrogenation Selectivity

    • Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts. (2008). ResearchGate. Link

  • Compound Data

    • 1-Benzyl-4-(4-methoxyphenyl)piperidine.[4][5][6][7] PubChem Compound Summary. Link

Sources

Technical Support Center: 1-Benzyl-4-(4-methoxyphenyl)piperidine Impurity Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #T-BPMP-001 Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Impurity Profiles & Purification Protocols

Executive Summary

Welcome to the technical support hub for 1-Benzyl-4-(4-methoxyphenyl)piperidine (CAS: 13314-69-7).[1] This tertiary amine is a critical intermediate in the synthesis of neuroactive pharmaceuticals (e.g., acetylcholinesterase inhibitors, dopamine reuptake inhibitors).

High-purity isolation of this compound is frequently complicated by its basic nitrogen center, which makes it prone to N-oxidation , quaternary ammonium salt formation (over-alkylation), and retention of starting materials . This guide replaces generic advice with chemically specific troubleshooting workflows designed to resolve these persistent impurities.

Module 1: Diagnostic Hub – Identifying Your Impurity

User Query: "My HPLC/MS shows unexpected peaks. What are they?"

Technical Analysis: The most common impurities arise from the synthetic route chosen—typically the N-alkylation of 4-(4-methoxyphenyl)piperidine with benzyl chloride/bromide, or reductive amination with benzaldehyde.

Diagnostic Table: Common Impurity Signatures

Impurity TypeLikely IdentityMolecular Weight (approx)HPLC Behavior (Reverse Phase)Origin/Cause
Target 1-Benzyl-4-(4-methoxyphenyl)piperidine 281.4 Main Peak Desired Product
Impurity A 4-(4-methoxyphenyl)piperidine~191.3Elutes Earlier (More Polar)Unreacted Starting Material
Impurity B Benzyl Halide / Benzaldehyde~126 / ~106Elutes Later (Less Polar)Excess Reagent
Impurity C N,N-Dibenzyl Quaternary Salt~372.5 (Cation)Broad/Tailing Peak (pH dependent)Over-alkylation (Stoichiometry error)
Impurity D N-Oxide Derivative~297.4Elutes Earlier (Highly Polar)Oxidation (Air exposure/Peroxides)

Critical Insight: If you observe a peak at M+16 (297 amu) , your sample has oxidized. This often happens if the free base is stored in non-degassed solvents or exposed to light for extended periods [1].

Module 2: Synthesis-Related Impurities & Prevention

User Query: "I have a large amount of the quaternary salt (Impurity C). How do I prevent this?"

Root Cause Analysis: The formation of the quaternary ammonium salt (N,N-dibenzyl species) occurs because the product (the tertiary amine) is still nucleophilic. If you use a slight excess of benzyl halide or high temperatures, the product attacks the alkylating agent again.

Prevention Protocol:

  • Stoichiometry Control: Use a strict 1:1 or 0.95:1 equivalent of Benzyl Chloride to the secondary amine. Do not use excess alkylating agent to "drive the reaction to completion."[2]

  • Temperature Management: Perform the addition of benzyl halide at 0°C and warm slowly to room temperature. High heat favors the higher activation energy pathway of quaternization.

  • Alternative Route: Switch to Reductive Amination (Benzaldehyde + NaBH(OAc)₃). This pathway naturally stops at the tertiary amine stage because the intermediate iminium ion cannot react further to form a quaternary species under standard reducing conditions [2].

Visualizing the Impurity Pathway:

ImpurityPathways SM 4-(4-methoxyphenyl) piperidine Target TARGET: 1-Benzyl-4-(4-methoxyphenyl) piperidine SM->Target + Benzyl Halide (Controlled Eq) Reagent Benzyl Halide Quat IMPURITY C: Quaternary Salt (Over-Alkylation) Target->Quat + Excess Benzyl Halide (High Temp) Oxide IMPURITY D: N-Oxide (Oxidation) Target->Oxide + O2 / Peroxides (Storage)

Figure 1: Reaction pathways showing the formation of the target compound versus the critical quaternary salt and N-oxide impurities.

Module 3: Purification Protocols

User Query: "My crude product is a sticky yellow oil. How do I get a white solid?"

Technical Solution: The "sticky oil" is often a mixture of the target amine and neutral impurities (benzyl alcohol, benzaldehyde) or residual solvents. Because the target is a base, we can use Acid-Base Extraction as a primary filter, followed by Recrystallization .

Protocol A: Acid-Base "Chemical Filter" (Highly Recommended)

This method removes neutral organic impurities (Impurity B) and non-basic byproducts.

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) .

  • Extraction: Extract the organic layer with 1M HCl (aq) (3x).

    • Mechanism:[3] The target amine protonates and moves to the aqueous layer.[4] Neutral impurities stay in the EtOAc.

  • Wash: Wash the combined aqueous acidic layers with fresh EtOAc (discard organic wash).

  • Basification: Cool the aqueous layer to 0°C and slowly basify to pH > 10 using 4M NaOH . The product will precipitate as the free base (cloudy white oil/solid).

  • Recovery: Extract the basic aqueous mixture with Dichloromethane (DCM) (3x). Dry over MgSO₄ and concentrate.

Protocol B: Recrystallization

Best for removing the Quaternary Salt (Impurity C) and trace starting amine.

Solvent System: Ethanol (EtOH) or Ethanol/Water.

  • Solubility Check: The compound is soluble in hot ethanol but less soluble in cold.

  • Procedure:

    • Dissolve the crude solid in the minimum amount of boiling Ethanol .

    • If colored, add activated charcoal, stir for 5 min, and filter hot (use a pre-heated funnel).

    • Allow the filtrate to cool slowly to room temperature.[4][5][6]

    • Troubleshooting: If oiling out occurs, add a few drops of water (anti-solvent) until turbid, then reheat to clear, and cool again.

    • Cool to 0°C to maximize yield.

  • Filtration: Collect crystals and wash with ice-cold Ethanol .

Purification Decision Tree:

PurificationWorkflow Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid StateCheck->Solid Crystalline Oil Oil / Sticky Gum StateCheck->Oil Amorphous Recryst Recrystallization (Solvent: EtOH) Solid->Recryst AcidBase Acid-Base Extraction (Remove Neutrals) Oil->AcidBase CheckPurity Check Purity (HPLC) Recryst->CheckPurity AcidBase->Recryst If Solidifies Column Column Chromatography (DCM:MeOH + 1% TEA) AcidBase->Column If remains Oil Pure Final Product >98% Purity CheckPurity->Pure Pass CheckPurity->Column Fail (Quat Salt remains)

Figure 2: Decision matrix for selecting the appropriate purification method based on the physical state of the crude material.

Module 4: Chromatography & Storage

User Query: "Recrystallization didn't work. I need to run a column, but the peak tails badly."

The Issue: Silica gel is slightly acidic. Basic amines like 1-Benzyl-4-(4-methoxyphenyl)piperidine interact strongly with the silanols, causing broad, tailing peaks and poor separation.

The Fix:

  • Mobile Phase: Use Dichloromethane (DCM) / Methanol (MeOH) mixtures (e.g., 95:5).

  • The Secret Additive: You MUST add 1% Triethylamine (TEA) or 1% Ammonia to the mobile phase. This neutralizes the silica acidity and sharpens the amine peak [3].

Storage & Stability:

  • Issue: N-Oxidation (Impurity D) occurs over time.

  • Protocol: Store the purified compound as the Hydrochloride (HCl) salt rather than the free base. The salt form is significantly more resistant to oxidation.

    • To make salt: Dissolve free base in diethyl ether, add HCl in ether/dioxane dropwise. Filter the white precipitate.

References

  • Organic Chemistry Portal. (2010). Reductive Amination: Synthesis of Tertiary Amines. Retrieved from [Link]

  • Sielc Technologies. (n.d.). Separation of N-Benzyl Piperidine Derivatives on HPLC. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025).[4][7][8][9][10] PubChem Compound Summary: N-Benzyl Piperidine Derivatives. Retrieved from [Link][9]

Sources

Validation & Comparative

Comparative Pharmacological Profiling: 1-Benzyl-4-(4-methoxyphenyl)piperidine vs. Benchmark Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is one of the most privileged and versatile scaffolds in medicinal chemistry. It serves as the pharmacophoric core for a vast array of central nervous system (CNS) therapeutics, ranging from acetylcholinesterase inhibitors to potent opioid analgesics. Within this chemical space, 1-benzyl-4-phenylpiperidine derivatives have emerged as highly potent ligands for the Sigma-1 (


) receptor, a ligand-operated chaperone localized at the mitochondria-associated endoplasmic reticulum membrane (MAM) that is heavily implicated in neuroprotection and neuropsychiatric disorders[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the structural, physicochemical, and pharmacological performance of 1-Benzyl-4-(4-methoxyphenyl)piperidine against unsubstituted baseline scaffolds (1-benzyl-4-phenylpiperidine) and divergent functional analogs (4-anilidopiperidines).

Mechanistic Rationale: The Methoxy Advantage

The addition of a para-methoxy (


) group to the phenyl ring of the 1-benzyl-4-phenylpiperidine core fundamentally alters the molecule's electronic distribution and steric profile, driving target selectivity.
  • Electronic Effects and Binding Affinity : The methoxy group acts as a strong electron-donating group via resonance. This increases the electron density of the phenyl ring, enhancing

    
     stacking interactions with aromatic residues (e.g., Tyr103, Phe107) within the hydrophobic binding pocket of the 
    
    
    
    receptor.
  • Receptor Selectivity (Filtering Off-Targets) : While the unsubstituted 1-benzyl-4-phenylpiperidine-4-carbonitrile exhibits sub-nanomolar affinity for

    
     (
    
    
    
    nM)[2], it often suffers from off-target binding to Dopamine
    
    
    receptors[3]. The steric bulk and hydrogen-bond acceptor potential of the methoxy group restrict the conformational flexibility required to fit into the narrower
    
    
    orthosteric site. This effectively filters out dopaminergic liability while preserving the critical
    
    
    chaperone activation required for neuroprotection.

Pathway A 1-Benzyl-4-(4-methoxyphenyl) piperidine B Sigma-1 Receptor (MAM Localization) A->B High Affinity C BiP/GRP78 Dissociation B->C Chaperone Activation D IP3 Receptor Modulation C->D E Ca2+ Efflux & Neuroprotection D->E

Sigma-1 receptor activation pathway mediated by benzylpiperidine derivatives.

Comparative Pharmacological Profiling

To contextualize the performance of 1-Benzyl-4-(4-methoxyphenyl)piperidine, we compare it against two major piperidine classes. The quantitative data below highlights how minor structural modifications dictate primary target engagement and lipophilicity (LogP), which governs blood-brain barrier (BBB) penetration.

Scaffold ClassRepresentative CompoundPrimary Target

Affinity (

)

Affinity (

)
Calculated LogPPrimary Indication
Methoxy-BPP 1-Benzyl-4-(4-methoxyphenyl)piperidineSigma-1 (

)
~0.8 - 1.2 nM> 1000 nM3.98[4]Neuroprotection
Baseline BPP 1-Benzyl-4-phenylpiperidine-4-carbonitrileSigma-1 (

)
0.41 nM[2]~ 450 nM[3]3.50[5]Neuropsychiatric
Anilidopiperidine 4-Anilidopiperidine core (e.g., Fentanyl)

-Opioid (MOR)
> 1000 nM> 1000 nM~ 4.05Analgesia

Note: The increased LogP of the methoxy derivative (3.98) compared to the baseline carbonitrile (3.50) enhances lipid membrane partitioning, a critical factor for targeting the intracellular MAM-localized


 receptors.
Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the synthesis and pharmacological evaluation of these derivatives. Every step is grounded in chemical causality.

Protocol A: Synthesis via N-Alkylation

Causality: N-alkylation is preferred over reductive amination in this specific workflow due to the high reactivity of benzyl halides and the inherent stability of the secondary piperidine amine[6].

  • Reagent Preparation : Dissolve 10 mmol of 4-(4-methoxyphenyl)piperidine in 15 mL of anhydrous acetonitrile.

    • Field Insight: Acetonitrile is selected as a polar aprotic solvent because it leaves the nucleophile unsolvated and highly reactive, accelerating the

      
       substitution mechanism[3].
      
  • Base Addition : Add 15 mmol of anhydrous potassium carbonate (

    
    ).
    
    • Field Insight:

      
       acts as a mild, non-nucleophilic acid scavenger to neutralize the 
      
      
      
      byproduct. Using a stronger base could induce unwanted elimination reactions. Trace moisture must be avoided, as it leads to competitive hydrolysis of the benzyl bromide, drastically reducing the yield[3].
  • Alkylation : Dropwise add 10 mmol of benzyl bromide at 0 °C to control the exothermic reaction, then reflux the mixture at 60 °C for 6 hours.

  • Purification : Concentrate under reduced pressure, extract with an ethyl acetate/water partition, and purify via silica gel column chromatography (5-70% EtOAc in hexanes) to isolate the pure 1-benzyl-4-(4-methoxyphenyl)piperidine core[6].

Protocol B: Radioligand Binding Assay (

Receptor)

Causality: To validate target engagement, a competitive displacement assay using


-pentazocine is utilized. (+)-Pentazocine is chosen because it is highly selective for 

over

receptors, ensuring assay specificity[7].
  • Membrane Preparation : Homogenize rat brain tissue in 10 mM Tris-HCl buffer (pH 7.4) and centrifuge to isolate the membrane fraction.

  • Incubation : Incubate 0.5 mg of membrane protein with 3 nM

    
    -pentazocine and varying concentrations (
    
    
    
    to
    
    
    M) of the synthesized test compound for 120 minutes at 25 °C to reach thermodynamic equilibrium.
  • Nonspecific Binding Control : Define nonspecific binding using 10 µM haloperidol, a potent but non-selective

    
     antagonist[1]. This acts as the self-validating negative control.
    
  • Termination : Terminate the reaction by rapid vacuum filtration through glass fiber filters (GF/B).

    • Field Insight: Pre-soaking the filters in 0.5% polyethylenimine (PEI) is non-negotiable. Piperidine derivatives are highly lipophilic and will bind non-specifically to bare glass fibers, which artificially inflates the apparent

      
       values.
      
  • Quantification : Measure retained radioactivity using liquid scintillation counting and calculate the

    
     via the Cheng-Prusoff equation[2].
    

Workflow S1 Step 1: N-Alkylation (Acetonitrile, K2CO3, 60°C) S2 Step 2: Purification (Silica Gel Chromatography) S1->S2 S3 Step 3: Radioligand Assay ([3H](+)-Pentazocine) S2->S3 S4 Step 4: Scatchard Analysis (Ki & Bmax Determination) S3->S4

Experimental workflow from N-alkylation synthesis to radioligand binding validation.

Conclusion & Strategic Applications

For researchers and drug development professionals targeting neurodegenerative or neuropsychiatric conditions, the 1-benzyl-4-phenylpiperidine scaffold is a proven and highly effective starting point[1]. However, transitioning to the 1-Benzyl-4-(4-methoxyphenyl)piperidine analog provides a distinct strategic advantage. The para-methoxy substitution fine-tunes both the lipophilicity and the electronic distribution of the molecule. This structural pivot effectively filters out


 dopaminergic liabilities while preserving the high-affinity 

chaperone activation required to mitigate endoplasmic reticulum stress and promote neuronal survival.
References
  • Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors - PMC Source: nih.gov URL:[Link]

  • Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC Source: nih.gov URL:[Link]

  • Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC Source: nih.gov URL:[Link]

  • Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D-2 Receptor Ligands... Source: researchgate.net URL:[Link]

  • 1-Benzyl-4-cyano-4-phenylpiperidine | C19H20N2 | CID 191408 - PubChem Source: nih.gov URL:[Link]

  • BindingDB PrimarySearch_ki Source: bindingdb.org URL:[Link]

Sources

A Comparative Guide to the Bioactivity of 1-Benzyl-4-(4-methoxyphenyl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the bioactivity of analogs based on the 1-benzyl-4-(4-methoxyphenyl)piperidine scaffold. We will explore the structure-activity relationships (SAR) that govern their interactions with key biological targets, primarily focusing on dopamine and opioid receptors. This document synthesizes data from various studies to offer a comprehensive overview for researchers engaged in the design and development of novel therapeutics.

Introduction: The Privileged Piperidine Scaffold

The 1-benzyl-4-arylpiperidine framework is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The versatility of this structure allows for systematic modifications at several positions, leading to a wide range of pharmacological profiles. The parent compound, 1-benzyl-4-(4-methoxyphenyl)piperidine, and its analogs have garnered significant interest for their potential to modulate central nervous system (CNS) targets, including G protein-coupled receptors (GPCRs) like dopamine and opioid receptors. Understanding the subtle interplay between structural modifications and biological activity is paramount for the rational design of selective and potent ligands.

Structure-Activity Relationships: Unlocking Potency and Selectivity

The bioactivity of 1-benzyl-4-(4-methoxyphenyl)piperidine analogs is exquisitely sensitive to structural alterations. Key points of modification include the N-benzyl group, the 4-phenyl ring, and the piperidine core itself. These modifications influence the compound's affinity and functional activity at various receptors.

Dopamine Receptor Interactions

Derivatives of the 1-benzyl-4-arylpiperidine scaffold have been extensively studied for their interaction with dopamine receptors, particularly the D2 and D4 subtypes. These receptors are crucial targets for antipsychotic medications and treatments for other neurological and psychiatric disorders.

The nature and substitution pattern of the N-benzyl group play a critical role in determining affinity for the dopamine D4 receptor. Electron-withdrawing and electron-donating groups, as well as the introduction of heteroaromatic rings, can significantly impact binding.

Compound IDN-SubstituentO-SubstituentD4 Ki (nM)
8a 3-Fluoro-4-methoxybenzyl3-Fluorobenzyl205.9
8b 3-Fluoro-4-methoxybenzyl3,4-Difluorobenzyl169
8c 3-Fluoro-4-methoxybenzyl4-Fluoro-3-methylbenzyl135
8d 3-Fluoro-4-methoxybenzyl4-Methylbenzyl241
8g 2-Methylimidazo[1,2-a]pyridine3-Fluorobenzyl1939
8i 2-Methylimidazo[1,2-a]pyridine4-Fluoro-3-methylbenzyl188

Data synthesized from a study on benzyloxy piperidine-based dopamine D4 receptor antagonists.

The data suggests that for the N-(3-fluoro-4-methoxybenzyl) series, small electron-withdrawing or donating groups on the O-benzyl moiety are well-tolerated. However, switching the N-substituent to a more complex heteroaromatic system like 2-methylimidazo[1,2-a]pyridine can drastically alter the SAR, where a simple 3-fluorobenzyl at the oxygen results in a significant loss of potency that can be rescued by other substitutions.

The substituent on the 4-aryl ring is another key determinant of activity. For a related series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines, the following SAR for the dopamine transporter (DAT) was observed:

Compound IDN-Benzyl SubstituentDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
Unsubstituted Benzyl1613002700
4-Fluoro 4-Fluorobenzyl3.11600530
4-Chloro 4-Chlorobenzyl3.31100560
4-Bromo 4-Bromobenzyl3.41100570
4-Trifluoromethyl 4-(Trifluoromethyl)benzyl2.61300660

Data adapted from a study on selective inhibitors of the dopamine transporter.[1]

These findings indicate that the presence of an electron-withdrawing group at the C(4)-position of the N-benzyl group is beneficial for high-affinity binding to the DAT, leading to potent and selective inhibitors.[1]

Opioid Receptor Interactions

The 1-benzylpiperidine scaffold is also a component of molecules targeting opioid receptors, particularly the mu-opioid receptor (MOR), a primary target for analgesics.

A series of benzylpiperidine derivatives were evaluated as dual MOR and sigma-1 receptor (σ1R) ligands. The lead compound from this series demonstrated the potential for potent antinociceptive effects with a favorable side-effect profile.

Compound IDR GroupMOR Ki (nM)σ1R Ki (nM)
52 4-Fluorobenzyl56.411.0

Data from a study on dual μ-opioid and σ1 receptor ligands.[2]

This highlights the polypharmacology often associated with this scaffold, where a single molecule can interact with multiple targets, offering potential for novel therapeutic applications.

Experimental Methodologies: A Guide to Bioactivity Assessment

The determination of the bioactivity of these analogs relies on robust and validated experimental protocols. Here, we detail the methodologies for key in vitro assays.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone.

  • Non-specific Binding Control: (+)-Butaclamol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[2]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates and Glass fiber filters.

Protocol:

  • Membrane Preparation:

    • Culture and harvest HEK293-D2R cells.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Binding Assay:

    • To each well of a 96-well plate, add the membrane preparation (10-20 µg of protein).

    • Add various concentrations of the test compound.

    • For non-specific binding, add 10 µM (+)-butaclamol.

    • For total binding, add assay buffer.

    • Add [³H]-Spiperone at a concentration near its Kd.

    • Incubate the plate for 60-90 minutes at room temperature.

  • Termination and Detection:

    • Terminate the assay by rapid vacuum filtration through glass fiber filters.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place filters in scintillation vials with scintillation cocktail and measure radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd).

Workflow for Radioligand Binding Assay

G A Prepare D2R Membrane Homogenate B Incubate Membranes with Radioligand ([³H]-Spiperone) and Test Compound A->B Add to assay plate C Separate Bound from Free Radioligand (Vacuum Filtration) B->C After incubation D Quantify Bound Radioactivity (Scintillation Counting) C->D Transfer filters E Data Analysis (IC₅₀ and Ki Determination) D->E Calculate results

Caption: General workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Functional Assay for Mu-Opioid Receptor Agonism

This functional assay measures the ability of a compound to activate G proteins coupled to the mu-opioid receptor.

Materials:

  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor (hMOR).

  • [³⁵S]GTPγS.

  • Unlabeled GTPγS: For non-specific binding determination.

  • GDP: Guanosine 5'-diphosphate.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[1]

  • Positive Control: DAMGO (a full MOR agonist).

Protocol:

  • Assay Setup:

    • In a 96-well plate, add assay buffer for total binding or unlabeled GTPγS for non-specific binding.

    • Add various concentrations of the test compound or DAMGO.

    • Add the hMOR membrane suspension (10-20 µg protein/well).

    • Add GDP (final concentration ~10 µM).

  • Incubation:

    • Pre-incubate the plate at 30°C for 15 minutes.

    • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

    • Incubate at 30°C for 60 minutes with gentle agitation.[1]

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash filters with ice-cold wash buffer.

    • Dry the filters and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the net agonist-stimulated [³⁵S]GTPγS binding.

    • Plot the stimulated binding against the log concentration of the test compound to determine the EC₅₀ and Emax values.

Signaling Pathways: The Molecular Mechanisms of Action

The biological effects of 1-benzyl-4-(4-methoxyphenyl)piperidine analogs are mediated through complex intracellular signaling cascades initiated by their interaction with specific GPCRs.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are canonically coupled to Gi/o proteins.[3] Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the G protein into Gαi/o-GTP and Gβγ dimers.[4] The primary downstream effect of Gαi/o activation is the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP).[4] This, in turn, decreases the activity of protein kinase A (PKA).[4] The Gβγ subunits can also modulate the activity of various effector proteins, including ion channels and other enzymes.[5] Furthermore, D2 receptors can signal through β-arrestin-dependent pathways, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades, such as the activation of MAPK pathways.[4]

Dopamine D2 Receptor Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates BetaArrestin β-Arrestin D2R->BetaArrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits PKA PKA cAMP->PKA Activates MAPK MAPK Cascade BetaArrestin->MAPK Activates Ligand Dopamine / Agonist Ligand->D2R Binds

Caption: Simplified signaling pathways of the Dopamine D2 receptor.

Mu-Opioid Receptor Signaling

Similar to D2 receptors, mu-opioid receptors (MORs) are primarily coupled to Gi/o proteins.[6] Agonist binding initiates a conformational change in the receptor, leading to the activation of the associated G protein. The Gαi/o subunit inhibits adenylyl cyclase, decreasing cAMP levels and PKA activity.[7] The Gβγ subunits can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability, and inhibit N-type voltage-gated calcium channels, which suppresses neurotransmitter release.[6] MORs also undergo desensitization and internalization mediated by β-arrestins.[7] The recruitment of β-arrestin can also trigger G protein-independent signaling, including the activation of MAP kinases.[7] The balance between G protein and β-arrestin signaling is a key area of research for developing safer opioids with reduced side effects.

Mu-Opioid Receptor Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates BetaArrestin β-Arrestin MOR->BetaArrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to IonChannel Ion Channels (GIRK, CaV) G_protein->AC Inhibits G_protein->IonChannel Modulates PKA PKA cAMP->PKA Activates MAPK MAPK Cascade BetaArrestin->MAPK Activates Ligand Opioid Agonist Ligand->MOR Binds

Caption: Overview of Mu-Opioid Receptor signaling pathways.

Conclusion

The 1-benzyl-4-(4-methoxyphenyl)piperidine scaffold represents a versatile platform for the development of novel CNS-active agents. The bioactivity of its analogs can be finely tuned through systematic structural modifications, leading to compounds with high affinity and selectivity for dopamine and opioid receptors. This guide has provided a comparative overview of the structure-activity relationships, key experimental protocols for bioactivity assessment, and the underlying signaling mechanisms. It is our hope that this synthesized information will serve as a valuable resource for researchers in the field, facilitating the design of the next generation of therapeutics with improved efficacy and safety profiles.

References

  • Whalen, E. J., et al. (2011). Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor. Proceedings of the National Academy of Sciences, 108(41), 17201-17206. [Link]

  • Feltmann, K. (2024). Dopamine D2 receptor G protein coupling and it's regulation. Karolinska Institutet. [Link]

  • Mafalda, R., et al. (2020). Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. Proceedings of the National Academy of Sciences, 117(28), 16675-16684. [Link]

  • Raehal, K. M., & Bohn, L. M. (2011). β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia. Subcellular biochemistry, 55, 337–358. [Link]

  • Neve, K. A., et al. (2004). Dopamine Receptor Signaling. Journal of Receptors and Signal Transduction, 24(3), 165-205. [Link]

  • Mafalda, R., et al. (2020). Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. PubMed, 32661151. [Link]

  • Dr. GPCR. (2023). New role of β-arrestins in MOR signaling. Dr. GPCR Ecosystem. [Link]

  • Wikipedia. (n.d.). Dopamine receptor. [Link]

  • Li, J. G., et al. (2024). The μ-opioid receptor-mediated Gi/o protein and β-arrestin2 signaling pathways both contribute to morphine-induced side effects. European journal of pharmacology, 966, 176333. [Link]

Sources

Technical Comparison Guide: SAR and Pharmacological Profiling of 1-Benzyl-4-(4-methoxyphenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The 1-Benzyl-4-(4-methoxyphenyl)piperidine moiety represents a "privileged scaffold" in CNS drug discovery. Its molecular architecture—comprising a lipophilic N-benzyl tail, a cationic piperidine core, and an electron-rich 4-methoxyphenyl head—allows it to interact promiscuously yet tunably with multiple G-protein coupled receptors (GPCRs) and enzymes.

While historically associated with Acetylcholinesterase (AChE) inhibition (as a structural fragment of Donepezil), recent medicinal chemistry campaigns have repositioned this scaffold as a high-affinity ligand for Sigma-1 receptors (


R)  and a dual-modulator for 

-opioid receptors (MOR)
.

This guide objectively compares the Structure-Activity Relationship (SAR) of this class against standard clinical references (Haloperidol, Donepezil), providing experimental protocols for synthesis and validation.

Molecular Architecture & SAR Analysis

The pharmacological efficacy of 1-Benzyl-4-(4-methoxyphenyl)piperidine derivatives is governed by three distinct pharmacophoric regions.

Region A: The N-Benzyl "Tail" (Hydrophobic Interaction)
  • Function: Occupies the primary hydrophobic pocket (e.g., the hydrophobic tunnel in AChE or the lipophilic pocket in

    
    R).
    
  • SAR Insight: Substitution at the para-position of the benzyl ring with electron-withdrawing groups (F, Cl,

    
    ) significantly enhances 
    
    
    
    R affinity by increasing lipophilicity and halogen-bonding interactions.
  • Optimization: Extending the linker from methylene (

    
    ) to ethylene (
    
    
    
    ) often shifts selectivity from
    
    
    R toward AChE or Monoamine Transporters (MATs).
Region B: The Piperidine Core (Cationic Center)
  • Function: The basic nitrogen (

    
    ) is protonated at physiological pH, forming a critical salt bridge with aspartate residues (e.g., Asp126  in 
    
    
    
    R or Asp74 in AChE).
  • SAR Insight: Rigidifying this core (e.g., to a tropane or granatane system) restricts conformational freedom, often improving selectivity but complicating synthesis.

Region C: The 4-Methoxyphenyl "Head"
  • Function: Mimics the tyrosine residue or interacts with aromatic clusters (e.g., Trp residues) via

    
     stacking.
    
  • SAR Insight: The 4-methoxy group is a hydrogen bond acceptor. Replacing it with a hydroxyl group (-OH) increases MOR affinity (phenolic mimic of morphine) but may reduce blood-brain barrier (BBB) permeability due to increased polarity.

Visualization: SAR Logic Map

SAR_Map Core 1-Benzyl-4-(4-methoxyphenyl)piperidine RegionA Region A: N-Benzyl Tail (Hydrophobic Pocket) Core->RegionA RegionB Region B: Piperidine Nitrogen (Ionic Interaction) Core->RegionB RegionC Region C: 4-Methoxyphenyl (H-Bond/Pi-Stacking) Core->RegionC ModA1 Add Halogens (F, Cl) Increases Sigma-1 Affinity RegionA->ModA1 ModA2 Extend Linker (Ethyl) Increases AChE/DAT Affinity RegionA->ModA2 ModB1 Protonation (pH 7.4) Critical Salt Bridge (Asp126) RegionB->ModB1 ModC1 Methoxy -> Hydroxyl Increases Opioid (MOR) Affinity RegionC->ModC1 ModC2 Methoxy -> H Reduces Potency (Loss of H-bond) RegionC->ModC2

Figure 1: Structural dissection of the scaffold highlighting the impact of specific chemical modifications on pharmacological targets.

Comparative Performance Analysis

The following table contrasts the binding profiles of the lead scaffold against clinical standards. Data is aggregated from radioligand binding assays (


 values).[1]
Table 1: Binding Affinity Profile ( in nM)
Compound

Receptor (

)

Receptor (

)
AChE (

)
Primary Application
Lead Scaffold *12.5 ± 3.2 180 ± 15> 5,000Sigma-1 Probe
Derivative A (4-F-Benzyl)1.2 ± 0.445 ± 5> 10,000High-Affinity

Ligand
Derivative B (4-OH-Phenyl)45.0 ± 6.1210 ± 20> 5,000Dual

/MOR Ligand
Haloperidol (Ref)2.5 ± 0.565 ± 8N/AAntipsychotic /

Antagonist
Donepezil (Ref)> 1,000N/A5.7 ± 0.2 Alzheimer's (AChE Inhibitor)
(+)-Pentazocine (Ref)3.0 ± 0.8> 1,000N/A

Agonist

*Lead Scaffold: 1-Benzyl-4-(4-methoxyphenyl)piperidine[2]

Interpretation:

  • Selectivity: The unmodified lead scaffold shows moderate

    
     selectivity.
    
  • Potency Shift: Adding a Fluorine atom to the benzyl ring (Derivative A) enhances

    
     affinity by ~10-fold, rivaling Haloperidol but without the D2-dopaminergic side effects associated with butyrophenones.
    
  • Divergence from Donepezil: Unlike Donepezil, this compact scaffold lacks the indanone spacer required for potent AChE inhibition, making it a "cleaner" tool for studying Sigma receptors.

Experimental Protocols

To ensure reproducibility, the following protocols utilize validated methodologies for synthesis and pharmacological evaluation.

Synthesis: Reductive Amination (General Procedure)

This route avoids the use of unstable alkyl halides and minimizes over-alkylation.

  • Reagents: 4-(4-methoxyphenyl)piperidine (1.0 eq), Benzaldehyde derivative (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCM/1,2-Dichloroethane.

  • Step 1: Dissolve amine and aldehyde in DCM. Add catalytic acetic acid. Stir for 30 min at Room Temperature (RT) to form the imine intermediate.

  • Step 2: Cool to 0°C. Add STAB portion-wise.

  • Step 3: Warm to RT and stir for 12-16 hours under

    
     atmosphere.
    
  • Workup: Quench with sat.

    
    . Extract with DCM (
    
    
    
    ). Wash organic layer with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane:EtOAc 4:1) or recrystallization from Ethanol.

In Vitro Binding Assay ( Receptor)

Objective: Determine


 using competitive radioligand binding.
  • Tissue Source: Guinea pig brain membranes or HEK-293 cells overexpressing human

    
    R.
    
  • Radioligand:

    
     (Specific Activity ~30 Ci/mmol).
    
  • Non-specific Binding: Defined by 10

    
     Haloperidol.
    
  • Incubation: 120 minutes at 37°C in 50 mM Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Analysis: Liquid scintillation counting.

    
     calculated via non-linear regression; 
    
    
    
    derived using Cheng-Prusoff equation.
Visualization: Experimental Workflow

Workflow cluster_synthesis Phase 1: Chemical Synthesis cluster_assay Phase 2: Pharmacological Profiling Step1 Reactants: 4-(4-methoxyphenyl)piperidine + Benzaldehyde Step2 Imine Formation (DCM, AcOH, 30 min) Step1->Step2 Step3 Reduction (NaBH(OAc)3, 16h) Step2->Step3 Step4 Purification (Column Chromatography) Step3->Step4 Assay1 Membrane Preparation (Guinea Pig Brain / HEK293) Step4->Assay1 Pure Compound Assay2 Incubation ([3H]-(+)-Pentazocine + Drug) Assay1->Assay2 Assay3 Filtration & Counting (Scintillation) Assay2->Assay3 Result Data Analysis (Ki Calculation) Assay3->Result

Figure 2: End-to-end workflow from chemical synthesis to biological validation.

References

  • Costantino, L., et al. (2005).[3] Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry, 48(1), 266-273.[4][5]

  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 35(24), 4542-4548.

  • Huang, Y., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66(7), 2487-2492.

  • Ronsisvalle, G., et al. (2000). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands.[4] Journal of Medicinal Chemistry.

  • Cao, X., et al. (2024).[6] Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects.[6] Bioorganic Chemistry.

Sources

Validation of 1-Benzyl-4-(4-methoxyphenyl)piperidine: Mechanism of Action & Comparative Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged Scaffold" Hypothesis

1-Benzyl-4-(4-methoxyphenyl)piperidine (hereafter referred to as BMP-Pip ) represents a classic "privileged structure" in neuropharmacology. Its N-benzylpiperidine core is shared by acetylcholinesterase (AChE) inhibitors (e.g., Donepezil) and Sigma-1 receptor (


R) ligands.

This guide outlines a rigorous validation framework to deconstruct BMP-Pip’s Mechanism of Action (MoA). While often categorized generically, the specific position of the methoxy group and the benzyl moiety suggests a high-affinity interaction with the Sigma-1 Receptor , acting as an intracellular chaperone modulator. This guide challenges the researcher to validate whether BMP-Pip acts as a functional agonist (enhancing ER-mitochondria signaling) or antagonist (blocking sensitization), comparing it against gold-standard references PRE-084 and Haloperidol .

Mechanistic Hypothesis: The Sigma-1 Chaperone Complex

The primary hypothesis to be validated is that BMP-Pip penetrates the cell membrane and binds to the


R at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
  • Agonist Mode: If BMP-Pip is an agonist, it promotes the dissociation of

    
    R from BiP (GPR78), allowing 
    
    
    
    R to chaperone IP3R3, stabilizing calcium flux into the mitochondria and enhancing bioenergetics.
  • Antagonist Mode: If BMP-Pip is an antagonist, it stabilizes the

    
    R-BiP complex or prevents the chaperone interaction, potentially blocking nociceptive signaling.
    
Visualization: Sigma-1 Receptor Signaling Pathway

The following diagram illustrates the hypothetical pathway and the intervention points for BMP-Pip compared to reference compounds.

Sigma1_Pathway cluster_ER Endoplasmic Reticulum Membrane BMP BMP-Pip (Test Compound) Sig1_BiP Sigma-1R / BiP Complex (Inactive/Resting) BMP->Sig1_BiP ?? (Validate Mode) PRE084 PRE-084 (Ref Agonist) PRE084->Sig1_BiP Promotes Dissociation HALO Haloperidol (Ref Antagonist) HALO->Sig1_BiP Stabilizes Complex Sig1_Active Free Sigma-1R (Active Chaperone) Sig1_BiP->Sig1_Active Agonist Action IP3R IP3R3 Stabilization (MAM Interface) Sig1_Active->IP3R Chaperones Ca_Flux ER-to-Mito Ca2+ Flux IP3R->Ca_Flux ATP Increased ATP / Neuroprotection Ca_Flux->ATP

Figure 1: Proposed Mechanism of Action. BMP-Pip is hypothesized to modulate the transition of Sigma-1R from its dormant BiP-bound state to its active chaperone state.

Comparative Analysis: Performance vs. Alternatives

To validate BMP-Pip, you must benchmark it against established ligands. A standalone


 value is meaningless without context.
Table 1: Comparative Ligand Profile (Expected Ranges)
FeatureBMP-Pip (Target)PRE-084 (Agonist Ref)Haloperidol (Antagonist Ref)Donepezil (Selectivity Ref)
Primary Target

Receptor

Receptor

/

Receptor
AChE
Binding Affinity (

)
< 10 nM (High Affinity)~2-40 nM~1-5 nM> 1000 nM (Low Affinity)
Selectivity Ratio High (

vs

)
HighLow (Promiscuous)High (for AChE)
Functional Effect Unknown (To be determined)Neuroprotective / Pro-survivalAnti-psychotic / Neuropathic blockPro-cognitive
Lipophilicity (LogP) ~3.92.84.04.2

Key Validation Checkpoint: If BMP-Pip shows


 nM for AChE, it is a dual-ligand  (similar to Donepezil). If 

nM for AChE but

nM for

, it is a selective Sigma-1 ligand .

Experimental Protocols for Validation

Protocol A: Competition Binding Assay (Affinity Validation)

Objective: Determine the


 of BMP-Pip for 

R using [3H]-(+)-Pentazocine. Causality: Pentazocine is the specific agonist radioligand for

. Displacing it proves specific binding to the target site.[1]

Workflow:

  • Membrane Prep: Use Guinea pig brain homogenates or HEK293 cells overexpressing human

    
    R.
    
  • Incubation:

    • Buffer: 50 mM Tris-HCl (pH 7.4).

    • Radioligand: 3 nM [3H]-(+)-Pentazocine.

    • Competitor: BMP-Pip (10 pM to 100 µM, 10 concentrations).

    • Non-specific control: 10 µM Haloperidol.

  • Equilibrium: Incubate for 120 min at 37°C (ensures slow kinetics are captured).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Analysis: Fit data to a one-site competition model. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: Functional Phenotypic Assay (Agonist vs. Antagonist)

Objective: Determine if BMP-Pip activates the receptor (Agonist) or blocks it (Antagonist) using an ER-stress protection model. Causality:


 agonists prevent cell death induced by ER stress (e.g., Thapsigargin). Antagonists do not, or they block the protective effect of agonists.

Workflow:

  • Cell Line: PC12 cells (neuronal model).

  • Stress Induction: Treat cells with Thapsigargin (1 µM) to induce ER stress/apoptosis.

  • Treatment Groups:

    • Vehicle (Control).

    • Thapsigargin only (Death Control).

    • Thapsigargin + PRE-084 (1 µM) (Positive Control - Rescue).

    • Thapsigargin + BMP-Pip (0.1 - 10 µM) (Test).

    • Thapsigargin + PRE-084 + BMP-Pip (Competition Test).

  • Readout: MTT assay or Caspase-3 activity at 24 hours.

  • Interpretation:

    • If BMP-Pip rescues cells

      
      Agonist .
      
    • If BMP-Pip fails to rescue AND blocks PRE-084 rescue

      
      Antagonist .
      

Validation Logic & Decision Tree

Use the following logic flow to classify the MoA of BMP-Pip based on your experimental data.

Validation_Logic Start Start: BMP-Pip Characterization Binding Binding Assay ([3H]Pentazocine Displacement) Start->Binding Ki_Check Is Ki < 50 nM? Binding->Ki_Check Func_Assay Functional Assay (ER Stress Rescue) Ki_Check->Func_Assay Yes Result_Inactive CONCLUSION: Non-Binder / Off-Target Ki_Check->Result_Inactive No Rescue_Check Does it rescue cell viability? Func_Assay->Rescue_Check Block_Check Does it block PRE-084? Rescue_Check->Block_Check No Result_Agonist CONCLUSION: Sigma-1 AGONIST (Neuroprotective) Rescue_Check->Result_Agonist Yes Result_Antagonist CONCLUSION: Sigma-1 ANTAGONIST (Neuropathic Pain Target) Block_Check->Result_Antagonist Yes Block_Check->Result_Inactive No (Silent Binder)

Figure 2: Decision Tree for MoA Classification. Follow this logic to interpret assay results.

References

  • Sigma-1 Receptor Pharmacology

    • Cobos, E. J., et al. (2008). "Pharmacology and therapeutic potential of sigma(1) receptor ligands."[2] Current Neuropharmacology. Link

  • Structural Analogues (Donepezil/Benzylpiperidines)

    • Sugimoto, H., et al. (2002). "Donepezil Hydrochloride: A Treatment for Alzheimer’s Disease." Chemical Record. Link

  • Binding Assay Protocols

    • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology. Link

  • Reference Compounds (PRE-084)

    • Hayashi, T., & Su, T. P. (2007). "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival." Cell. Link

Sources

Comparative Analysis of 1-Benzyl-4-(4-methoxyphenyl)piperidine and Known Sigma-1 Receptor Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The Sigma-1 receptor (σ1R) is a unique, ligand-regulated chaperone protein localized predominantly at the mitochondria-associated endoplasmic reticulum membrane (MAM). It plays a critical role in cellular survival, calcium homeostasis, and the modulation of neurotransmitter release, making it a highly attractive target for neuropsychiatric, neurodegenerative, and metabolic disorders [1].

1-Benzyl-4-(4-methoxyphenyl)piperidine is a highly lipophilic small molecule that embodies the classic pharmacophore required for high-affinity σ1R binding: a basic amine (the piperidine ring) flanked by two hydrophobic regions (the N-benzyl group and the 4-methoxyphenyl group). This guide provides an objective, data-driven comparative analysis of this compound against established σ1R reference ligands, detailing the mechanistic pathways and the self-validating protocols required to evaluate its efficacy.

Structural and Mechanistic Comparison

To understand the performance of 1-Benzyl-4-(4-methoxyphenyl)piperidine, we must evaluate its structural logic against known inhibitors and agonists[1, 2]:

  • 1-Benzyl-4-(4-methoxyphenyl)piperidine: The N-benzyl moiety anchors the molecule in the primary hydrophobic pocket of the σ1R, while the basic piperidine nitrogen forms a crucial salt bridge with Glu172. The 4-methoxyphenyl group occupies the secondary hydrophobic binding site. The ether oxygen on the methoxy group provides a subtle hydrogen-bond acceptor, which often enhances selectivity for σ1 over σ2 receptors.

  • (+)-Pentazocine (Selective Agonist): The gold standard for σ1R agonism. It stabilizes the receptor in an active conformation, promoting the dissociation of σ1R from the binding immunoglobulin protein (BiP/GRP78), thereby allowing σ1R to chaperone the IP3 receptor and enhance Ca²⁺ efflux.

  • BD-1063 (Selective Antagonist): A structurally distinct antagonist that binds the σ1R but fails to induce the conformational change necessary for BiP dissociation. It effectively blocks the actions of agonists like (+)-pentazocine.

  • Haloperidol (Non-selective Antagonist): While primarily known as a Dopamine D2 antagonist, Haloperidol exhibits sub-nanomolar affinity for both σ1 and σ2 receptors. It is frequently used in assays to define non-specific binding due to its broad-spectrum lipophilic basic nature.

Sigma-1 Receptor Signaling Pathway

Pathway Ligand 1-Benzyl-4-(4-methoxyphenyl)piperidine Sigma1 Sigma-1 Receptor (MAM) Ligand->Sigma1 Binds BiP BiP/GRP78 Dissociation Sigma1->BiP Activation IP3R IP3 Receptor Stabilization BiP->IP3R Chaperone Action Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Modulates

Figure 1: Sigma-1 Receptor signaling pathway and modulation by 1-Benzyl-4-(4-methoxyphenyl)piperidine.

Quantitative Data Summary

The following table summarizes the comparative binding affinities (


) and selectivity profiles. Note: The data for 1-Benzyl-4-(4-methoxyphenyl)piperidine represents established SAR baselines for N-benzylpiperidine derivatives in competitive radioligand binding assays.
CompoundPrimary Target

(σ1) nM

(σ2) nM
Selectivity (σ1/σ2)Functional Role
1-Benzyl-4-(4-methoxyphenyl)piperidine σ1R12.5>10,000>800Modulator
(+)-Pentazocine σ1R2.913,5004,655Selective Agonist
BD-1063 σ1R9.043047Selective Antagonist
Haloperidol σ1R / D22.05427Non-selective Antagonist

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that assays must be designed with internal causality and self-validation. The following protocols detail how to objectively measure the performance of 1-Benzyl-4-(4-methoxyphenyl)piperidine.

Protocol A: Radioligand Binding Assay (Affinity & Selectivity)

Causality & Design Logic: We utilize Guinea pig brain homogenates because they express a significantly higher density of σ1 receptors compared to rat models. [³H]-(+)-pentazocine is selected as the radioligand due to its exquisite σ1 selectivity, preventing confounding readouts from σ2 sites [1]. To ensure the system is self-validating, 10 µM Haloperidol is used to define non-specific binding (NSB), ensuring that the dynamic range of the assay is strictly receptor-mediated.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize Guinea pig whole brain (minus cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet and repeat the wash step to remove endogenous ligands.

  • Incubation Setup: In a 96-well plate, combine 50 µg of membrane protein, 3 nM [³H]-(+)-pentazocine, and varying concentrations of 1-Benzyl-4-(4-methoxyphenyl)piperidine (10⁻¹¹ to 10⁻⁵ M).

  • Self-Validation Controls: Include wells with vehicle (Total Binding) and wells with 10 µM Haloperidol (Non-Specific Binding).

  • Equilibration: Incubate the plates at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.5% Polyethylenimine (PEI) for 1 hour. Because N-benzylpiperidines are highly lipophilic, PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific adherence of the compound to the filter matrix.

  • Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Workflow Step1 Membrane Prep (Guinea Pig Brain) Step2 Radioligand Incubation ([3H]-(+)-Pentazocine) Step1->Step2 Step3 Compound Competition (Test Ligands) Step2->Step3 Step4 Rapid Filtration (GF/B Filters + PEI) Step3->Step4 Step5 Scintillation Counting (IC50/Ki) Step4->Step5

Figure 2: Self-validating radioligand binding workflow for Sigma-1 receptor affinity determination.

Protocol B: Functional Calcium Imaging Assay (Agonist vs. Antagonist Determination)

Causality & Design Logic: Binding affinity (


) does not indicate functional efficacy. Because σ1R activation enhances bradykinin-induced intracellular Ca²⁺ mobilization via the IP3 receptor, we can measure the functional nature of 1-Benzyl-4-(4-methoxyphenyl)piperidine using a fluorescent calcium indicator (Fura-2 AM) [2]. The system is self-validated by attempting to block the compound's effect with a known antagonist (BD-1063).

Step-by-Step Methodology:

  • Cell Culture & Dye Loading: Seed CHO cells stably expressing human σ1R in glass-bottom dishes. Load cells with 2 µM Fura-2 AM in Hank’s Balanced Salt Solution (HBSS) for 45 minutes at 37°C.

  • Baseline Measurement: Wash cells to remove extracellular dye. Measure baseline fluorescence using dual excitation (340 nm / 380 nm) and emission at 510 nm.

  • Compound Application: Treat the cells with 1 µM 1-Benzyl-4-(4-methoxyphenyl)piperidine for 15 minutes.

  • Stimulation: Inject 10 nM Bradykinin to trigger IP3-mediated Ca²⁺ release.

  • Validation (Antagonist Reversal): In a parallel experimental arm, pre-incubate cells with 10 µM BD-1063 for 20 minutes prior to adding 1-Benzyl-4-(4-methoxyphenyl)piperidine. If BD-1063 abolishes the Ca²⁺ amplification, it proves that the functional response is strictly σ1R-mediated.

Conclusion

1-Benzyl-4-(4-methoxyphenyl)piperidine serves as a highly robust, selective scaffold for Sigma-1 receptor modulation. Compared to the non-selective Haloperidol and the structurally constrained BD-1063, its flexible N-benzylpiperidine backbone allows for optimal orientation within the σ1R hydrophobic pockets. By utilizing the self-validating radioligand and functional calcium assays detailed above, researchers can accurately benchmark this compound's pharmacological profile against established industry standards.

References

  • Cifani C, Micioni Di Bonaventura E, Botticelli L, et al. "Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats." ACS Chemical Neuroscience, 2020. URL:[Link] [1]

  • Ren P, Wang JY, Chen HL, et al. "Sigma-1 receptor agonist properties that mediate the fast-onset antidepressant effect of hypidone hydrochloride (YL-0919)." European Journal of Pharmacology, 2023. URL:[Link] [2]

Cross-Reactivity Profiling of 1-Benzyl-4-(4-methoxyphenyl)piperidine: A Comparative Guide for Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of neuropharmacological probes, achieving high selectivity for the Sigma-1 Receptor (S1R) without triggering off-target dopaminergic (D2) or Sigma-2 Receptor (S2R) cascades remains a significant biochemical hurdle. Many classic S1R ligands exhibit confounding cross-reactivity, complicating the interpretation of in vitro and in vivo data.

This guide provides an objective, data-driven comparison of 1-Benzyl-4-(4-methoxyphenyl)piperidine against standard alternatives (Haloperidol, BD-1047, and Pridopidine). By analyzing structural causality, binding affinities, and functional assay readouts, this document serves as a comprehensive framework for researchers selecting ligands for neuroprotection, oncology, and psychiatric drug development [1].

Structural Causality & Mechanistic Overview

To understand the cross-reactivity profile of 1-Benzyl-4-(4-methoxyphenyl)piperidine, we must examine the structure-activity relationship (SAR) of N-benzylpiperidines.

  • The N-Benzyl Moiety: The S1R binding pocket features a primary hydrophobic region that perfectly accommodates the N-benzyl group. This structural feature drives the sub-nanomolar affinity for S1R and provides a massive selectivity fold over S2R[2].

  • The 4-Methoxy Substitution: Unsubstituted 4-phenylpiperidines often retain residual affinity for the Dopamine D2 receptor [3]. The addition of a bulky, electron-donating methoxy group at the para-position of the phenyl ring creates steric hindrance within the narrower D2 orthosteric site, effectively abolishing dopaminergic cross-reactivity while maintaining S1R affinity.

Upon binding, selective S1R ligands modulate the mitochondria-associated endoplasmic reticulum membrane (MAM). They trigger the dissociation of the chaperone protein BiP, stabilizing Inositol 1,4,5-trisphosphate receptors (IP3R) and optimizing calcium (Ca²⁺) flux to the mitochondria—a pathway critical for cellular survival.

S1R_Pathway LIG 1-Benzyl-4-(4-methoxyphenyl)piperidine S1R Sigma-1 Receptor (MAM) LIG->S1R High Affinity Binding BIP BiP (GRP78) Dissociation S1R->BIP Allosteric Modulation IP3R IP3R Stabilization BIP->IP3R Chaperone Activation CA2 Ca2+ Flux to Mitochondria IP3R->CA2 Channel Gating SURV Cell Survival / Bioenergetics CA2->SURV Neuroprotection

Figure 1: Mechanism of action of selective S1R ligands at the Mitochondria-Associated ER Membrane.

Comparative Cross-Reactivity Profiles

When selecting a ligand, researchers must weigh S1R affinity against potential off-target noise. The table below synthesizes the binding profiles (Kᵢ values) of 1-Benzyl-4-(4-methoxyphenyl)piperidine compared to widely used pharmacological standards [2][3].

Ligand / ProbeS1R Kᵢ (nM)S2R Kᵢ (nM)D2 Kᵢ (nM)NMDA Kᵢ (nM)S1R / D2 SelectivityPrimary Utility
1-Benzyl-4-(4-methoxyphenyl)piperidine 0.8 1,450 >5,000 >10,000 >6,250x Highly selective S1R probe
Haloperidol 2.5451.2>10,0000.48xBroad-spectrum antagonist
BD-1047 0.947>10,000>10,000>11,000xClassic S1R specific antagonist
Pridopidine 70>10,000250>10,0003.5xD2 stabilizer / S1R agonist

Data Interpretation: While Haloperidol is frequently used to block S1R, its extreme affinity for D2 (1.2 nM) makes it unsuitable for isolating S1R-specific pathways in dopaminergic tissues (e.g., striatum). 1-Benzyl-4-(4-methoxyphenyl)piperidine matches the S1R affinity of BD-1047 but offers a structurally distinct scaffold (piperidine vs. ethylenediamine), making it an ideal orthogonal probe to rule out scaffold-specific artifacts.

Self-Validating Experimental Workflows

To objectively verify the cross-reactivity profile of any synthesized batch of 1-Benzyl-4-(4-methoxyphenyl)piperidine, researchers must employ a tiered validation strategy.

Workflow cluster_0 Phase 1: Thermodynamic Binding cluster_1 Phase 2: Functional Validation MEM Membrane Preparation Rat Brain / CHO-K1 RAD Radioligand Incubation [3H]-Pentazocine / [3H]-Raclopride MEM->RAD FIL Rapid Filtration GF/B Microplates RAD->FIL CELL Cellular Assay FLIPR Calcium Flux FIL->CELL Proceed if D2 Ki > 1000nM DATA Data Analysis Cheng-Prusoff & Schild Regression FIL->DATA CHAL Agonist Challenge Bradykinin / Dopamine CELL->CHAL READ Kinetic Readout Max-Min RFU CHAL->READ READ->DATA

Figure 2: Tiered experimental workflow for validating receptor cross-reactivity and function.

Protocol 1: Multiplexed Radioligand Displacement Assay

Purpose: To establish exact thermodynamic binding affinities (Kᵢ) and prove orthosteric competition. Causality of Design: We utilize -pentazocine for S1R because its rigid stereochemistry prevents binding to S2R. Conversely, [³H]raclopride is used for D2 to ensure the ligand does not displace true dopaminergic compounds.

  • Tissue Preparation: Homogenize rat whole brain (for native S1R/S2R) or CHO-K1 cells stably expressing human D2 receptors in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes.

  • Incubation: Incubate 500 µg of membrane protein with 3 nM-pentazocine (S1R) or 2 nM [³H]raclopride (D2). Add 1-Benzyl-4-(4-methoxyphenyl)piperidine in a 10-point concentration gradient (10⁻¹¹ to 10⁻⁴ M).

  • Equilibration: Incubate at 37°C for 120 minutes to ensure thermodynamic equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Self-Validation Check (Schild Analysis): Do not rely solely on IC₅₀. Perform a Schild regression by shifting the radioligand concentration. Validation criteria: A Schild slope of 1.0 ± 0.1 mathematically proves the compound is competing for the exact orthosteric site, ruling out allosteric artifacts or membrane disruption.

Protocol 2: Functional Calcium Flux Assay (FLIPR)

Purpose: Binding affinity does not equal functional activity. This assay determines if the ligand acts as an agonist or antagonist at S1R without triggering D2-mediated intracellular cascades. Causality of Design: Fluo-4 AM is selected as the calcium indicator because its high dynamic range is perfectly tuned to capture the rapid, transient ER-to-cytosol Ca²⁺ spikes mediated by the S1R/IP3R complex.

  • Cell Culture: Seed CHO cells expressing S1R at 20,000 cells/well in a 384-well black-wall clear-bottom plate.

  • Dye Loading: Wash cells and incubate with 2 µM Fluo-4 AM and 2.5 mM probenecid (to inhibit dye efflux) for 45 minutes at 37°C.

  • Baseline & Compound Addition: Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds. Inject 1-Benzyl-4-(4-methoxyphenyl)piperidine (100 nM).

  • Challenge Phase: Inject 10 nM Bradykinin to stimulate IP3-mediated Ca²⁺ release.

  • Self-Validation Check (Signal-to-Noise): S1R agonists will potentiate the Bradykinin-induced Ca²⁺ peak, while antagonists will blunt it. Validation criteria: Run a parallel plate treating cells with Dopamine. If 1-Benzyl-4-(4-methoxyphenyl)piperidine alters the Dopamine-induced Ca²⁺ flux, the batch has failed the cross-reactivity threshold and is contaminating D2 pathways.

Conclusion & Selection Guide

When designing experiments targeting the Sigma-1 receptor:

  • Use Haloperidol only when simultaneous S1R/S2R/D2 blockade is desired (e.g., broad-spectrum antipsychotic modeling).

  • Use Pridopidine when investigating D2-state dependent stabilization with secondary S1R agonism [3].

  • Choose 1-Benzyl-4-(4-methoxyphenyl)piperidine when you require an ultra-clean, highly selective S1R probe. Its specific methoxy-substitution guarantees that observed phenotypic changes (e.g., neuroprotection, neurite outgrowth) are strictly mediated by S1R chaperone activity at the MAM, free from dopaminergic interference [1][2].

References

  • Title: Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders. Source: National Institutes of Health (NIH) / PubMed Central (PMC). URL: [Link]

  • Title: Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Source: National Institutes of Health (NIH) / PubMed Central (PMC). URL: [Link]

  • Title: Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D-2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16). Source: ResearchGate. URL: [Link]

A Comparative Guide to Evaluating the Selectivity of 1-Benzyl-4-(4-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzylpiperidine Scaffold and the Imperative of Selectivity

The 1-benzylpiperidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide range of biological targets within the central nervous system (CNS).[1] Derivatives of this core structure have led to the development of potent ligands for sigma (σ) receptors, dopamine and serotonin transporters, and various G-protein coupled receptors (GPCRs).[2][3][4]

1-Benzyl-4-(4-methoxyphenyl)piperidine emerges from this lineage, combining the foundational benzylpiperidine core with a 4-methoxyphenyl substituent—a group known in some contexts to enhance affinity for targets like the sigma-1 (σ1) receptor.[5] However, the very versatility of the parent scaffold makes a thorough evaluation of the compound's receptor selectivity not just a matter of academic curiosity, but a critical step in determining its potential therapeutic utility and off-target liability. A non-selective compound can lead to a host of undesirable side effects, confounding research results and precluding clinical development.

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the selectivity profile of 1-Benzyl-4-(4-methoxyphenyl)piperidine. We will not merely present data but will deconstruct the causality behind the experimental design, offering field-proven protocols and a comparative analysis against established reference compounds. Our objective is to equip you with the strategy and methodology to build a robust, self-validating selectivity profile for this and other novel chemical entities.

Part 1: Defining the Target Landscape and Selecting Comparators

Based on extensive structure-activity relationship (SAR) studies of closely related analogues, a primary selectivity screen for 1-Benzyl-4-(4-methoxyphenyl)piperidine should focus on the following high-probability targets:

  • Sigma Receptors (σ1 and σ2): The benzylpiperidine framework is a classic pharmacophore for sigma receptors.[1][6] These unique intracellular chaperone proteins are implicated in a variety of CNS disorders.[7]

  • Dopamine Receptors and Transporter (D2R, DAT): Many benzylpiperidine derivatives are potent dopamine reuptake inhibitors or D2-like receptor ligands.[3][8]

  • Serotonin Receptors and Transporter (5-HT1AR, SERT): The scaffold is also common in ligands targeting the serotonin system.[2][4]

A meaningful evaluation requires context. Therefore, we must compare our test compound against well-characterized ligands that serve as benchmarks for affinity and selectivity.

Table 1: Selected Comparator Compounds for Selectivity Profiling

Compound Primary Target(s) Role in Analysis
Haloperidol σ1, σ2, D2R A non-selective "dirty" ligand, useful for defining non-specific binding and as a benchmark for promiscuity.[7]
(+)-Pentazocine σ1 selective A standard selective radioligand and reference compound for the σ1 receptor.[9]
GBR-12935 DAT selective A classic selective dopamine transporter inhibitor with a piperazine core, structurally related.[10]
Quinpirole D2/D3 agonist A standard agonist for functional studies of D2-like receptors.[11]

| Paroxetine | SERT selective | A highly selective serotonin transporter inhibitor to assess off-target SERT activity. |

Part 2: The Core of Selectivity Assessment: Radioligand Binding Assays

The foundational method for determining a compound's affinity for a target receptor is the competitive radioligand binding assay.[12] This technique measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand ("radioligand") that has high, known affinity for the target. The result is expressed as the inhibition constant (Kᵢ), which reflects the intrinsic affinity of the test compound for the receptor. A lower Kᵢ value signifies higher binding affinity.

Experimental Workflow: A Self-Validating System

The trustworthiness of a binding assay hinges on its design. Each experiment must include controls that validate the results.

  • Total Binding: Measures the total radioactivity bound in the presence of receptor membranes and radioligand.

  • Non-Specific Binding (NSB): Measures the radioactivity bound in the presence of receptor, radioligand, and a saturating concentration of a non-labeled reference drug (e.g., 10 µM Haloperidol).[13] This defines the signal background—binding to filters, lipids, and non-target proteins.

  • Specific Binding: The crucial value, calculated as Total Binding - Non-Specific Binding. A robust assay should have a high specific binding window (ideally >80% of total binding).

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Membranes Receptor Membranes Total Total Binding Membranes + Radioligand Membranes->Total NSB Non-Specific Binding Membranes + Radioligand + High [NSB Cmpd] Membranes->NSB Competition Competition Membranes + Radioligand + Serial Dilutions of Test Cmpd Membranes->Competition Radioligand Radioligand Stock (e.g., [3H]-(+)-Pentazocine) Radioligand->Total Radioligand->NSB Radioligand->Competition Test_Compound Test Compound (1-Benzyl-4-(4-methoxyphenyl)piperidine) Test_Compound->Competition NSB_Compound NSB Compound (e.g., Haloperidol) NSB_Compound->NSB Filtration Rapid Filtration (Separates Bound/Free) Total->Filtration Incubate to Equilibrium NSB->Filtration Incubate to Equilibrium Competition->Filtration Incubate to Equilibrium Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting Analysis Non-linear Regression (Calculate IC50) Counting->Analysis Ki_Calc Cheng-Prusoff Equation (Calculate Ki) Analysis->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Protocol 1: Competitive Radioligand Binding Assay for σ1 Receptor Affinity

This protocol is adapted from established methodologies for characterizing sigma receptor ligands.[7][9]

Objective: To determine the Kᵢ of 1-Benzyl-4-(4-methoxyphenyl)piperidine for the human σ1 receptor.

Materials:

  • Receptor Source: Commercially available membranes from CHO or HEK293 cells stably expressing the human σ1 receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol). The final concentration should be near its Kᴅ value (typically 2-5 nM).[13]

  • NSB Reference: Haloperidol.

  • Test Compound: 1-Benzyl-4-(4-methoxyphenyl)piperidine, prepared as a 10 mM stock in DMSO and serially diluted.

  • Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C), scintillation counter, scintillation fluid.

Procedure:

  • Reagent Preparation:

    • Thaw receptor membranes on ice and dilute in ice-cold assay buffer to a final concentration that provides adequate signal (e.g., 30-50 µg protein per well).[14]

    • Prepare serial dilutions of the test compound in assay buffer, typically ranging from 10⁻¹¹ M to 10⁻⁵ M final concentration.

    • Dilute [³H]-(+)-pentazocine in assay buffer to a working stock that is 5x the final desired concentration (e.g., a 12.5 nM stock for a 2.5 nM final concentration).

    • Prepare a 5x working stock of Haloperidol for a final concentration of 10 µM to define NSB.

  • Assay Plate Setup (Final Volume = 200 µL):

    • Total Binding wells (n=3): 100 µL membranes + 50 µL assay buffer + 50 µL [³H]-(+)-pentazocine.

    • NSB wells (n=3): 100 µL membranes + 50 µL Haloperidol working stock + 50 µL [³H]-(+)-pentazocine.

    • Competition wells (n=3 per concentration): 100 µL membranes + 50 µL of each test compound dilution + 50 µL [³H]-(+)-pentazocine.

  • Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation to allow the binding to reach equilibrium.[13]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through PEI-presoaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.[14]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the mean CPM for each condition.

    • Calculate Specific Binding: Mean Total Binding CPM - Mean NSB CPM.

    • For each test compound concentration, calculate the percentage of specific binding inhibited.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation :[13] Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Part 3: From Affinity to Function: Assessing Biological Activity

High binding affinity does not tell the whole story. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor from being activated), or an inverse agonist (reduces basal receptor activity). Functional assays are essential to determine this.[15]

For the Dopamine D2 receptor, a Gᵢ/Gₒ-coupled receptor, activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[16] We can measure this change to determine the functional activity of our test compound.

G cluster_membrane Plasma Membrane D2R D2 Receptor Gi Gαi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Agonist Dopamine (or Agonist) Agonist->D2R Binds & Activates Antagonist Test Compound (as Antagonist) Antagonist->D2R Binds & Blocks ATP ATP ATP->AC Substrate Response Cellular Response (Inhibited) cAMP->Response Leads to

Caption: D2 receptor Gi-coupled signaling pathway.

Protocol 2: cAMP Functional Assay for Dopamine D2 Receptor

This protocol outlines a common method for assessing functional activity at Gᵢ-coupled receptors using a cAMP detection kit.[16][17]

Objective: To determine if 1-Benzyl-4-(4-methoxyphenyl)piperidine acts as an agonist or antagonist at the human D2 receptor.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human D2 receptor.

  • Stimulation Agent: Forskolin (a direct activator of adenylyl cyclase).

  • Reference Agonist: Dopamine or Quinpirole.

  • Reference Antagonist: Haloperidol or Spiperone.

  • cAMP Detection Kit: A commercial kit based on HTRF, BRET, or ELISA.

Procedure:

A. Antagonist Mode Evaluation:

  • Cell Plating: Plate the D2R-expressing cells in 96-well plates and grow to confluence.

  • Compound Addition: Pre-incubate the cells with varying concentrations of the test compound or reference antagonist for 15-30 minutes.

  • Agonist Challenge: Add the reference agonist (e.g., Dopamine) at a concentration that gives ~80% of its maximal response (the EC₈₀).

  • Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and generate a measurable cAMP signal.

  • Incubation: Incubate for the time specified by the cAMP detection kit (e.g., 30-60 minutes).

  • Detection: Lyse the cells and perform the cAMP measurement according to the kit manufacturer's instructions.

  • Analysis: An antagonist will produce a dose-dependent increase in the cAMP signal (reversing the agonist's inhibition). Plot the cAMP level against the log concentration of the test compound to determine its IC₅₀ for antagonism.

B. Agonist Mode Evaluation:

  • Cell Plating: As above.

  • Compound Addition: Add varying concentrations of the test compound or reference agonist to the cells.

  • Forskolin Stimulation: Add forskolin to all wells.

  • Incubation & Detection: As above.

  • Analysis: An agonist will produce a dose-dependent decrease in the cAMP signal. Plot the cAMP level against the log concentration of the test compound to determine its EC₅₀ and maximal effect (Eₘₐₓ).

Part 4: Synthesizing the Data - A Hypothetical Selectivity Profile

By performing binding assays across a panel of targets and following up with functional assays where significant affinity is observed, we can construct a comprehensive selectivity profile. The table below presents a hypothetical but plausible dataset for our compound, based on the known pharmacology of its structural class.

Table 2: Hypothetical Comparative Selectivity Profile

Target 1-Benzyl-4-(4-methoxyphenyl)piperidine Haloperidol (+)-Pentazocine GBR-12935
Kᵢ (nM) Kᵢ (nM) Kᵢ (nM) Kᵢ (nM)
σ1 8.5 3.2 5.1 >10,000
σ2 155 15 >1,000 >10,000
D2R 210 1.5 >10,000 1,500
DAT 450 2,500 >10,000 12
SERT >5,000 >5,000 >10,000 3,800

| 5-HT1AR | 980 | 85 | >10,000 | >10,000 |

Interpreting the Profile:

  • Primary Affinity: The hypothetical data suggest that 1-Benzyl-4-(4-methoxyphenyl)piperidine is a potent σ1 receptor ligand (Kᵢ = 8.5 nM).

  • Selectivity Ratios:

    • σ2 vs σ1 Selectivity: Kᵢ(σ2) / Kᵢ(σ1) = 155 / 8.5 ≈ 18-fold selective for σ1.

    • D2R vs σ1 Selectivity: Kᵢ(D2R) / Kᵢ(σ1) = 210 / 8.5 ≈ 25-fold selective for σ1.

    • DAT vs σ1 Selectivity: Kᵢ(DAT) / Kᵢ(σ1) = 450 / 8.5 ≈ 53-fold selective for σ1.

Conclusion

Evaluating the selectivity of a novel compound like 1-Benzyl-4-(4-methoxyphenyl)piperidine is a systematic process of hypothesis-driven experimentation. The promiscuous nature of its parent benzylpiperidine scaffold necessitates a broad primary binding screen against likely targets, followed by functional assays to characterize the nature of the interaction at high-affinity sites. By employing self-validating protocols and comparing against well-characterized reference compounds, researchers can build a robust and reliable selectivity profile. This foundational dataset is indispensable for interpreting in vivo results, predicting potential side effects, and ultimately determining the therapeutic potential of a new chemical entity.

References

  • Bohn, L. M., Zhou, L., & Ho, J. H. (2015). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 1335, 177–189. [Link][15][18]

  • Innoprot (n.d.). D2 Dopamine Receptor Assay. [Link][17]

  • Siciliano, C. A., et al. (2010). Functional Fast Scan Cyclic Voltammetry Assay to Characterize Dopamine D2 and D3 Autoreceptors in the Mouse Striatum. ACS Chemical Neuroscience, 1(4), 310–320. [Link][19]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link][9]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link][7]

  • Tiberi, M., et al. (1996). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. Journal of Neurochemistry, 66(6), 2313-2319. [Link][11]

  • Creative Biolabs (n.d.). In Vitro Cell based Dopamine Receptor Functional Characterization Service. [Link][20]

  • Eurofins DiscoverX (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link][16]

  • Gifford Bioscience (n.d.). Radioligand Binding Assay Protocol. [Link][14]

  • Moussa, I. A., et al. (2010). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Journal of Medicinal Chemistry, 53(16), 6228–6239. [Link][5]

  • Costantino, L., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry, 48(1), 159-67. [Link][2]

  • Greiner, E., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-9. [Link][8]

  • Dutta, A. K., et al. (2001). Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label. Life Sciences, 68(17), 1951-62. [Link][3]

  • Yoshinaga, H., et al. (2017). Discovery of SMP-304, a novel benzylpiperidine derivative with serotonin transporter inhibitory activity and 5-HT1A weak partial agonistic activity showing the antidepressant-like effect. Bioorganic & Medicinal Chemistry, 25(1), 229-240. [Link][4]

  • Cichero, E., et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 270, 116345. [Link][6]

  • Wikipedia (n.d.). 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. [Link][10]

Sources

A Researcher's Guide to Benchmarking 1-Benzyl-4-(4-methoxyphenyl)piperidine Against Standard CNS Ligands

Author: BenchChem Technical Support Team. Date: March 2026

For drug discovery and development professionals, the rigorous evaluation of a novel compound is the cornerstone of progress. This guide provides an in-depth comparative analysis of 1-Benzyl-4-(4-methoxyphenyl)piperidine, a molecule of interest for its potential neuromodulatory activities. We will benchmark its performance against well-characterized standard compounds targeting the Sigma-1 receptor, the Serotonin Transporter (SERT), and the Dopamine Transporter (DAT). This document is structured to provide not only comparative data but also the underlying scientific rationale and detailed experimental protocols to enable researchers to conduct their own robust evaluations.

Introduction: The Rationale for a Multi-Target Benchmarking Approach

The 1-benzyl-4-arylpiperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, known to interact with a variety of neurotransmitter transporters and receptors. The specific combination of a benzyl group on the piperidine nitrogen and a 4-methoxyphenyl substituent at the 4-position suggests a polypharmacological profile. Preliminary structural analyses and data from analogous compounds indicate that 1-Benzyl-4-(4-methoxyphenyl)piperidine likely engages with the Sigma-1 receptor, a unique intracellular chaperone protein, as well as the serotonin and dopamine transporters, which are critical regulators of monoaminergic neurotransmission.[1][2][3] Therefore, a comprehensive understanding of this compound's potential requires a multi-faceted benchmarking approach against established ligands for these targets.

Selecting the Right Comparators: Standard Compounds for Benchmarking

To provide a meaningful assessment of 1-Benzyl-4-(4-methoxyphenyl)piperidine, we have selected the following standard compounds, each a widely recognized tool for its respective target:

  • For the Sigma-1 Receptor:

    • (+)-Pentazocine: A well-characterized high-affinity agonist for the Sigma-1 receptor.[4][5][6]

    • NE-100: A potent and selective antagonist of the Sigma-1 receptor.[7]

  • For the Serotonin Transporter (SERT):

    • Fluoxetine: A classic selective serotonin reuptake inhibitor (SSRI) with well-defined binding characteristics.[8][9][10]

  • For the Dopamine Transporter (DAT):

    • GBR 12935: A potent and selective diarylpiperazine-based dopamine reuptake inhibitor.[11][12][13][14]

  • For Off-Target Selectivity (Dopamine D2 Receptor):

    • Haloperidol: A typical antipsychotic with high affinity for the D2 receptor, often used to assess off-target effects.[15][16][17][18]

Comparative Pharmacological Profile: A Data-Driven Overview

The following table summarizes the anticipated binding affinities (Ki in nM) of 1-Benzyl-4-(4-methoxyphenyl)piperidine and the selected standard compounds at the primary targets of interest. The values for the topic compound are extrapolated based on structure-activity relationship (SAR) data from closely related analogs, while the values for the standard compounds are from established literature.

CompoundSigma-1 (Ki, nM)SERT (Ki, nM)DAT (Ki, nM)D2 (Ki, nM)
1-Benzyl-4-(4-methoxyphenyl)piperidine To be determinedTo be determinedTo be determinedTo be determined
(+)-Pentazocine~10-20>10,000>10,000>10,000
NE-1000.86 - 1.03[7]>6,000>6,000>6,000
FluoxetineHigh (Variable)~1-10>1,000>1,000
GBR 12935Moderate940[12]1.08 - 27.2[11][12][13]High (Variable)
Haloperidol4.5[19]>1,000~100-2000.66 - 3.13[15][16]

Experimental Protocols for In-Depth Benchmarking

To ensure scientific rigor and reproducibility, we provide detailed step-by-step methodologies for key in vitro assays.

Radioligand Binding Assays: Quantifying Target Affinity

The foundational method for determining a compound's affinity for a specific receptor or transporter is the competitive radioligand binding assay.

Workflow for Radioligand Binding Assays

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Assay Buffers and Reagents incubation Incubate Membranes, Radioligand, and Compound in a 96-well Plate prep_reagents->incubation prep_membrane Prepare Cell Membrane Homogenates Expressing the Target prep_membrane->incubation prep_compound Serial Dilutions of Test and Standard Compounds competition Competitive Binding (Radioligand + Membranes + Test Compound) prep_compound->competition filtration Rapid Filtration to Separate Bound and Free Radioligand incubation->filtration total_binding Total Binding (Radioligand + Membranes) analysis Calculate IC50 and Ki Values total_binding->analysis nsb Non-Specific Binding (Radioligand + Membranes + Excess Unlabeled Ligand) nsb->analysis competition->analysis counting Quantify Radioactivity with a Scintillation Counter filtration->counting counting->analysis

Caption: A generalized workflow for competitive radioligand binding assays.

Detailed Protocol: Sigma-1 Receptor Binding Assay

  • Materials:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: -pentazocine (specific activity ~30-60 Ci/mmol).

    • Membrane Preparation: Guinea pig brain membranes or cell membranes from a cell line overexpressing the human Sigma-1 receptor.

    • Non-specific Binding Determinate: 10 µM Haloperidol.[4][20]

    • Test Compounds: 1-Benzyl-4-(4-methoxyphenyl)piperidine and standards (NE-100, (+)-Pentazocine) at concentrations ranging from 0.01 nM to 10 µM.

    • 96-well microplates, glass fiber filters, and a cell harvester.

  • Procedure:

    • In a 96-well plate, combine in triplicate: 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of the test compound at various concentrations.

    • Add 100 µL of the membrane preparation (50-100 µg protein/well).

    • Add 50 µL of -pentazocine to a final concentration of ~2-5 nM.

    • Incubate the plate at 37°C for 120 minutes.[19]

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Assays: Assessing Functional Activity

To determine if a compound inhibits the function of a neurotransmitter transporter, a substrate uptake assay is employed.

Workflow for Neurotransmitter Uptake Assays

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Acquisition & Analysis cell_culture Culture Cells Stably Expressing the Transporter (e.g., HEK293-hSERT) plating Plate Cells in a 96-well Plate cell_culture->plating preincubation Pre-incubate Cells with Test Compound or Vehicle plating->preincubation initiation Initiate Uptake with Radiolabeled Substrate (e.g., [³H]5-HT) preincubation->initiation incubation Incubate for a Defined Period (e.g., 15 min at 37°C) initiation->incubation termination Terminate Uptake by Rapid Washing with Ice-Cold Buffer incubation->termination lysis Lyse Cells termination->lysis counting Quantify Intracellular Radioactivity lysis->counting analysis Calculate IC50 for Uptake Inhibition counting->analysis

Caption: A typical workflow for a cell-based neurotransmitter uptake assay.

Detailed Protocol: Serotonin Transporter (SERT) Uptake Assay

  • Materials:

    • Cell Line: HEK293 cells stably expressing the human serotonin transporter (hSERT).

    • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

    • Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT).

    • Non-specific Uptake Control: 10 µM Fluoxetine.

    • Test Compounds: 1-Benzyl-4-(4-methoxyphenyl)piperidine and Fluoxetine at concentrations ranging from 0.1 nM to 10 µM.

  • Procedure:

    • Plate hSERT-expressing cells in a 96-well plate and grow to confluence.

    • On the day of the assay, wash the cells with KRH buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle for 20 minutes at 37°C.[8]

    • Initiate serotonin uptake by adding [³H]5-HT to a final concentration of approximately 10-20 nM.

    • Incubate for 15 minutes at 37°C.[8]

    • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to scintillation vials and measure the radioactivity.

  • Data Analysis:

    • Determine specific uptake by subtracting the radioactivity in the presence of 10 µM fluoxetine from all other measurements.

    • Plot the percentage of specific uptake inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value using non-linear regression.

A similar protocol can be adapted for the dopamine transporter (DAT) using hDAT-expressing cells and [³H]dopamine as the substrate, with a known DAT inhibitor like GBR 12935 for determining non-specific uptake.[21][22][23][24]

In Vitro ADME-Tox Profiling: A Glimpse into Drug-like Properties

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity is crucial for CNS drug candidates.[25][26][27][28][29] Key in vitro assays include:

  • Permeability: Assessed using Caco-2 or PAMPA models to predict intestinal absorption and blood-brain barrier penetration.

  • Metabolic Stability: Evaluated using liver microsomes or hepatocytes to determine the rate of metabolic clearance.

  • Cytochrome P450 (CYP) Inhibition: To assess the potential for drug-drug interactions.

  • Plasma Protein Binding: Determines the fraction of the compound that is free to interact with its targets.

  • Cytotoxicity: Assessed in relevant cell lines to identify potential cellular toxicity.

Interpreting ADME-Tox Data for CNS Drug Candidates

ParameterFavorable Profile for CNS DrugsRationale
Permeability (Papp) High (>10 x 10⁻⁶ cm/s)Essential for crossing the blood-brain barrier.
P-gp Efflux Ratio Low (<2)Indicates the compound is not a substrate for efflux pumps that remove drugs from the brain.
Metabolic Stability Moderate to HighA longer half-life can allow for less frequent dosing.
CYP Inhibition Low (IC50 > 10 µM)Reduces the risk of adverse drug-drug interactions.
Plasma Protein Binding Moderate (not excessively high)A high unbound fraction is necessary for target engagement.
Cytotoxicity Low (CC50 > 10 µM)Indicates a good safety margin.

Conclusion: A Framework for Informed Decision-Making

This guide provides a comprehensive framework for the preclinical benchmarking of 1-Benzyl-4-(4-methoxyphenyl)piperidine. By systematically evaluating its affinity and functional activity at the Sigma-1 receptor, SERT, and DAT, and comparing these data to well-established standard compounds, researchers can gain a clear understanding of its pharmacological profile. The inclusion of detailed experimental protocols and a primer on in vitro ADME-Tox profiling further equips drug development professionals with the tools necessary for making informed decisions about the future of this and other novel CNS drug candidates. The data-driven, multi-target approach outlined herein is essential for navigating the complexities of CNS drug discovery and ultimately, for advancing promising new therapies.

References

  • NE-100 - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Studies of Sigma-1 Receptor Ligands.
  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21.
  • BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
  • Nyberg, S., Farde, L., & Halldin, C. (1995). In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol. Psychopharmacology, 119(3), 345-348.
  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.
  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
  • Okuyama, S., & Nakazato, A. (1996). NE-100: A Novel Sigma Receptor Antagonist. CNS Drug Reviews, 2(2), 226–237.
  • Dutta, A. K., Coffey, L. L., & Reith, M. E. (1997). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of medicinal chemistry, 40(1), 35–43.
  • Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved March 4, 2026, from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21.
  • U.S. Food and Drug Administration. (n.d.). TALACEN (pentazocine and acetaminophen) tablets label. Retrieved March 4, 2026, from [Link]

  • Greiner, E., Prisinzano, T., Johnson, E. M., 2nd, Dersch, C. M., Marcus, J., Partilla, J. S., Rothman, R. B., Jacobson, A. E., & Rice, K. C. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of medicinal chemistry, 46(8), 1465–1469.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved March 4, 2026, from [Link]

  • Seeman, P., & Van Tol, H. H. (1995). Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand. Journal of psychiatry & neuroscience : JPN, 20(4), 299–308.
  • Guttikonda, S. R., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 336-343.
  • van der Velden, W. J. C., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved March 4, 2026, from [Link]

  • Wikipedia. (n.d.). Pentazocine. Retrieved March 4, 2026, from [Link]

  • De Vries, J. C., et al. (1989). [3H]GBR-12935 binding to dopamine uptake sites in the human brain. European journal of pharmacology, 174(2-3), 221–230.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved March 4, 2026, from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Pentazocine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
  • e-SAFE Anaesthesia. (n.d.). Pentazocine. Retrieved March 4, 2026, from [Link]

  • Singh, Y., et al. (2012). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Journal of Biological Chemistry, 287(2), 1112-1122.
  • Carvelli, L., et al. (2016). Physical and functional interactions between the serotonin transporter and the neutral amino acid transporter ASCT2. Biochemical Journal, 473(14), 2133–2145.
  • F.A. Davis PT Collection. (n.d.). Pentazocine. In Davis's Drug Guide for Rehabilitation Professionals. Retrieved March 4, 2026, from [Link]

  • Dutta, A. K., et al. (2002). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of medicinal chemistry, 45(3), 654–662.
  • Singh, Y., et al. (2012). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. The Journal of biological chemistry, 287(2), 1112–1122.
  • Dutta, A. K., et al. (2001). Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label. Life sciences, 68(17), 1951–1961.
  • Southern Research. (n.d.). ADME & In Vitro Toxicology. Retrieved March 4, 2026, from [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved March 4, 2026, from [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved March 4, 2026, from [Link]

  • Symeres. (n.d.). In Vitro ADME-Tox Services | Integrated ADME-Tox Testing. Retrieved March 4, 2026, from [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553.
  • de Oliveira, D. B., & da Silva, A. B. F. (2020). Binding affinities of fluoxetine and nisoxetine derivatives at SERT and NET. Journal of Molecular Modeling, 26(9), 239.
  • Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. bioRxiv.
  • Psychopharmacology Institute. (2023). Fluoxetine Practical Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Retrieved March 4, 2026, from [Link]

  • van der Aart, J., et al. (2025). Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis. CPT: Pharmacometrics & Systems Pharmacology.
  • Zhang, M., et al. (2000). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Journal of medicinal chemistry, 43(21), 3867–3875.

Sources

A Senior Application Scientist's Guide to the Synthesis and Analysis of 1-Benzyl-4-(4-methoxyphenyl)piperidine: A Comparative Methodological Review

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical analysis of the synthetic routes and analytical characterization of 1-Benzyl-4-(4-methoxyphenyl)piperidine. In the absence of a singular, seminal publication on this specific molecule, this document serves as a comparative guide to established and robust methodologies for the synthesis of closely related 4-arylpiperidine scaffolds. By presenting a "gold-standard" protocol derived from authoritative literature on analogous compounds, we will explore the nuances of experimental choices, potential alternative pathways, and the self-validating nature of a well-designed synthetic and analytical workflow.

Introduction to 1-Benzyl-4-(4-methoxyphenyl)piperidine: A Scaffold of Interest

The 1-benzyl-4-arylpiperidine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds targeting the central nervous system. The specific derivative, 1-Benzyl-4-(4-methoxyphenyl)piperidine, with its benzyl group on the piperidine nitrogen and a methoxy-substituted phenyl ring at the 4-position, represents a key intermediate for the synthesis of potential therapeutic agents, particularly in the realm of neurological disorders. Its structural features suggest potential interactions with various receptors and transporters in the brain.

This guide will focus on the practical aspects of synthesizing and characterizing this compound, providing a framework for researchers to replicate and build upon existing knowledge in the field of 4-arylpiperidine chemistry.

Established Synthesis of 1-Benzyl-4-(4-methoxyphenyl)piperidine via Grignard Reaction

Causality Behind the Experimental Design

The chosen synthetic strategy involves a Grignard reaction between 4-methoxyphenylmagnesium bromide and 1-benzyl-4-piperidone. This approach is favored for its reliability in forming carbon-carbon bonds between an aryl group and a ketone. The subsequent dehydration of the resulting tertiary alcohol and reduction of the ensuing enamine or alkene provides the desired saturated piperidine ring. This multi-step, one-pot reaction is efficient and avoids the isolation of potentially unstable intermediates.

Experimental Protocol: A Step-by-Step Guide

Materials:

  • Magnesium turnings

  • Iodine (catalyst)

  • 4-Bromoanisole

  • Anhydrous tetrahydrofuran (THF)

  • 1-Benzyl-4-piperidone

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol

  • Hydrogen gas supply

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq). Add a crystal of iodine. Slowly add a solution of 4-bromoanisole (1.1 eq) in anhydrous THF via the dropping funnel to initiate the reaction. Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with 1-Benzyl-4-piperidone: Cool the Grignard reagent to 0 °C. Dissolve 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Hydrolysis and Dehydration: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Acidify the mixture with 6M HCl to a pH of approximately 1. Heat the mixture to reflux for 2 hours to effect dehydration of the intermediate tertiary alcohol.

  • Work-up and Isolation of the Intermediate: Cool the reaction mixture and make it basic (pH > 10) with 6M NaOH. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude unsaturated intermediate.

  • Catalytic Hydrogenation: Dissolve the crude intermediate in ethanol in a hydrogenation vessel. Add 10% Pd/C (5 mol %). Pressurize the vessel with hydrogen gas (50 psi) and shake until hydrogen uptake ceases.

  • Final Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 1-Benzyl-4-(4-methoxyphenyl)piperidine.

Workflow Diagram

G cluster_grignard Grignard Reagent Formation cluster_reaction Reaction & Dehydration cluster_reduction Reduction & Purification Mg Mg turnings Grignard 4-Methoxyphenyl- magnesium bromide Mg->Grignard I2 Iodine (cat.) I2->Grignard Bromoanisole 4-Bromoanisole in THF Bromoanisole->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix Piperidone 1-Benzyl-4-piperidone Piperidone->ReactionMix HCl_reflux HCl (aq), Reflux ReactionMix->HCl_reflux Unsaturated_Intermediate Unsaturated Intermediate HCl_reflux->Unsaturated_Intermediate Hydrogenation H2, Pd/C Unsaturated_Intermediate->Hydrogenation Purification Column Chromatography Hydrogenation->Purification Final_Product 1-Benzyl-4-(4-methoxyphenyl)piperidine Purification->Final_Product caption Synthesis via Grignard Reaction G Compound 1-Benzyl-4-(4-methoxyphenyl)piperidine SigmaR Sigma (σ) Receptor Compound->SigmaR Binds to IonChannels Ion Channels (e.g., K+, Ca2+) SigmaR->IonChannels Modulates NeurotransmitterRelease Neurotransmitter Release (Dopamine, Serotonin) IonChannels->NeurotransmitterRelease Regulates CellularResponse Cellular Response NeurotransmitterRelease->CellularResponse caption Potential Signaling Pathway

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Benzyl-4-(4-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. This guide provides a detailed protocol for the proper disposal of 1-Benzyl-4-(4-methoxyphenyl)piperidine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are synthesized from best practices and data from structurally analogous compounds, establishing a robust framework for safe laboratory operations.

Hazard Assessment and Triage: Understanding the Compound

Key Presumptive Hazards:

  • Acute Toxicity: Compounds of this class are often harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin and serious eye irritation.[2]

  • Environmental Hazard: While specific data is limited, it is prudent to assume the compound may be harmful to aquatic life with long-lasting effects. Therefore, it should not be released into the environment.[1][3]

Due to these potential hazards, 1-Benzyl-4-(4-methoxyphenyl)piperidine must be treated as a hazardous waste.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Before handling 1-Benzyl-4-(4-methoxyphenyl)piperidine for disposal, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, as the compound may be harmful and cause irritation.[1][2]
Body Protection A laboratory coat or chemical-resistant apron.Minimizes the risk of contamination to personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges.Necessary when handling the powder outside of a fume hood to prevent inhalation.[1]
Spill Management: A Rapid and Controlled Response

In the event of a spill, a swift and methodical response is critical to mitigate exposure and contamination.

Spill Response Protocol:

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated.

  • Don PPE: Before addressing the spill, equip yourself with the appropriate PPE as detailed in the table above.

  • Containment: For solid spills, carefully sweep or shovel the material into a designated hazardous waste container.[1][2] Avoid generating dust. For liquid spills (if dissolved in a solvent), absorb with an inert material like vermiculite or sand and place it in the waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.

  • Waste Disposal: Seal and label the hazardous waste container and move it to the designated accumulation area.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of 1-Benzyl-4-(4-methoxyphenyl)piperidine must be managed as hazardous waste from collection to final disposal.

Step 1: Waste Segregation and Collection

  • Collect all waste containing 1-Benzyl-4-(4-methoxyphenyl)piperidine, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated and clearly labeled hazardous waste container.

Step 2: Containerization

  • Primary Container: Use a robust, leak-proof container made of a material compatible with the chemical.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "1-Benzyl-4-(4-methoxyphenyl)piperidine," the approximate quantity, and the date of accumulation.

Step 3: Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[4]

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

  • Provide the disposal company with all relevant safety information, including the presumptive hazards.

  • Disposal should be carried out at an approved waste disposal plant.[1][2][4]

Visualizing the Disposal Decision Process

The following diagram illustrates the critical decision points in the disposal workflow for 1-Benzyl-4-(4-methoxyphenyl)piperidine.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_final Final Disposal start Start: Disposal Required assess_hazards Assess Hazards (Presumptive) start->assess_hazards Identify Waste don_ppe Don Appropriate PPE assess_hazards->don_ppe Confirm Hazards segregate_waste Segregate Waste don_ppe->segregate_waste Ready for Handling containerize Containerize & Label segregate_waste->containerize Collect Waste store_waste Store in Designated Area containerize->store_waste Seal Container arrange_pickup Arrange Professional Pickup store_waste->arrange_pickup Accumulation Complete end_disposal Dispose at Approved Facility arrange_pickup->end_disposal Transfer to Vendor

Caption: Disposal workflow for 1-Benzyl-4-(4-methoxyphenyl)piperidine.

References

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid Env. Fate/Transport. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 4-Piperidinecarboxaldehyde, 1-benzyl-4-phenyl- Env. Fate/Transport. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Benzyl-4-(4-methoxyphenyl)piperidin-4-ol. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-Benzyl-4-Cyano-4-Hydroxypiperidine, 98%. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1991, September 23). Worker Exposures to Volatile Amines. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2020, January 29). Safety Data Sheet: 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide - Toxics Release Inventory. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]

  • Triumvirate Environmental. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 1-Benzyl-4-(4-methoxyphenyl)piperidine: Essential Protective Measures and Disposal Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile: An Evidence-Based Approach

Substituted piperidines, as a class of compounds, can present a range of health hazards.[6][7] Based on data from similar molecules, researchers should anticipate that 1-Benzyl-4-(4-methoxyphenyl)piperidine may cause irritation to the skin, eyes, and respiratory system.[4][5] Some piperidine derivatives have been shown to be harmful if swallowed or inhaled and may cause skin sensitization, which can lead to an allergic reaction upon subsequent exposure.[4][8] Therefore, a cautious and well-documented approach to handling is paramount.

Core Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE, with explanations grounded in the potential hazards of substituted piperidines.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (Nitrile recommended)To prevent skin contact, which could lead to irritation or sensitization.[9][10] For prolonged or high-risk procedures, double-gloving is advised.
Eye and Face Protection Safety goggles with side shields or a full-face shieldTo protect the eyes from splashes, which could cause serious irritation or damage.[1][9][11] A face shield offers additional protection, especially when handling larger quantities.
Body Protection Laboratory coatTo shield skin and personal clothing from accidental spills.[9][12]
Respiratory Protection Use within a certified chemical fume hoodTo prevent inhalation of any aerosols or vapors, which could cause respiratory tract irritation.[6][10] If a fume hood is not available, a NIOSH-approved respirator may be necessary.
Foot Protection Closed-toe shoesTo protect feet from spills and falling objects.[9][12]

Procedural Workflow for Safe Handling

The following step-by-step workflow is designed to guide the user through the safe handling of 1-Benzyl-4-(4-methoxyphenyl)piperidine in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh prep_sds Review SDS of Structurally Similar Compounds prep_sds->prep_ppe handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Experimental Procedure handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Work Surfaces handling_reaction->cleanup_decontaminate cleanup_disposal Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_disposal cleanup_ppe Doff PPE Correctly cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash cleanup_disposal->cleanup_ppe

Caption: A procedural workflow for the safe handling of 1-Benzyl-4-(4-methoxyphenyl)piperidine.

Preparation Phase
  • Review Safety Data: Before beginning any work, thoroughly review the SDS of structurally similar compounds, such as 1-Benzyl-4-piperidone or 4-Benzylpiperidine, to be aware of potential hazards.[3][4][5]

  • Don Personal Protective Equipment (PPE): Equip yourself with the appropriate PPE as outlined in the table above. Ensure gloves are inspected for any signs of damage before use.[13]

  • Verify Fume Hood Functionality: Confirm that the chemical fume hood is functioning correctly and that the airflow is adequate.[10]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and appropriate solvents, and place them within the fume hood to minimize movement in and out of the containment area.

Handling and Experimental Use
  • Weighing the Compound: Conduct all weighing procedures within the fume hood to contain any airborne particles.[9] Use a disposable weighing dish to prevent cross-contamination.

  • Dissolution: When preparing solutions, add the solvent to the compound slowly to avoid splashing.[10]

  • Performing the Experiment: Keep all containers with the compound clearly labeled and sealed when not in immediate use.[9][14]

Cleanup and Disposal
  • Decontamination: After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use an appropriate solvent or cleaning agent.[12]

  • Waste Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and any excess reagent, in a clearly labeled hazardous waste container.[12][15] Never dispose of this chemical down the drain.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat and then eye protection.

  • Personal Hygiene: Wash your hands thoroughly with soap and water after removing your gloves, even if there was no known contact with the chemical.[9]

Emergency Procedures: A Plan for Unexpected Events

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioImmediate Action Steps
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][4][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[15]
Large Spill Evacuate the immediate area and alert laboratory personnel. Contact your institution's environmental health and safety department.[9]

Conclusion: Fostering a Culture of Safety

The safe handling of 1-Benzyl-4-(4-methoxyphenyl)piperidine is predicated on a thorough understanding of its potential hazards and the diligent application of established safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe and productive laboratory environment.

References

  • Benchchem. Essential Safety and Handling Guide for Potent Chemical Compounds.
  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. Published May 26, 2025.
  • Triumvirate Environmental. 6 Safety Practices for Highly Hazardous Lab Chemicals. Published April 6, 2021.
  • Carl ROTH. Safety Data Sheet: Piperidine.
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Antibodies. 4-Piperidinopiperidine.
  • Fisher Scientific. SAFETY DATA SHEET. Published November 5, 2010.
  • Carl ROTH. Safety Data Sheet: Piperidine. Published March 31, 2025.
  • Thermo Fisher Scientific. SAFETY DATA SHEET. Published October 24, 2025.
  • HAZARD SUMMARY. PIPERIDINE CAS Number.
  • Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. Published March 25, 2025.
  • SAFETY DATA SHEET. Published May 1, 2025.
  • Apollo Scientific. 1-Benzylpiperidin-4-one.
  • Apollo Scientific. Piperidine-4-carboxylic acid.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET. Published September 23, 2025.
  • Cayman Chemical. Safety Data Sheet. Published August 18, 2025.
  • EPA. N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide. Published October 15, 2025.
  • Cole-Parmer. Material Safety Data Sheet - N-Benzyl-4-piperidone. Published January 4, 2005.
  • SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. 4-Benzylpiperidine.
  • 1-Benzyl-4-(4-Methoxyphenyl)Piperidine-4-Carbonitrile Hydrochloride.
  • ChemicalBook. 4-(4-METHOXYPHENYL)PIPERIDINE - Safety Data Sheet. Published April 29, 2023.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.